Quinact
Description
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Properties
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-LHFMAAMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinacrine's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine (B1676205), a 9-aminoacridine (B1665356) derivative historically used as an antimalarial agent, is a molecule of significant interest in contemporary pharmacology due to its multifaceted mechanisms of action. This technical guide provides a comprehensive overview of the molecular pathways and targets modulated by quinacrine, with a focus on its anticancer, anti-inflammatory, and anti-prion activities. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Quinacrine's therapeutic versatility stems from its ability to interact with multiple cellular components and processes. Its planar acridine (B1665455) ring structure allows for intercalation into DNA and RNA, a foundational aspect of its activity.[1][2] Beyond this, quinacrine modulates key signaling pathways, including the p53 tumor suppressor network and the NF-κB inflammatory response pathway.[3][4] Furthermore, it inhibits various enzymes such as phospholipase A2 (PLA2) and topoisomerases.[5][6] This guide will dissect these mechanisms, presenting the available quantitative data and experimental context to provide a thorough understanding of quinacrine's polypharmacology.
Core Mechanisms of Action
DNA and RNA Interference
Quinacrine's ability to intercalate between base pairs of DNA and RNA disrupts nucleic acid synthesis and function.[1][2] This interaction is a primary contributor to its cytotoxic effects. The planar acridine ring stacks between adjacent base pairs, while the diaminoalkane side chain is thought to interact with the minor groove, further stabilizing the complex.[5] This physical obstruction interferes with the processes of transcription and translation.[2]
Experimental Protocol: DNA Intercalation Analysis
The binding of quinacrine to DNA can be characterized using various biophysical techniques, including UV-Visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC).[7] A common method involves monitoring the changes in the absorption spectrum of quinacrine upon titration with DNA.
-
Objective: To determine the binding constant (K) and binding stoichiometry (n) of quinacrine to DNA.
-
Materials: Quinacrine dihydrochloride, calf thymus DNA (ctDNA), appropriate buffer (e.g., phosphate (B84403) buffer at pH 7.0), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of quinacrine and ctDNA in the buffer.
-
Keep the concentration of quinacrine constant in a cuvette.
-
Incrementally add small aliquots of the ctDNA stock solution to the quinacrine solution.
-
After each addition, record the UV-Vis absorption spectrum.
-
Analyze the changes in absorbance at the characteristic wavelength of quinacrine to calculate the binding parameters using appropriate models, such as the Scatchard plot.[8]
-
Inhibition of Phospholipase A2 (PLA2)
Quinacrine is a well-documented inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][9] The inhibitory mechanism is thought to be multifaceted, involving both direct binding to the enzyme and indirect effects through its interaction with the phospholipid membrane substrate.[6][10] By inhibiting PLA2, quinacrine effectively dampens the inflammatory cascade.
Quantitative Data: PLA2 Inhibition
| Assay Type | PLA2 Isoform | Cell/System | Substrate/Stimulus | Quinacrine IC50 | Reference |
| In Vitro Enzymatic Assay | Not Specified | Rabbit Platelets | Phospholipids | 4 - 7 µM | [3] |
| Arachidonic Acid Release | Not Specified | Mouse Peritoneal Macrophages | Zymosan | ~10 µM | [9] |
Experimental Protocol: Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of quinacrine to inhibit PLA2 activity within a cellular context.[3]
-
Objective: To determine the IC50 value of quinacrine for the inhibition of arachidonic acid release.
-
Materials: Cell line (e.g., mouse peritoneal macrophages), [³H]-arachidonic acid, cell culture medium, stimulating agent (e.g., zymosan or a calcium ionophore), quinacrine, scintillation counter.
-
Procedure:
-
Label cells by incubating them with [³H]-arachidonic acid overnight, allowing for its incorporation into membrane phospholipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the labeled cells with various concentrations of quinacrine.
-
Stimulate the cells with an appropriate agonist to activate PLA2.
-
Collect the cell culture supernatant.
-
Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition for each quinacrine concentration and determine the IC50 value.[3]
-
Modulation of p53 and NF-κB Signaling Pathways
A significant aspect of quinacrine's anticancer activity lies in its ability to simultaneously activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB signaling pathway.[3][4] Quinacrine can induce the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] Concurrently, it suppresses both constitutive and inducible NF-κB activity, which is often dysregulated in cancer and inflammatory diseases.[11][12]
Signaling Pathway: Quinacrine's Impact on p53 and NF-κB
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of quinacrine on NF-κB transcriptional activity.[13][14]
-
Objective: To measure the dose-dependent inhibition of NF-κB-mediated gene expression by quinacrine.
-
Materials: A cell line (e.g., HEK293 or A549) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements, a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization, cell culture reagents, quinacrine, a stimulating agent (e.g., TNF-α), and a dual-luciferase reporter assay system.
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with a range of quinacrine concentrations for a specified duration.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity at each quinacrine concentration.[15]
-
Inhibition of Topoisomerases
Quinacrine has been shown to inhibit the activity of topoisomerases, enzymes that are essential for resolving topological problems in DNA during replication, transcription, and recombination.[5] By inhibiting these enzymes, quinacrine can induce DNA damage and trigger cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow: Topoisomerase I Relaxation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinacrine-Capecitabine Combinatorial Therapy for Advanced Stage Colorectal Adenocarcinoma | Clinical Research Trial Listing [centerwatch.com]
- 12. benchchem.com [benchchem.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Quinacrine: A Comprehensive Technical Guide to its Application as a Fluorescent Chromosome Stain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of quinacrine (B1676205) as a fluorescent stain for chromosomes, a technique commonly known as Q-banding. It covers the fundamental principles of its mechanism of action, detailed experimental protocols, and the interpretation of the resulting banding patterns, which are crucial for cytogenetic analysis.
Core Principles of Quinacrine Staining (Q-Banding)
Quinacrine banding, or Q-banding, was the first chromosome banding technique developed, paving the way for modern cytogenetics. The method relies on the fluorescent properties of quinacrine, an acridine (B1665455) derivative, to produce a characteristic pattern of bright and dull bands along the length of metaphase chromosomes.[1][2] This banding pattern is unique for each chromosome pair, enabling their precise identification, the construction of karyotypes, and the detection of both numerical and structural chromosomal abnormalities.[1][2]
The underlying mechanism of Q-banding is based on the preferential binding and fluorescence of quinacrine to specific regions of chromosomal DNA.[1] Quinacrine molecules intercalate into the DNA double helix.[3][4] The intensity of the resulting fluorescence is dependent on the base composition of the DNA. Regions rich in adenine (B156593) and thymine (B56734) (AT-rich) enhance the fluorescence of quinacrine, resulting in bright, fluorescent bands (Q-positive bands).[1][3][5] Conversely, regions rich in guanine (B1146940) and cytosine (GC-rich) tend to quench the fluorescence, leading to dull or non-fluorescent bands (Q-negative bands).[1][6] This differential fluorescence creates the distinctive banding pattern characteristic of Q-banding. The bright Q-bands generally correspond to the dark G-bands seen in Giemsa staining.[6][7] The Y chromosome, in particular, exhibits a very bright fluorescence, making Q-banding an effective method for its identification.[1]
Experimental Protocols
Successful Q-banding requires meticulous preparation of metaphase chromosomes followed by a precise staining procedure.
Metaphase Chromosome Preparation
High-quality metaphase spreads are essential for achieving clear and distinct Q-bands. The following protocol is a general guideline for the preparation of metaphase chromosomes from cell cultures.
Materials:
-
Cell culture medium
-
Colcemid solution
-
Trypsin-EDTA (for adherent cells)
-
0.075 M Potassium Chloride (KCl) hypotonic solution
-
Carnoy's fixative (3:1 methanol:glacial acetic acid), freshly prepared and cold
-
Microscope slides (clean, cold, and wet)
Protocol:
-
Cell Culture: Culture cells in appropriate medium until they reach 70-80% confluency (for adherent cells) or an optimal density (for suspension cultures).[2]
-
Mitotic Arrest: To accumulate cells in metaphase, add Colcemid solution to a final concentration of 0.1 µg/mL and incubate for a duration optimized for the specific cell line (typically 1 to 16 hours).[2]
-
Cell Harvest:
-
For suspension cultures, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, gently detach the cells using trypsin-EDTA and then transfer to a centrifuge tube.[2]
-
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 8-10 minutes.[2]
-
Hypotonic Treatment: Discard the supernatant, leaving a small amount of fluid to resuspend the cell pellet. Gently add 5-10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution and incubate for 15-20 minutes at 37°C.[2] This step swells the cells, allowing the chromosomes to spread.
-
Fixation: Add a few drops of fresh, cold Carnoy's fixative to stop the hypotonic reaction. Centrifuge at 200 x g for 8-10 minutes.[2]
-
Washing: Discard the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative. Repeat this washing step 2-3 times to ensure the cells are properly fixed and cellular debris is removed.[2]
-
Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fresh fixative. Drop the cell suspension from a height of about 30 cm onto clean, cold, wet microscope slides.[2] Allow the slides to air dry.
Quinacrine Staining Procedure (Q-Banding)
This protocol details the steps for staining the prepared metaphase chromosome slides with quinacrine dihydrochloride (B599025).
Materials:
-
Staining Solution: 0.5% Quinacrine Dihydrochloride (dissolve 0.5 g in 100 mL of distilled water). Store in a dark bottle at 4°C.[1]
-
Buffer Solution: McIlvaine's buffer (pH ~4.1-5.5) or Tris-maleate buffer (pH 5.6).[1][2]
-
Distilled or deionized water
-
Ethanol (B145695) series (95%, 70%, 50%)
-
Coplin jars or staining dishes
-
Coverslips
-
Mounting medium (e.g., the buffer solution itself or a fluorescence mounting medium with an antifade agent)[2][8]
Protocol:
-
Slide Hydration: If starting with aged slides, rehydrate them by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.[1] For fresh, air-dried slides, this step may be omitted.
-
Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer.[2]
-
Staining: Immerse the slides in the 0.5% quinacrine dihydrochloride staining solution in a Coplin jar for 10-20 minutes at room temperature.[1]
-
Initial Rinse: Briefly rinse the slides with tap water or distilled water to remove excess stain.[1][9]
-
Buffer Rinse: Rinse the slides in the buffer solution (e.g., Tris-maleate or McIlvaine's) for approximately 3 minutes.[1]
-
Mounting: Mount a coverslip onto the slide using a small amount of the buffer solution or a suitable fluorescence mounting medium.[2] Carefully remove any air bubbles.
-
Microscopy: Immediately observe the slides under a fluorescence microscope equipped with a suitable filter set for quinacrine (e.g., BG 12 exciter filter, K510 barrier filter).[1] A high-pressure mercury vapor lamp is typically used for excitation.[1] It is crucial to capture images promptly as the fluorescence is prone to fading upon exposure to UV light.[1][2]
Data Presentation
The following tables summarize the key quantitative parameters for the quinacrine staining protocol.
Table 1: Reagent Concentrations and Specifications
| Reagent | Concentration/Specification | Purpose |
| Colcemid | 0.1 µg/mL (final concentration) | Mitotic arrest |
| Hypotonic Solution | 0.075 M KCl | Cell swelling and chromosome spreading |
| Fixative | 3:1 Methanol:Glacial Acetic Acid | Cell fixation |
| Quinacrine Dihydrochloride Staining Solution | 0.5% (w/v) in distilled water | Chromosome staining |
| Buffer Solution | McIlvaine's buffer or Tris-maleate buffer | Rinsing and mounting |
| Buffer pH | ~4.1 - 5.6 | Optimal fluorescence |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Mitotic Arrest Incubation Time | 1 - 16 hours | Cell line dependent |
| Hypotonic Treatment Incubation Time | 15 - 20 minutes | |
| Staining Time | 10 - 20 minutes | |
| Rinsing Time (Tap Water) | Brief | To remove excess unbound stain |
| Rinsing Time (Buffer) | ~3 minutes | |
| Excitation Wavelength | ~420-440 nm | [8] |
| Emission Wavelength | ~490-510 nm | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Quinacrine binding to DNA and differential fluorescence.
Caption: Step-by-step experimental workflow for Quinacrine Q-banding.
Interpretation of Results
Following the staining procedure, chromosomes will exhibit a series of bright and dull bands along their arms.
-
Bright Bands (Q-positive): These are AT-rich regions and appear as bright, fluorescent yellow-green bands.[2]
-
Dull Bands (Q-negative): These are GC-rich regions and appear as dull or non-fluorescent areas.[2]
The specific banding pattern of each chromosome is highly reproducible and allows for their unambiguous identification. The stained chromosomes are then photographed, and a karyotype is prepared by arranging the chromosomes in a standardized format according to their size, centromere position, and banding pattern. This allows for the detailed examination of the chromosome complement to identify any abnormalities.
Applications in Research and Drug Development
Q-banding remains a valuable technique in cytogenetics for several reasons:
-
Chromosome Identification: It allows for the accurate identification of individual chromosomes.[2]
-
Karyotyping: It is a fundamental tool for creating karyotypes to analyze the chromosome complement of a species or individual.
-
Detection of Chromosomal Abnormalities: Q-banding can be used to detect both numerical (e.g., aneuploidy) and structural (e.g., deletions, duplications, translocations, inversions) chromosomal abnormalities.[1]
-
Y Chromosome Identification: The intense fluorescence of the Y chromosome makes Q-banding particularly useful for sex determination and the study of Y-chromosome abnormalities.[1]
-
Heteromorphisms: It can be used to study variations in chromosome structure, known as heteromorphisms, which can be used as genetic markers.[9]
In the context of drug development, understanding the chromosomal integrity of cell lines is critical. Q-banding can be employed to monitor the genetic stability of cell lines used in drug screening and production. Furthermore, it can be utilized in toxicology studies to assess the clastogenic potential of new drug candidates, i.e., their ability to induce chromosomal damage.
Troubleshooting
For a comprehensive troubleshooting guide, including solutions for common issues such as faint bands, high background fluorescence, and poor chromosome spreading, please refer to specialized technical support documentation.[8] Key factors to control include the freshness and pH of reagents, the quality of metaphase spreads, and the duration of staining and washing steps.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. biologyonline.com [biologyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. karyotypinghub.com [karyotypinghub.com]
The Renaissance of a Veteran Drug: An In-depth Technical Guide to Quinacrine's Journey in Cell Biology
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a synthetic acridine (B1665455) derivative first developed in the 1920s as an antimalarial agent, has undergone a remarkable scientific renaissance. Its unique fluorescent properties and multifaceted mechanisms of action have carved a significant niche for it in the realm of cell biology. This technical guide provides a comprehensive overview of the discovery and history of Quinacrine's applications in cellular research, detailing its evolution from a simple chromosome stain to a subject of intense investigation in oncology and neurodegenerative disease. This document outlines key experimental protocols, presents quantitative data on its efficacy, and visualizes its complex interactions with cellular signaling pathways, offering a vital resource for researchers leveraging this versatile compound.
A Historical Odyssey: From Malaria to the Nucleus
Quinacrine's journey into the heart of the cell began serendipitously. Initially synthesized by Bayer in 1928 as a potent antimalarial drug, it was extensively used during World War II.[1] However, its intrinsic fluorescence, a property initially considered a mere curiosity, would later become the cornerstone of its utility in cell biology.
In the late 1960s and early 1970s, Torbjörn Caspersson and his colleagues pioneered the use of Quinacrine mustard and later Quinacrine dihydrochloride (B599025) as fluorescent stains for chromosomes.[2] This technique, known as Q-banding, revolutionized cytogenetics by producing a specific pattern of bright and dark bands along the chromosomes, allowing for their precise identification and the analysis of chromosomal abnormalities.[2] The bright Q-bands were later found to correspond to Adenine-Thymine (AT)-rich regions of DNA, while Guanine-Cytosine (GC)-rich regions quenched the fluorescence.[3] This discovery opened new avenues for understanding chromosome structure and organization.
Beyond its role as a vital tool in cytogenetics, subsequent research unveiled Quinacrine's potent and complex biological activities, leading to its investigation as a therapeutic agent for various diseases, including cancer and prion diseases.
Quantitative Insights into Quinacrine's Biological Activity
The efficacy of Quinacrine as a bioactive molecule is underpinned by its potent, dose-dependent effects on various cellular processes. The following tables summarize key quantitative data related to its anticancer activity and its interaction with DNA.
Table 1: In Vitro Anticancer Activity of Quinacrine (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, illustrates the cytotoxic effects of Quinacrine across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Non-small cell lung cancer | ~15 | 48 | [4] |
| NCI-H520 | Non-small cell lung cancer | ~12 | 48 | [4] |
| MCF-7 | Breast cancer | 7.5 | Not Specified | [4] |
| MDA-MB-231 | Breast cancer | 8.5 | Not Specified | [4] |
| H2452 | Malignant Mesothelioma | 3.46 ± 0.07 | Not Specified | [5] |
| H226 | Malignant Mesothelioma | 1.84 ± 0.12 | Not Specified | [5] |
| H2591 | Malignant Mesothelioma | Low µM range | Not Specified | [5] |
| H2052 | Malignant Mesothelioma | Low µM range | Not Specified | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the passage number of the cell line.
Key Experimental Protocols
This section provides detailed methodologies for two fundamental applications of Quinacrine in cell biology: Q-banding for chromosome analysis and the comet assay for detecting DNA damage.
Protocol for Quinacrine Staining of Metaphase Chromosomes (Q-banding)
This protocol outlines the procedure for visualizing chromosome bands using Quinacrine fluorescence microscopy.
Materials:
-
Metaphase chromosome slides (prepared from cell culture)
-
Quinacrine dihydrochloride solution (0.5% w/v in distilled water)
-
Coplin jars
-
Distilled water
-
McIlvaine's buffer (pH 5.6)
-
Coverslips
-
Fluorescence microscope with appropriate filters (e.g., excitation ~420-440 nm, emission ~480-500 nm)
Procedure:
-
Hydration: Immerse the metaphase chromosome slides in a Coplin jar containing distilled water for 2 minutes.
-
Staining: Transfer the slides to a Coplin jar containing the 0.5% Quinacrine dihydrochloride solution and incubate for 15-20 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in a Coplin jar with distilled water to remove excess stain.
-
Differentiation: Immerse the slides in a Coplin jar containing McIlvaine's buffer (pH 5.6) for 1-2 minutes. This step is crucial for developing the characteristic banding pattern.
-
Mounting: Mount a coverslip onto the slide using a drop of McIlvaine's buffer. Gently press to remove any air bubbles.
-
Visualization: Immediately observe the slides under a fluorescence microscope. The fluorescence is susceptible to photobleaching, so it is advisable to capture images promptly.
Protocol for Alkaline Comet Assay to Detect DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. This protocol is adapted for assessing DNA damage induced by agents like Quinacrine.
Materials:
-
Treated and control cell suspensions
-
Normal melting point (NMP) agarose (B213101) (1% in PBS)
-
Low melting point (LMP) agarose (0.5% in PBS)
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Cell Encapsulation: Mix the cell suspension (approximately 1 x 10^5 cells/mL) with 0.5% LMP agarose at 37°C in a 1:10 ratio (cells:agarose).
-
Gel Solidification: Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and allow it to solidify on a cold flat surface for 10-15 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides from the tank and neutralize them by washing three times for 5 minutes each with the neutralization buffer.
-
Staining: Stain the slides with a suitable fluorescent DNA dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using appropriate software.
Visualizing Quinacrine's Cellular Interactions
Quinacrine's biological effects are a consequence of its ability to modulate multiple cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Signaling Pathways Modulated by Quinacrine
Quinacrine's anticancer activity is, in part, attributed to its ability to simultaneously activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB pathway.[6][7][8]
Caption: Quinacrine's dual-action on p53 and NF-κB pathways.
Experimental Workflow: Assessing the Anticancer Efficacy of Quinacrine
This diagram outlines a typical workflow for evaluating the anticancer properties of Quinacrine in vitro.[9]
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
Quinacrine binding affinity to DNA and RNA
An In-depth Technical Guide to the Binding Affinity of Quinacrine (B1676205) with DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinacrine, a derivative of 9-aminoacridine, is a well-established DNA intercalating agent with a history of use as an antimalarial, antiprotozoal, and antirheumatic drug.[1] Its planar acridine (B1665455) ring structure facilitates insertion between the base pairs of double-helical nucleic acids, while its diaminoalkyl side chain interacts with the minor groove, stabilizing the complex.[2] This interaction with DNA and, as more recent studies reveal, RNA, forms the basis for many of its biological activities, including the inhibition of nucleic acid synthesis and the modulation of key signaling pathways.[3][4] This document provides a comprehensive technical overview of quinacrine's binding affinity to both DNA and RNA, detailing the quantitative binding parameters, the experimental methodologies used for their determination, and the downstream cellular consequences of these interactions.
Quinacrine Binding to Deoxyribonucleic Acid (DNA)
The primary mechanism of quinacrine's interaction with DNA is intercalation, where the planar aromatic ring system stacks between adjacent base pairs of the DNA double helix.[2][5] This binding is accompanied by a weaker electrostatic interaction involving the drug's side chain and the phosphate (B84403) backbone. Studies have revealed two distinct binding modes: a strong intercalative binding that dominates at high phosphate-to-dye ratios and a weaker, external electrostatic binding at low phosphate-to-dye ratios.[6][7]
Sequence and Structural Specificity
Quinacrine does not bind uniformly along the DNA molecule; it exhibits a marked preference for certain sequences and structures.
-
Base Composition: Early research indicated that quinacrine fluorescence is enhanced in the presence of AT-rich DNA.[5] However, thermodynamic studies show a more complex picture, with binding affinity often being stronger for GC-rich regions.[8][9]
-
Sequence Preference: There is a strong preference for alternating purine-pyrimidine sequences. Specifically, Pyr(3'-5')Pur sequences such as C-G, T-G, C-A, and T-A appear to bind quinacrine more strongly, with sites involving a G-C base pair showing the highest affinities.[8][9][10] The binding affinity for different polynucleotide sequences has been observed to follow the order: poly(dG-dC) > poly(dA-dT) > poly(dG) > poly(dA).[10]
-
Structural Conformation: Quinacrine binds strongly to the canonical B-form of DNA. Furthermore, it can induce conformational changes, converting left-handed Z-form and H(L)-form DNA back to a right-handed conformation upon binding.[11]
Quantitative Binding Data for DNA
The interaction between quinacrine and DNA has been quantified using various biophysical techniques. The following table summarizes key binding and thermodynamic parameters from studies with Calf Thymus (CT) DNA and synthetic polynucleotides.
| DNA Type | Technique | Binding Constant (K) / Association Constant (Ka) | Thermodynamic Parameters (at 298.15 K) | Reference |
| Calf Thymus (CT) DNA | Multiple | Affinity is one order of magnitude higher than Methylene (B1212753) Blue. | ΔH: Exothermic, ΔS: Positive, ΔCp: -146 cal/(mol·K) | [12] |
| Chicken Erythrocyte DNA | Polarized Fluorescence | K ≈ 2 x 10⁹ M⁻¹ (for intercalation) | Not Reported | [7] |
| poly(dG-dC)·poly(dG-dC) | ITC | 1.14 (± 0.08) x 10⁷ M⁻¹ | ΔG: -9.62 kcal/mol, ΔH: -6.55 kcal/mol, TΔS: 3.07 kcal/mol | [10] |
| poly(dG)·poly(dC) | ITC | 2.10 (± 0.11) x 10⁶ M⁻¹ | ΔG: -8.62 kcal/mol, ΔH: -6.91 kcal/mol, TΔS: 1.71 kcal/mol | [10] |
| poly(dA-dT)·poly(dA-dT) | ITC | 3.60 (± 0.15) x 10⁶ M⁻¹ | ΔG: -8.94 kcal/mol, ΔH: -4.85 kcal/mol, TΔS: 4.09 kcal/mol | [10] |
| poly(dA)·poly(dT) | ITC | 1.20 (± 0.09) x 10⁶ M⁻¹ | ΔG: -8.29 kcal/mol, ΔH: 2.84 kcal/mol, TΔS: 11.13 kcal/mol | [10] |
Note: Binding constants and thermodynamic parameters are highly dependent on experimental conditions such as buffer composition, pH, and ionic strength.
Quinacrine Binding to Ribonucleic Acid (RNA)
While classically known as a DNA binder, quinacrine also interacts with RNA. This has significant implications, given the diverse roles of RNA in cellular function and its potential as a therapeutic target.[13][14] Quinacrine has been shown to intercalate into double-stranded RNA structures.[13][15]
Structural Specificity
Quinacrine's interaction has been studied with different conformations of RNA, particularly the A-form (a right-handed double helix) and the H(L)-form (a left-handed Hoogsteen base-paired structure) of poly(rC)·poly(rG).[13][15] Spectroscopic and calorimetric studies confirm that quinacrine intercalates into both of these RNA conformations.[13][15]
Quantitative Binding Data for RNA
The thermodynamics of quinacrine binding to RNA reveals an entropy-driven process for both A-form and H(L)-form helices.
| RNA Type | Technique | Binding Constant (Ka) | Thermodynamic Parameters (at 298.15 K) | Reference |
| poly(rC)·poly(rG) (A-form) | ITC | 1.1 (± 0.1) x 10⁵ M⁻¹ | ΔG: -6.88 kcal/mol, ΔH: -1.9 kcal/mol, TΔS: 4.98 kcal/mol | [13][15] |
| poly(rC)·poly(rG) (H(L)-form) | ITC | 3.1 (± 0.2) x 10⁵ M⁻¹ | ΔG: -7.50 kcal/mol, ΔH: -2.5 kcal/mol, TΔS: 5.00 kcal/mol | [13][15] |
Experimental Protocols and Methodologies
A variety of biophysical techniques are employed to characterize the binding of quinacrine to nucleic acids. Each provides unique insights into the binding mode, affinity, and structural consequences of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17] It allows for the determination of the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[18]
Detailed Methodology:
-
Sample Preparation: Prepare a solution of the target nucleic acid (DNA or RNA) in a suitable buffer (e.g., Tris-HCl with NaCl) and place it in the sample cell of the calorimeter.[18] Prepare a concentrated solution of quinacrine in the same buffer and load it into the injection syringe. A reference cell contains only the buffer.[19]
-
Titration: The instrument maintains the sample and reference cells at a constant temperature.[19] A series of small, precise injections of the quinacrine solution are made into the nucleic acid solution.
-
Heat Measurement: With each injection, binding occurs, causing a change in heat. This is detected by the instrument as a temperature difference between the sample and reference cells. The power required to maintain a zero temperature difference is recorded as a heat-rate peak.[20]
-
Data Analysis: The area under each peak is integrated to determine the heat change for that injection. These values are plotted against the molar ratio of quinacrine to nucleic acid. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters K, n, and ΔH.[20] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[16]
Caption: Isothermal Titration Calorimetry (ITC) workflow for quinacrine-nucleic acid binding.
Spectroscopic Methods
Fluorescence Spectroscopy: This is a highly sensitive method that leverages the fluorescent properties of quinacrine.
-
Protocol: A solution of DNA or RNA is titrated with increasing concentrations of quinacrine. The binding of quinacrine via intercalation restricts its rotational freedom and alters its microenvironment, leading to changes in its fluorescence intensity and polarization.[8][9] By monitoring these changes, the fraction of bound and free quinacrine can be determined. The data is often analyzed using a Scatchard plot to calculate the binding constant and the number of binding sites.[7] Polarized fluorescence can further distinguish between intercalation and external binding modes.[6]
UV-Visible Absorption Spectroscopy:
-
Protocol: The interaction of quinacrine with nucleic acids causes changes in its absorption spectrum, typically a bathochromic shift (redshift) and hypochromism (decreased absorbance).[12] By monitoring the absorbance at a fixed wavelength while titrating a quinacrine solution with nucleic acid, a binding curve can be generated and analyzed to determine the binding affinity.[10]
Circular Dichroism (CD) Spectroscopy:
-
Protocol: CD spectroscopy is used to monitor conformational changes in the nucleic acid upon quinacrine binding.[12] As an achiral molecule, quinacrine has no CD signal, but when it binds to the chiral DNA or RNA, an induced CD signal is observed in the absorption region of the drug. Concurrently, changes in the intrinsic CD signal of the nucleic acid provide information about structural perturbations, such as the B-to-Z form transition.
Downstream Cellular Effects and Signaling
The binding of quinacrine to DNA and RNA has profound effects on cellular processes, primarily through the physical obstruction of enzymes that use nucleic acids as templates.
-
Inhibition of DNA and RNA Polymerases: By intercalating into the DNA template, quinacrine inhibits the action of DNA and RNA polymerases, thereby blocking replication and transcription.[3][4] This is a primary mechanism for its cytotoxic and antiproliferative effects.[21]
-
Modulation of Signaling Pathways: Beyond steric hindrance, quinacrine's interactions can modulate complex signaling networks. It has been shown to activate the p53 tumor suppressor pathway and inhibit NF-κB signaling.[22] One proposed mechanism for NF-κB inhibition involves quinacrine-induced changes to DNA structure that trap the FACT (facilitates chromatin transcription) complex, making it unavailable for NF-κB activation.[22]
Caption: Key cellular pathways affected by quinacrine's interaction with nucleic acids.
Conclusion
Quinacrine exhibits high-affinity, sequence-preferential binding to both DNA and RNA, primarily through a mode of intercalation. Its affinity is generally higher for DNA, particularly for alternating purine-pyrimidine sequences rich in G-C pairs, compared to double-stranded RNA. The binding to both types of nucleic acids is thermodynamically favorable and leads to significant biological consequences, including the potent inhibition of replication and transcription and the modulation of critical cellular signaling pathways. A thorough understanding of these binding thermodynamics and specificities, elucidated by techniques like ITC and spectroscopy, is crucial for the rational design and development of next-generation therapeutics targeting nucleic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Calf Thymus DNA Exposed to Quinacrine at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term Quinacrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of quinine, chloroquine, and quinacrine with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competition between two quinacrine–dna binding modes from polarized fluorescence data | Biophysical Bulletin [periodicals.karazin.ua]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinacrine and 9-amino acridine inhibit B-Z and B-H(l) form DNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA targeting by DNA binding drugs: structural, conformational and energetic aspects of the binding of quinacrine and DAPI to A-form and H(L)-form of poly(rC).poly(rG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of quinacrine on nuclear structure and RNA synthesis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Quinacrine Staining: A Technical Guide for the Identification of Y Chromosomes in Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) staining, a technique also known as Q-banding, is a foundational cytogenetic method for the visualization and identification of chromosomes. First developed in the late 1960s, this fluorescent staining technique produces a specific pattern of bright and dark bands on metaphase chromosomes, allowing for their individual identification and the analysis of their structure. Quinacrine has a particular affinity for Adenine-Thymine (AT)-rich regions of DNA, causing them to fluoresce brightly under UV light. The distal portion of the long arm of the human Y chromosome is notably rich in AT base pairs, resulting in a characteristically intense and easily identifiable fluorescence, making quinacrine staining a valuable tool for sex determination and the study of Y chromosome abnormalities in various research and clinical contexts.[1][2]
This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of quinacrine staining for the identification of Y chromosomes.
Principle of the Method
Quinacrine, a fluorescent dye, intercalates into the DNA double helix. The intensity of the fluorescence is not uniform along the chromosome; it is significantly enhanced in regions rich in Adenine-Thymine (AT) base pairs.[1][3][4][5][6] Conversely, Guanine-Cytosine (GC)-rich regions tend to quench the fluorescence, resulting in dull or non-fluorescent bands.[1][3] This differential staining creates a unique banding pattern, or Q-banding pattern, for each chromosome.
The distal long arm of the Y chromosome is composed of heterochromatin that is highly enriched in AT sequences.[2] This leads to a particularly bright and conspicuous fluorescent signal when stained with quinacrine, allowing for its unambiguous identification in metaphase spreads and even in interphase nuclei.[1][7][8]
Mechanism of Quinacrine-DNA Interaction
The following diagram illustrates the molecular mechanism underlying quinacrine's interaction with DNA, leading to the characteristic Q-banding pattern.
Caption: Molecular mechanism of Quinacrine-DNA interaction.
Experimental Protocol: Quinacrine Staining of Metaphase Chromosomes
This protocol outlines the procedure for staining prepared metaphase chromosome slides with quinacrine dihydrochloride (B599025). It is assumed that metaphase spreads have been previously prepared from cell cultures (e.g., phytohemagglutinin-stimulated lymphocytes) through mitotic arrest, hypotonic treatment, and fixation.[1]
Reagents and Materials
| Reagent/Material | Specification | Storage |
| Quinacrine Dihydrochloride Staining Solution | 0.5% (w/v) in distilled water | 4°C, in a dark bottle |
| McIlvaine's Buffer (Citrate-Phosphate Buffer) | pH 5.6 | 4°C |
| Distilled or Deionized Water | High purity | Room Temperature |
| Ethanol (B145695) Series | 95%, 70%, 50% | Room Temperature |
| Coplin Jars or Staining Dishes | Glass | N/A |
| Coverslips | Glass, 22x50 mm or similar | N/A |
| Fluorescence Microscope | Equipped with a mercury or xenon lamp and appropriate filters (e.g., BG12 excitation filter, K510 barrier filter) | N/A |
Staining Procedure
The following diagram outlines the experimental workflow for quinacrine staining.
Caption: Workflow for quinacrine staining of chromosomes.
Detailed Steps:
-
Hydration: Immerse the slides in a descending ethanol series (95%, 70%, 50%) for 2 minutes each to hydrate the specimen.[1]
-
Water Rinse: Rinse the slides in distilled water for 2 minutes.[1]
-
Staining: Immerse the slides in the 0.5% quinacrine dihydrochloride solution in a Coplin jar for 10-15 minutes at room temperature.[1]
-
Tap Water Rinse: Rinse the slides thoroughly in running tap water for 3 minutes to remove excess stain.[1]
-
Buffer Rinse: Briefly rinse the slides in McIlvaine's buffer (pH 5.6).[1]
-
Mounting: Mount a coverslip onto the slide using a drop of McIlvaine's buffer. Gently press to remove any air bubbles.
-
Microscopy: Immediately observe the slides under a fluorescence microscope. The fluorescence is susceptible to fading (photobleaching), so it is crucial to analyze and capture images promptly.[1]
Data Presentation and Interpretation
The primary data obtained from quinacrine staining are fluorescent micrographs of metaphase chromosomes. The analysis involves identifying each chromosome based on its unique banding pattern of bright (Q-positive) and dull (Q-negative) bands.
Expected Results for the Y Chromosome:
-
Metaphase: The distal long arm of the Y chromosome will exhibit exceptionally bright fluorescence, making it readily distinguishable from the other chromosomes.[1][2]
-
Interphase: In the interphase nucleus of male cells, a single, intensely fluorescent spot, known as the "Y-body," can often be observed.
While comprehensive, standardized quantitative data on the efficacy of quinacrine staining for Y chromosome identification is not extensively published in tabular formats, the following table summarizes key performance characteristics based on established knowledge.
| Parameter | Typical Performance | Notes |
| Staining Success Rate | >90% | Dependent on the quality of metaphase preparations. |
| Y Chromosome Identification Accuracy | Very High | The intense fluorescence of the Y chromosome provides a highly reliable marker. |
| Fluorescence Intensity (Y vs. Autosomes) | Significantly Higher | The distal long arm of the Y chromosome is typically the brightest region in the metaphase spread. |
| Photostability | Low to Moderate | Prone to fading; immediate image capture is recommended. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence | - Inadequate staining time- Depleted mercury/xenon lamp- Incorrect filter set | - Increase staining time to 20 minutes- Replace the microscope bulb- Ensure the use of appropriate excitation and barrier filters |
| High Background Fluorescence | - Incomplete rinsing- Contaminated reagents | - Ensure thorough rinsing after staining- Prepare fresh staining and buffer solutions |
| Poor Banding Resolution | - Suboptimal metaphase spread quality- Over- or under-staining | - Optimize cell culture and harvesting procedures- Adjust staining time accordingly |
| Rapid Fading of Fluorescence | - Inherent property of quinacrine | - Minimize exposure to excitation light- Use a more sensitive camera- Capture images immediately after staining |
Applications in Research and Drug Development
-
Sex Determination: Rapidly and reliably determining the sex of a cell line or tissue sample.
-
Aneuploidy Screening: Detecting numerical abnormalities of the Y chromosome, such as in XYY syndrome.[9]
-
Structural Aberration Analysis: Identifying translocations, deletions, or other structural rearrangements involving the Y chromosome.
-
Somatic Cell Genetics: Tracking the presence of the Y chromosome in somatic cell hybrids.
-
Forensic Analysis: Historically used for sex determination from forensic samples.
Limitations
-
Photobleaching: Quinacrine fluorescence fades relatively quickly upon exposure to UV light, necessitating efficient image capture.
-
Subjectivity: While the Y chromosome is distinct, the interpretation of banding patterns on other chromosomes can be subjective and require experienced personnel.
-
Resolution: The resolution of Q-banding is lower than that of some other banding techniques, such as G-banding, for the fine detail of autosomal bands.
-
Toxicity and Mutagenicity: Quinacrine is a known intercalating agent and should be handled with appropriate safety precautions.
Conclusion
Quinacrine staining remains a powerful and straightforward technique for the definitive identification of the Y chromosome. Its ability to produce a bright and characteristic fluorescent signal on the distal long arm of the Y chromosome makes it an invaluable tool in cytogenetics and various fields of biological research. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize quinacrine staining to achieve reliable and accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding of quinacrine to the human Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinacrine fluorescence of the human Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XYY syndrome - Wikipedia [en.wikipedia.org]
Quinacrine Mustard Staining: A Technical Guide to Chromosome Analysis
Introduction
Quinacrine (B1676205) mustard is a fluorescent dye and an alkylating agent that holds a significant place in the history of cytogenetics. Developed by Torbjörn Caspersson and his colleagues in the late 1960s, it was the first compound used to produce a specific banding pattern along metaphase chromosomes.[1] This technique, known as Q-banding, allows for the unambiguous identification of individual chromosomes based on their unique patterns of bright and dull fluorescent bands.[2] Quinacrine mustard's ability to differentially stain chromosomes based on their DNA composition—specifically, its preference for Adenine-Thymine (AT)-rich regions—revolutionized genetic analysis, enabling precise karyotyping and the identification of chromosomal abnormalities.[3] This guide provides an in-depth overview of the core principles of Quinacrine mustard staining, its mechanism of action, detailed experimental protocols, and its applications.
Core Principles and Mechanism of Action
The utility of Quinacrine mustard as a chromosome stain stems from a dual-action mechanism involving both its acridine (B1665455) ring and its reactive nitrogen mustard side chain.
-
DNA Intercalation: The planar three-ring structure of the acridine portion of the molecule inserts itself between the base pairs of the DNA double helix.[4] This intercalation is the primary mode of binding and is a prerequisite for fluorescence.[4]
-
Base Specificity and Fluorescence: The key to the Q-banding pattern lies in the differential fluorescence of Quinacrine when it is bound to different DNA regions. The fluorescence of the dye is markedly enhanced in regions of DNA rich in Adenine-Thymine (AT) base pairs.[3][5] Conversely, Guanine-Cytosine (GC)-rich regions quench the fluorescence, resulting in dull or non-fluorescent bands.[2][3] This quenching effect is attributed to the guanine (B1146940) base.[2] Therefore, the bright Q-bands correspond to AT-rich heterochromatin, while the dull bands represent GC-rich euchromatin.
-
Alkylation: Quinacrine mustard possesses a nitrogen mustard group, which is an alkylating agent.[6] In an aqueous solution, this group can form reactive aziridinium (B1262131) cations that covalently bind to nucleophilic groups in DNA and proteins. While the initial specificity of staining was thought to be due to this alkylation of guanine, it was later discovered that Quinacrine itself (without the mustard group) produces the same banding pattern, indicating that intercalation and the subsequent differential fluorescence are the primary determinants of the Q-bands.[2] However, the covalent binding capability can contribute to a more stable staining result.
Data Presentation: Quantitative Properties
The effectiveness of Quinacrine mustard as a fluorescent probe is defined by its photophysical properties and binding affinity to DNA. The following table summarizes key quantitative data gathered from the literature.
| Parameter | Value | Notes and References |
| Excitation Maximum (λex) | ~425 nm | The primary absorption peak for excitation.[5] |
| Emission Maximum (λem) | ~480 nm | The peak of the fluorescence emission, perceived as a yellow-green color.[5] |
| Quantum Yield (Φf) | ~0.12 (bound to calf thymus DNA) | Represents the efficiency of fluorescence emission upon excitation. |
| ~0.83 (bound to poly(A,U)) | The quantum yield is highly dependent on the base composition of the DNA. | |
| Binding Constant (K) | 9.5 x 10⁴ M⁻¹ | Represents the affinity of the dye for DNA binding sites. |
| Binding Specificity | Preferential binding to AT-rich regions | Fluorescence is enhanced at sites containing at least three consecutive AT pairs.[5] |
| Binding Stoichiometry | 1 dye molecule per 2 base pairs | Each bound Quinacrine molecule occupies a site of two nucleotide pairs. |
Experimental Protocols
This section provides a detailed methodology for performing Q-banding on metaphase chromosomes, synthesized from common cytogenetic laboratory procedures.
Reagent Preparation
-
Staining Solution (0.5% Quinacrine Mustard): Dissolve 5 mg of Quinacrine mustard dihydrochloride (B599025) in 1 mL of distilled water. Store in a dark, airtight container at 4°C. Caution: Quinacrine mustard is a potential mutagen and carcinogen; handle with appropriate personal protective equipment (PPE).
-
McIlvaine's Buffer (pH ~5.5): Prepare by mixing solutions of 0.1 M citric acid and 0.2 M disodium (B8443419) phosphate (B84403) to achieve the target pH. This buffer is used for rinsing and mounting.
-
Hypotonic Solution (0.075 M KCl): Dissolve 0.56 g of KCl in 100 mL of distilled water and warm to 37°C before use.
-
Fixative (Carnoy's Fixative): Prepare fresh by mixing 3 parts methanol (B129727) to 1 part glacial acetic acid.
Protocol for Q-Banding of Metaphase Chromosomes
This protocol assumes that metaphase spreads have been prepared from cell cultures (e.g., amniocytes or phytohemagglutinin-stimulated lymphocytes) through standard procedures of mitotic arrest (e.g., with Colcemid), harvesting, hypotonic treatment, and fixation.
-
Slide Preparation:
-
Use clean, pre-chilled, wet microscope slides.
-
Drop the fixed cell suspension onto the slide from a height of approximately 30 cm to facilitate chromosome spreading.
-
Allow the slides to air dry completely. They can be used immediately or aged for a few days.
-
-
Staining Procedure:
-
Immerse the air-dried slides in a Coplin jar containing the 0.5% Quinacrine mustard staining solution.
-
Stain for 10-20 minutes at room temperature.
-
Remove the slides and rinse them briefly in a Coplin jar of tap water to remove excess stain.
-
-
Rinsing and Mounting:
-
Rinse the slides thoroughly in three changes of McIlvaine's buffer (pH ~5.5).
-
Place a drop of the same buffer onto the stained area of the slide.
-
Carefully apply a coverslip, avoiding air bubbles. Seal the edges with rubber cement if desired.
-
-
Microscopy and Analysis:
-
Immediately observe the slides using a fluorescence microscope equipped with a suitable filter set for Quinacrine (e.g., a BG12 excitation filter and a K510 barrier filter).
-
Use a high-pressure mercury lamp as the UV light source.
-
Q-band fluorescence is prone to fading (photobleaching) upon prolonged exposure to UV light, so it is crucial to locate suitable metaphase spreads quickly and capture images promptly.
-
Applications in Research and Drug Development
The primary application of Quinacrine mustard staining is in cytogenetics for producing Q-banding patterns.
-
Karyotyping: Q-banding allows for the identification of all 24 human chromosomes (22 autosomes, X, and Y), enabling the creation of a karyotype.
-
Detection of Chromosomal Abnormalities: It is highly effective for detecting both numerical abnormalities (e.g., trisomies) and structural abnormalities (e.g., translocations, deletions, and inversions).
-
Y Chromosome Identification: The distal long arm of the human Y chromosome is heterochromatic and stains exceptionally brightly with Quinacrine, making it easily identifiable in both metaphase spreads and interphase nuclei.[7] This has applications in sex determination and the analysis of Y chromosome abnormalities.
-
Gene Mapping: Historically, Q-banding was used in conjunction with somatic cell genetics to map genes to specific chromosomal bands.
-
Cancer Cytogenetics: Q-banding can be used to identify characteristic chromosomal rearrangements in cancer cells, such as the Philadelphia chromosome (a translocation between chromosomes 9 and 22) in chronic myeloid leukemia.
Conclusion
Quinacrine mustard staining, the first chromosome banding technique developed, remains a cornerstone of cytogenetics. Its mechanism, rooted in the preferential fluorescence in AT-rich DNA regions, provides a robust and reproducible method for chromosome identification. While newer techniques have been developed, the principles of Q-banding laid the foundation for modern cytogenetic analysis. The detailed protocols and understanding of its chemical and physical properties presented in this guide offer researchers and drug development professionals a comprehensive resource for applying this powerful technique in genetic research and diagnostics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. N1,N1-Bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine | C23H28Cl3N3O | CID 20194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The fluorescence of quinacrine mustard with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine's Role in the Study of Cellular Acidic Compartments: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular homeostasis is critically dependent on the precise regulation of pH within various subcellular compartments. Acidic organelles, such as lysosomes and endosomes, maintain a low internal pH (typically 4.5-5.0) that is essential for a myriad of physiological processes, including enzymatic degradation of macromolecules, autophagy, nutrient sensing, and receptor trafficking.[1] Disruption of this acidic environment is implicated in numerous pathologies, from lysosomal storage disorders to cancer and neurodegenerative diseases. Consequently, tools that allow for the study of these acidic compartments are invaluable in biological research and drug development.
Quinacrine (B1676205), a fluorescent weak base historically used as an antimalarial agent, has been repurposed as a valuable probe for visualizing and investigating the functional integrity of acidic organelles.[2][3] This technical guide provides a comprehensive overview of the principles behind quinacrine's use, its applications in studying cellular processes dependent on acidic pH, detailed experimental protocols, and its inherent limitations.
Core Principle: Ion Trapping in Acidic Organelles
Quinacrine's utility stems from its nature as a lipophilic weak base, which allows it to function as a lysosomotropic agent.[1] The mechanism, known as "ion trapping" or "acid trapping," is a pH-dependent process.[1][2][4]
-
Membrane Permeation: In the neutral pH of the extracellular environment and the cytosol (~pH 7.2-7.4), quinacrine exists predominantly in a neutral, uncharged state. This allows it to readily permeate cellular and organellar membranes.[1][2]
-
Protonation and Trapping: Upon diffusing into an acidic compartment like the lysosome, the high concentration of protons (H+) leads to the protonation of quinacrine's nitrogen atoms.[1]
-
Accumulation: This newly acquired positive charge renders the molecule hydrophilic and membrane-impermeable, effectively trapping it within the organelle.[2] This leads to a dramatic accumulation of quinacrine, often reaching concentrations hundreds of times higher than in the cytosol.[1]
-
Fluorescence: The accumulation results in a bright, punctate fluorescence pattern, allowing for the direct visualization of acidic vesicles.[2][3]
This entire process is contingent on the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase), a proton pump that actively transports H+ into the lysosome.[1][4] Inhibition of V-ATPase activity with agents like bafilomycin A1 prevents the accumulation of quinacrine, confirming the pH-dependent nature of its localization.[4][5][6]
Figure 1: Mechanism of quinacrine accumulation via ion trapping in acidic lysosomes.
Quantitative Data and Spectroscopic Properties
While quinacrine is an excellent marker for acidic compartments, it is important to note that it is not a ratiometric probe for precise pH quantification.[7] Its fluorescence intensity is influenced by multiple factors, including local concentration (it can self-quench at high levels) and binding to other molecules like nucleic acids.[8][9] For quantitative pH measurements, ratiometric dyes such as LysoSensor™ Yellow/Blue or FITC-dextran are recommended.[7][10] Nevertheless, understanding quinacrine's basic properties is essential for its proper use.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~420 - 460 nm | [3][7] |
| Emission Maximum (λem) | ~500 - 525 nm | [3] |
| pKa | 10.3 | [11] |
| Recommended Concentration | 1 - 10 µM (Cell type dependent) | [2][3] |
| Typical Incubation Time | 15 - 60 minutes | [2][3] |
| Molecular Weight | 399.9 g/mol | [11] |
Table 1: Summary of Quinacrine's Properties for Cellular Imaging.
Experimental Protocols
Protocol 1: Visualizing Acidic Organelles
This protocol outlines the basic procedure for staining lysosomes and other acidic vesicles in live cells.
Materials:
-
Quinacrine dihydrochloride (B599025) (stock solution, e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS) or live-cell imaging medium (e.g., HBSS), pre-warmed
-
Cells seeded on a suitable imaging vessel (e.g., glass-bottom dish)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Procedure:
-
Cell Seeding: Plate cells to achieve 50-70% confluency on the day of the experiment.[3] Allow them to adhere overnight.
-
Staining Solution Preparation: Dilute the quinacrine stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[3]
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS.[2]
-
Incubation: Add the quinacrine-containing medium to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.[2][3]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.[3]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with imaging on a fluorescence microscope. Healthy cells should exhibit a bright, punctate staining pattern corresponding to acidic organelles.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuolar ATPase-mediated cellular concentration and retention of quinacrine: a model for the distribution of lipophilic cationic drugs to autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quinacrine for Cell Tracking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of 9-aminoacridine, is a versatile fluorescent compound with a rich history, initially developed as an antimalarial agent.[1] Its intrinsic fluorescent properties and ability to interact with cellular components have led to its repurposing as a valuable tool in cell biology research, particularly for cell tracking and labeling.[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Quinacrine in exploratory studies for cell tracking, with a focus on its application in lysosomal imaging and its broader implications in cancer research.
Quinacrine's utility as a cell tracking agent stems from two primary mechanisms. As a weak base, it readily permeates the cell membrane in its neutral state and subsequently accumulates in acidic organelles, most notably lysosomes.[2] Within these low-pH environments, Quinacrine becomes protonated and trapped, leading to a significant enhancement of its fluorescence, thereby allowing for the visualization and tracking of these organelles.[2] Additionally, Quinacrine is a DNA intercalating agent with a preference for adenine-thymine (AT)-rich regions, a property that forms the basis of Q-banding for chromosome analysis.[3][4]
This guide will delve into the detailed experimental protocols for live-cell imaging with Quinacrine, summarize key quantitative data, and provide visual representations of the underlying mechanisms and experimental workflows.
Core Principles and Mechanisms of Action
Quinacrine's primary application in live-cell tracking revolves around its ability to selectively accumulate in and label acidic vesicles. This process is governed by the pH gradient between the neutral cytoplasm and the acidic lumen of organelles like lysosomes.
Beyond its role as a fluorescent marker, Quinacrine has been shown to modulate various cellular pathways, an important consideration in experimental design. At higher concentrations, it can induce lysosomal membrane permeabilization (LMP).[2] Furthermore, numerous studies have highlighted its anticancer properties, which are attributed to its ability to induce apoptosis, cause S-phase cell cycle arrest, and inhibit topoisomerase activity.[5][6] It has also been reported to activate the p53 tumor suppressor pathway while suppressing the pro-survival NF-κB signaling pathway.[1][7]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of Quinacrine in cell-based assays, including recommended concentrations for cell tracking and reported cytotoxic concentrations in various cancer cell lines.
Table 1: Recommended Concentrations for Quinacrine Staining
| Parameter | Value | Application | Source(s) |
| Live-Cell Lysosomal Staining | |||
| Stock Solution | 10 mM in DMSO | Preparation | [2] |
| Working Concentration | 1-10 µM | Staining | [2] |
| Incubation Time | 15-60 minutes | Staining | [2] |
| Q-Banding of Metaphase Chromosomes | |||
| Staining Solution | 0.5% (w/v) in distilled water | Preparation | [3] |
| Staining Time | 10-15 minutes | Staining | [3] |
Table 2: Reported IC50 Values of Quinacrine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Source(s) |
| MCF-7 | Breast Cancer | 7.5 | 48 hours | [7] |
| MDA-MB-231 | Breast Cancer | 8.5 | 48 hours | [7] |
| A549 | Non-small cell lung cancer | ~15 | 48 hours | [7] |
| NCI H520 | Non-small cell lung cancer | 12 | 48 hours | [7][8] |
| Malignant Mesothelioma Lines | Malignant Mesothelioma | 1.1 - 5.03 | Not Specified | [7] |
| Various Cancer Cell Lines | Various | 2 - 10 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Lysosomes with Quinacrine
This protocol outlines the steps for staining and visualizing lysosomes in live cells using Quinacrine.[2]
Materials:
-
Quinacrine dihydrochloride (B599025)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Quinacrine dihydrochloride in sterile DMSO. Store in aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells onto a suitable imaging vessel and allow them to adhere and reach 50-70% confluency.
-
Staining Solution Preparation: On the day of the experiment, dilute the Quinacrine stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the existing culture medium and replace it with the Quinacrine-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-60 minutes.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging using a fluorescence microscope with a suitable filter set (e.g., DAPI or FITC channel).[2]
Protocol 2: Q-Banding of Metaphase Chromosomes
This protocol describes the procedure for staining metaphase chromosomes using Quinacrine dihydrochloride to produce Q-bands.[3][9]
Materials:
-
Prepared metaphase chromosome slides
-
0.5% Quinacrine dihydrochloride solution in distilled water
-
Coplin jars or staining dishes
-
Distilled or deionized water
-
Ethanol (B145695) series (95%, 70%, 50%)
-
Tris-maleate buffer (pH 5.6)
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Rehydration: Rehydrate the prepared chromosome slides by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.[3]
-
Staining: Immerse the slides in a Coplin jar containing the 0.5% Quinacrine dihydrochloride solution for 10-15 minutes at room temperature.[3]
-
Rinsing: Briefly rinse the slides in tap water, followed by a 3-minute rinse in running tap water.[3]
-
Final Rinse: Perform a final rinse with Tris-maleate buffer (pH 5.6).[3]
-
Mounting: Mount a coverslip using a drop of the Tris-maleate buffer.
-
Microscopy: Immediately observe the slides under a fluorescence microscope. Image capture should be performed promptly as the fluorescence is prone to fading.[3]
Mandatory Visualization
Caption: Mechanism of Quinacrine accumulation in lysosomes.
Caption: Experimental workflow for live-cell lysosomal staining.
Caption: Experimental workflow for Q-banding of chromosomes.
Conclusion
Quinacrine remains a powerful and cost-effective fluorescent probe for cell tracking, particularly for the visualization of lysosomes in live cells. Its utility is further extended to cytogenetics through the well-established Q-banding technique. Researchers and drug development professionals should, however, be mindful of its dose-dependent cytotoxic effects and its influence on various signaling pathways, which could impact experimental outcomes. Careful optimization of concentration and incubation times is crucial to minimize off-target effects while achieving robust fluorescent labeling. The protocols and data presented in this guide provide a solid foundation for the successful application of Quinacrine in cell tracking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Quinacrine Staining of Sperm Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) staining is a fluorescent microscopy technique used for the differential labeling of chromosomes, particularly for the identification of the Y chromosome in interphase cells, including spermatozoa. The method relies on the affinity of quinacrine, an acridine (B1665455) derivative, for adenine-thymine (AT)-rich regions of DNA. The distal portion of the long arm of the human Y chromosome is rich in AT base pairs, causing it to fluoresce brightly after staining with quinacrine. This distinct fluorescent spot is often referred to as the "F-body" or "Y-body".[1][2]
This technique has been historically applied in studies of sex chromosome abnormalities, and in the evaluation of methods aimed at separating X- and Y-chromosome-bearing sperm populations. While newer techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR) provide more precise identification, quinacrine staining remains a rapid and cost-effective method for preliminary assessments of Y-chromosome presence in a large number of sperm cells.
Principle of the Method
Quinacrine dihydrochloride (B599025) intercalates into the DNA double helix. Its fluorescence is enhanced in regions with a high AT content and quenched in regions with a high guanine-cytosine (GC) content.[1][2] The intense fluorescence of the distal Y chromosome is attributed to its exceptionally high AT concentration.[1][2] When observed under a fluorescence microscope with the appropriate filter set, Y-bearing spermatozoa will exhibit a distinct, bright fluorescent spot within the sperm head, while X-bearing spermatozoa will not show this specific signal.
Applications
-
Andrology Research: Estimation of the ratio of Y- to X-bearing sperm in a semen sample.
-
Fertility Studies: Investigation of potential correlations between the proportion of Y-bearing sperm and male fertility parameters.
-
Evaluation of Sperm Separation Techniques: Assessing the efficiency of methods designed to enrich for X- or Y-bearing sperm.[3][4]
-
Toxicology and Drug Development: Evaluating the potential effects of compounds on the sex chromosome ratio in spermatozoa.
Experimental Protocols
Reagents and Solutions Preparation
| Reagent/Solution | Composition | Preparation Instructions | Storage |
| Quinacrine Staining Solution (0.5% w/v) | 0.5 g Quinacrine dihydrochloride | Dissolve 0.5 g of Quinacrine dihydrochloride in 100 mL of distilled water. | Store in a dark bottle at 4°C. |
| Carnoy's Fixative | 3 parts Methanol (B129727) | Prepare fresh before use. | Room Temperature (use immediately) |
| 1 part Glacial Acetic Acid | |||
| McIlvaine's Buffer (Stock Solution A - 0.1 M Citric Acid) | 2.10 g Citric Acid Monohydrate | Dissolve in 100 mL of distilled water. | Room Temperature |
| McIlvaine's Buffer (Stock Solution B - 0.2 M Disodium Phosphate) | 2.84 g Anhydrous Disodium Phosphate | Dissolve in 100 mL of distilled water. | Room Temperature |
| McIlvaine's Buffer (Working Solution, pH 4.1-5.5) | Stock Solution A and Stock Solution B | Mix appropriate volumes of Stock A and Stock B to achieve the desired pH. For rinsing, a pH of ~4.1-5.5 is recommended. For mounting, a pH of ~5.5 is often used. | Room Temperature |
| Mounting Medium | McIlvaine's Buffer (pH ~5.5) or a commercial fluorescence mounting medium with an antifade agent. | As recommended |
Staining Procedure
-
Semen Smear Preparation:
-
Fixation:
-
Immerse the air-dried slides in freshly prepared Carnoy's fixative (3:1 methanol:acetic acid) for 5-10 minutes.
-
Alternatively, fixation can be done with methanol alone for 5 minutes. A study indicated that a methyl alcohol-acetic acid (3:1) fixative preparation showed a better F-body rate than ethyl alcohol preparations.[6]
-
-
Hydration (Optional, for fixed slides):
-
If slides have been stored, rehydrate them by passing through a decreasing ethanol (B145695) series (e.g., 95%, 70%, 50% ethanol) and finally into distilled water, for 2 minutes at each step.
-
-
Staining:
-
Immerse the slides in a Coplin jar containing the 0.5% Quinacrine dihydrochloride staining solution.
-
Incubate for 10-15 minutes at room temperature in the dark to prevent photobleaching.[3]
-
-
Rinsing:
-
Briefly rinse the slides in a Coplin jar with tap water or distilled water to remove excess stain.
-
Transfer the slides to a Coplin jar with McIlvaine's buffer (pH ~4.1-5.5) and rinse for 3 minutes.[7]
-
A final brief rinse in distilled water can be performed.
-
-
Mounting:
-
Place a drop of McIlvaine's buffer (pH ~5.5) or a suitable fluorescence mounting medium onto the stained area of the slide.
-
Carefully apply a coverslip, avoiding air bubbles.
-
-
Microscopic Examination:
-
Immediately observe the slides under a fluorescence microscope equipped with a suitable filter set for quinacrine (excitation maximum ~436 nm, emission maximum ~525 nm).[8]
-
Use a high-pressure mercury vapor lamp for excitation.
-
The fluorescence is prone to fading, so it is crucial to analyze and capture images promptly.
-
Data Presentation and Analysis
Scoring Criteria for Y-body Identification
-
Y-chromosome positive (Y-bearing) sperm: A distinct, brightly fluorescent spot (F-body) is visible within the sperm head. The intensity of the fluorescence can be categorized as weak, moderate, or strong.[9]
-
Y-chromosome negative (X-bearing) sperm: No distinct fluorescent spot is observed in the sperm head. The entire head may show a uniform, dull fluorescence.
-
Scoring: At least 200 spermatozoa should be counted per slide, and the percentage of Y-body positive sperm should be calculated.
Quantitative Data from Literature
The following tables summarize quantitative data from studies utilizing quinacrine staining for sperm analysis.
Table 1: Effect of Percoll (B13388388) Gradient Separation on Y-bearing Sperm Percentage [3][4]
| Sample | Median % Y-bearing Sperm | Range of % Y-bearing Sperm |
| Baseline (Pre-separation) | 49% | 45% - 54% |
| After 12-layer Percoll Separation | 10% | 3% - 24% |
Table 2: Correlation of Fluorescence Intensity with Percentage of Y-bodies [9]
| Fluorescence Intensity | Mean % Y-bodies (± SD) |
| Weak | 16.7 ± 7.0% to 15.0 ± 9.5% |
| Moderate | Not specified |
| Strong | 30.6 ± 12.7% to 36.6 ± 5.7% |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for Quinacrine staining of sperm cells.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in Quinacrine staining.
Concluding Remarks
Quinacrine staining provides a valuable tool for the visualization of the Y chromosome in sperm cells. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible results. Proper sample preparation, fixation, and staining, along with careful microscopic evaluation, are key to the successful application of this technique in research and clinical settings. While more advanced molecular techniques offer higher specificity, the simplicity and speed of quinacrine staining ensure its continued relevance for preliminary and large-scale analyses.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Evaluation of human sperm morphology using strict criteria after Diff-Quik staining: correlation of morphology with fertilization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of sperm through a 12-layer percoll column decreases the percentage of sperm staining with quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. micropticsl.com [micropticsl.com]
- 6. KoreaMed [koreamed.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lack of correlation between human y-positive spermatozoa and acrosomal abnormalities and variations in intensity of fluorescence of sperm stained with quinacrine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Quinacrine in Prion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinacrine (B1676205) in the context of prion disease research. While initially promising in cell culture models, quinacrine has shown limited efficacy in animal models and human clinical trials.[1][2][3] Nevertheless, it remains a valuable tool for in vitro studies of prion biology, particularly for screening potential anti-prion compounds and investigating mechanisms of prion propagation and resistance.[3][4]
Mechanism of Action
Quinacrine, a tricyclic acridine (B1665455) derivative, was initially identified as a potent inhibitor of the formation of the disease-associated isoform of the prion protein (PrPSc) in scrapie-infected neuroblastoma (ScN2a) cells.[4][5][6] The precise mechanism of action is not fully elucidated, but several hypotheses have been proposed:
-
Binding to PrPC and PrPSc: Quinacrine has been shown to interact with both the normal cellular prion protein (PrPC) and the misfolded PrPSc isoform.[7][8] NMR spectroscopy has mapped a potential binding site for quinacrine to residues Tyr225, Tyr226, and Gln227 in the α3 helix of human PrPC.[7][9][10] It is hypothesized that this binding may stabilize the native conformation of PrPC, thereby preventing its conversion to PrPSc.[10] Additionally, quinacrine functionalized matrices have been shown to pull down PrPSc from infected brain homogenates, suggesting a direct interaction.[8]
-
Lysosomotropic Activity: As a weak base, quinacrine can accumulate in acidic cellular compartments like lysosomes.[9] The conversion of PrPC to PrPSc is thought to occur at the cell surface or along the endocytic pathway.[9] By altering the pH of these compartments, quinacrine may disrupt the conditions necessary for prion conversion.
-
Redistribution of Cholesterol: Some studies suggest that quinacrine can destabilize detergent-resistant membrane domains by redistributing cholesterol, which may, in turn, affect the localization and conversion of PrP.[11]
It is important to note that quinacrine's effectiveness is highly dependent on the prion strain. While it inhibits the propagation of some laboratory-adapted mouse prion strains, it has been shown to paradoxically enhance the replication of chronic wasting disease (CWD) prions in cell culture.[8][11] Furthermore, continuous treatment with quinacrine can lead to the selection of drug-resistant prion conformers.[12]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the use of quinacrine in prion research:
| Parameter | Value | Cell/Animal Model | Source |
| EC50 for PrPSc Inhibition | ~300 nM | ScN2a cells (mouse scrapie) | [13][14] |
| Effective Concentration in ScN2a cells | 0.2 - 0.4 µM | ScN2a cells (mouse scrapie) | [4][15] |
| "Curing" Concentration in ScN2a cells (with repeat treatments) | 0.4 µM | ScN2a cells (mouse scrapie) | [4] |
| Concentration for CWD Prion Enhancement | 1.2 µM (maximal) | Elk21+ cells (CWD) | [11] |
| In Vivo Dosage (mouse model) | 10 mg/kg/day (intraperitoneal) | BSE-infected mice | [4] |
| Human Clinical Trial Dosage | 300 mg/day (oral) | Sporadic CJD patients | [1][2] |
| Dissociation Constant (Quinacrine-hPrP) | 4.6 mM | Recombinant human PrP | [9] |
Experimental Protocols
Cell-Based Assay for PrPSc Inhibition using Quinacrine
This protocol is adapted from studies using scrapie-infected mouse neuroblastoma (ScN2a) cells.[4][15]
Materials:
-
Scrapie-infected neuroblastoma cells (e.g., ScN2a)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Quinacrine hydrochloride (stock solution in sterile water or DMSO)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) or other protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-PrP antibody (e.g., 3F4, 6H4)
Procedure:
-
Cell Seeding: Plate ScN2a cells in 6-well plates at a density that allows for several days of growth without reaching confluency.
-
Quinacrine Treatment: The following day, replace the medium with fresh medium containing the desired concentration of quinacrine (e.g., a dose-response from 100 nM to 5 µM). A vehicle control (e.g., water or DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 3-6 days. For longer treatments, change the medium and re-add quinacrine every 2 days.[15]
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Proteinase K Digestion: Normalize the protein concentration of the lysates. Divide each sample into two aliquots. Treat one aliquot with a final concentration of 20 µg/ml Proteinase K for 30-60 minutes at 37°C to digest PrPC. The other aliquot serves as the non-PK-digested control.
-
Stop Digestion: Stop the PK digestion by adding PMSF to a final concentration of 2 mM and incubating on ice.
-
Protein Precipitation (Optional): Precipitate the proteins using methanol (B129727) or another suitable method to concentrate the sample.
-
Western Blotting: Resuspend the protein pellets in SDS-PAGE sample buffer, boil, and run on a 12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with an anti-PrP antibody. Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Analysis: Quantify the PrPSc signal (the PK-resistant band) and compare the levels in quinacrine-treated cells to the vehicle-treated control.
In Vitro Binding Assay of Quinacrine to PrP Aggregates
This protocol utilizes the intrinsic fluorescence of quinacrine to observe its binding to pre-formed PrP peptide fibrils.[4][16]
Materials:
-
Synthetic PrP peptides (e.g., human PrP106-126)
-
Deionized water
-
Tris-HCl buffer (200 mM, pH 7.4)
-
Quinacrine hydrochloride solution
-
Thioflavin T (as a positive control)
-
Fluorescence microscope
Procedure:
-
Fibril Formation: Dissolve the synthetic PrP peptide in deionized water at a concentration of 2 mM. Add an equal volume of 200 mM Tris-HCl buffer, pH 7.4. Incubate the solution at 37°C for one week to allow for the formation of amyloid fibrils.[16]
-
Binding Reaction: Place a small aliquot of the PrP fibril solution on a microscope slide. Add a solution of quinacrine (e.g., 10 µM final concentration) to the fibrils. As a positive control, use Thioflavin T, a known amyloid-binding dye.
-
Incubation: Incubate the slide in the dark for 10-15 minutes at room temperature.
-
Microscopy: Observe the sample using a fluorescence microscope with appropriate filter sets for quinacrine (excitation ~420 nm, emission ~500 nm) and Thioflavin T (excitation ~450 nm, emission ~482 nm).
-
Analysis: The presence of fluorescence co-localizing with the PrP aggregates indicates binding.
In Vivo Efficacy Study in a Mouse Model of Prion Disease
This protocol is a general guideline based on published studies.[4] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Mice susceptible to a specific prion strain (e.g., C57BL/6 mice for RML scrapie)
-
Prion inoculum (e.g., 1% brain homogenate from a terminally ill mouse)
-
Quinacrine solution for injection (sterile)
-
Vehicle control (e.g., sterile glucose solution)
-
Anesthesia and surgical equipment for inoculation
-
Equipment for monitoring animal health and clinical signs
Procedure:
-
Inoculation: Anesthetize the mice and inoculate them with the prion inoculum via the desired route (e.g., intracerebral or intraperitoneal).
-
Treatment Groups: Divide the mice into at least two groups: a treatment group that will receive quinacrine and a control group that will receive the vehicle.
-
Drug Administration: Begin treatment at a pre-determined time point post-inoculation (e.g., one day post-inoculation for prophylactic studies or upon the appearance of early clinical signs for therapeutic studies). Administer quinacrine (e.g., 10 mg/kg) and the vehicle daily via the chosen route (e.g., intraperitoneal injection).[4]
-
Monitoring: Monitor the mice regularly for the onset and progression of clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis, poor grooming).
-
Endpoint: The primary endpoint is typically the survival time, defined as the time from inoculation to the terminal stage of the disease, at which point the animals are euthanized.
-
Biochemical Analysis (Optional): At the endpoint, collect tissues such as the brain and spleen. Prepare homogenates and analyze for PrPSc levels using Western blotting after PK digestion, as described in Protocol 1.
-
Data Analysis: Compare the mean survival times and PrPSc levels between the quinacrine-treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Visualizations
Caption: Proposed mechanisms of action for quinacrine in inhibiting prion conversion.
Caption: Workflow for a cell-based assay to detect PrPSc inhibition by quinacrine.
References
- 1. Quinacrine treatment trial for sporadic Creutzfeldt-Jakob disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinacrine [cureffi.org]
- 4. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The curious antiprion activity of antimalarial quinolines [cureffi.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinacrine promotes replication and conformational mutation of chronic wasting disease prions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 13. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Quinacrine Fluorescence Microscopy: A Detailed Guide for Researchers
Quinacrine (B1676205), a versatile fluorescent compound, has established itself as a valuable tool in cellular and molecular biology research. Its unique properties allow for the detailed visualization and analysis of chromosomes, as well as the dynamic tracking of acidic organelles within living cells. This guide provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals to effectively utilize Quinacrine fluorescence microscopy.
Initially developed as an antimalarial drug, Quinacrine's fluorescent nature and its ability to interact with specific cellular components have led to its widespread adoption in various research fields.[1][2][3] It is particularly well-known for its application in cytogenetics for Q-banding, a technique that produces a characteristic banding pattern on chromosomes, and in cell biology for staining acidic vesicles such as lysosomes.[1][4]
Core Principles of Quinacrine Fluorescence
Quinacrine's utility as a fluorescent probe stems from two key properties: its intercalation into DNA and its accumulation in acidic environments.
-
DNA Intercalation for Chromosome Analysis (Q-Banding): Quinacrine intercalates into the DNA double helix.[5][6] Its fluorescence is significantly enhanced in Adenine-Thymine (AT)-rich regions of DNA, while it is quenched in Guanine-Cytosine (GC)-rich regions.[7][8] This differential fluorescence creates a unique pattern of bright and dull bands (Q-bands) along metaphase chromosomes, allowing for their precise identification and the detection of structural abnormalities.[4] The Y chromosome, known for its distinct and intensely bright fluorescence, is particularly easy to identify using this method.[4]
-
Accumulation in Acidic Organelles for Live-Cell Imaging: As a weak base, Quinacrine can readily cross cell membranes in its neutral state.[1] Once inside the cell, it accumulates in acidic compartments, primarily lysosomes, where the low pH causes it to become protonated and trapped.[1][9] This accumulation leads to a significant increase in its fluorescence, enabling the visualization of these organelles in live cells.[1] This property is invaluable for studying lysosomal dynamics, autophagy, and drug-induced lysosomal membrane permeabilization.[1]
Quantitative Data
For accurate and reproducible experiments, it is crucial to understand the fluorescence properties of Quinacrine.
| Property | Value | References |
| Excitation Maximum | ~420-440 nm | [5][10] |
| Emission Maximum | ~500-525 nm | [5][10] |
| Molecular Formula | C23H30ClN3O · 2HCl | [10] |
| Molecular Weight | 472.9 | [10] |
| pKa | 10.3 and 7.72 | [10] |
Experimental Protocols
Here are detailed protocols for the two primary applications of Quinacrine fluorescence microscopy.
Protocol 1: Q-Banding of Metaphase Chromosomes
This protocol is designed for the staining of prepared metaphase chromosome slides.
Materials:
-
Metaphase chromosome slides (prepared via standard cytogenetic methods)
-
Quinacrine dihydrochloride (B599025) staining solution (0.5% w/v in distilled water)[4]
-
McIlvaine's buffer (pH ~4.1-5.5)[5]
-
Fluorescence mounting medium[5]
-
Coplin jars or staining dishes[4]
-
Coverslips[4]
-
Fluorescence microscope with a suitable filter set (e.g., for DAPI or a specific Quinacrine filter)[5]
Procedure:
-
Rehydration: If slides are aged, rehydrate them by passing through an ethanol (B145695) series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.[4]
-
Staining: Immerse the slides in the 0.5% Quinacrine dihydrochloride staining solution in a Coplin jar for 10-20 minutes at room temperature.[4]
-
Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer (pH ~4.1-5.5).[5]
-
Mounting: Mount a coverslip onto the slide using a small amount of McIlvaine's buffer (pH ~5.5) or a suitable fluorescence mounting medium.[5]
-
Observation: Immediately observe the slides under a fluorescence microscope. Q-band fluorescence can fade upon prolonged exposure to UV light, so it is crucial to capture images promptly.[5]
Protocol 2: Live-Cell Staining of Acidic Organelles (Lysosomes)
This protocol is for staining and imaging lysosomes in live cultured cells.
Materials:
-
Quinacrine dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free)
-
Cells cultured on glass-bottom dishes or chamber slides[1]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Quinacrine dihydrochloride in sterile DMSO. Store in aliquots at -20°C, protected from light.[1]
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).[1]
-
Staining Solution Preparation: On the day of the experiment, dilute the Quinacrine stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[1]
-
Cell Staining: Remove the existing culture medium and replace it with the Quinacrine-containing medium.[1]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-60 minutes.[1]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye.[1]
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and proceed with imaging on a fluorescence microscope equipped with an appropriate filter set. For long-term imaging, use a lower concentration of Quinacrine (e.g., 0.3-1 µM) and minimize light exposure to reduce phototoxicity.[1]
Visualizations
Experimental Workflow for Q-Banding
Caption: Experimental workflow for Quinacrine Q-banding.
Experimental Workflow for Live-Cell Imaging of Lysosomes
Caption: Experimental workflow for live-cell imaging of lysosomes using Quinacrine.
Quinacrine-Induced Apoptotic Signaling Pathway
Caption: Quinacrine-induced apoptotic signaling pathway.
Applications in Research and Drug Development
Quinacrine's utility extends across various research domains:
-
Cytogenetics: Q-banding remains a fundamental technique for chromosome identification, karyotyping, and the diagnosis of chromosomal abnormalities.[4]
-
Cell Biology: The ability to visualize lysosomes in live cells is crucial for studying autophagy, endocytosis, and lysosomal storage disorders.[1]
-
Cancer Research: Quinacrine has shown anticancer activity by inducing apoptosis and inhibiting signaling pathways like NF-κB.[11][12] Its ability to accumulate in lysosomes is also being explored as a therapeutic strategy.[1]
-
Neuroscience: Microscopy techniques are critical for visualizing the nervous system at a cellular level, and fluorescent probes like Quinacrine can aid in studying neuronal processes.[13]
-
Drug Development: Quinacrine can be used in drug screening assays to identify compounds that affect lysosomal function or to study the mechanisms of drug-induced cell death.[11][14] For instance, it has been identified as a potential candidate for repositioning for the treatment of acute myeloid leukemia.[11][14]
Troubleshooting and Considerations
-
Photobleaching: Quinacrine fluorescence can be susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times.[9]
-
Cytotoxicity: At higher concentrations and with prolonged exposure, Quinacrine can be cytotoxic. It is essential to determine the optimal, non-toxic concentration for live-cell imaging experiments.[1]
-
Filter Sets: Ensure the use of appropriate filter sets on the fluorescence microscope that match the excitation and emission spectra of Quinacrine to maximize signal-to-noise ratio.[5][9]
-
Fixation: Staining with Quinacrine is generally performed on live cells or air-dried chromosome preparations. Post-staining fixation can lead to the loss of the fluorescent signal.[9]
By following these guidelines and protocols, researchers can effectively harness the power of Quinacrine fluorescence microscopy to gain valuable insights into a wide range of biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinacrine | drug | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Drug screen in patient cells suggests quinacrine to be repositioned for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Guide to Neuroscience Research | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Drug screen in patient cells suggests quinacrine to be repositioned for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinacrine in Flow Cytometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a fluorescent compound historically used as an antimalarial drug, has emerged as a versatile tool in cellular analysis, particularly in flow cytometry.[1][2] Its intrinsic fluorescence and ability to accumulate in specific cellular compartments make it a valuable probe for investigating various cellular processes.[1][3] These application notes provide a comprehensive overview of the use of Quinacrine in flow cytometry for analyzing platelet function, autophagy, and cell viability, complete with detailed protocols and data presentation.
Quinacrine's utility in flow cytometry stems from its chemical properties. As a weak base, it readily crosses cell membranes and accumulates in acidic organelles, such as lysosomes and platelet-dense granules.[1][4] This accumulation leads to a significant increase in its fluorescence, which can be quantified on a per-cell basis using a flow cytometer. Furthermore, Quinacrine is a DNA intercalating agent, with a preference for adenine-thymine-rich regions, allowing for the analysis of nuclear morphology and cell cycle status.[5][6]
Key Applications in Flow Cytometry
Platelet Dense Granule Analysis
Quinacrine is widely used to assess platelet dense granule storage and release, which is crucial for diagnosing platelet storage pool deficiencies.[4][7][8] Dense granules are rich in adenine (B156593) nucleotides (ADP and ATP), and Quinacrine selectively accumulates in these organelles.[4]
-
Principle: Platelets are incubated with Quinacrine, which is taken up and stored in the dense granules. The fluorescence intensity of the platelet population, measured by flow cytometry, is proportional to the dense granule content.[2][9] To assess release defects, platelets are activated with an agonist (e.g., thrombin), and the decrease in Quinacrine fluorescence is measured.[2][4]
-
Clinical Relevance: This assay is a rapid and sensitive method for diagnosing hereditary and acquired platelet function disorders, requiring only a small volume of blood.[7][10]
Autophagy Analysis
Quinacrine serves as a valuable probe for studying autophagy, a cellular process involving the degradation of cellular components within lysosomes.[1][11]
-
Principle: As a lysosomotropic agent, Quinacrine accumulates in the acidic environment of autolysosomes.[1] An increase in the number and/or size of these acidic vesicles during autophagy leads to a corresponding increase in Quinacrine fluorescence, which can be quantified by flow cytometry.[1][11] It's important to note that Quinacrine can also modulate autophagic flux, sometimes inhibiting the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[1] In some cancer cell lines, it has been shown to enhance autophagic flux.[1][12]
-
Research Applications: This method allows for the high-throughput screening of compounds that modulate autophagy and for studying the role of autophagy in various diseases, including cancer.[11][13]
Cell Viability and Apoptosis Analysis
Quinacrine's DNA intercalating properties and its ability to induce apoptosis make it useful for assessing cell viability and studying programmed cell death.[14][15]
-
Principle: In apoptotic cells, changes in membrane permeability and nuclear condensation can alter Quinacrine uptake and fluorescence. When used in conjunction with other viability dyes like Propidium Iodide (PI), Quinacrine can help distinguish between viable, apoptotic, and necrotic cells.[14] Quinacrine treatment itself can induce apoptosis, which can be monitored by flow cytometry using standard assays like Annexin V/PI staining.[13][14]
-
Drug Development: This application is valuable in cancer research for evaluating the cytotoxic effects of Quinacrine and other anti-cancer drugs.[15][16]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the application of Quinacrine in flow cytometry.
| Parameter | Platelet Dense Granule Analysis | Autophagy Analysis | Cell Viability (Apoptosis Induction) |
| Cell Type | Whole blood, Platelet-rich plasma | Adherent or suspension cell lines | Adherent or suspension cell lines |
| Quinacrine Concentration | 4 µM - 8.5 mM (stock) | 2.5 µM - 10 µM | 2.5 µM - 20 µM |
| Incubation Time | 10 - 30 minutes | 24 - 72 hours | 24 - 72 hours |
| Incubation Temperature | 37°C | 37°C | 37°C |
| Flow Cytometer Excitation | ~405 nm (Violet laser) or ~488 nm (Blue laser) | ~488 nm (Blue laser) | ~488 nm (Blue laser) |
| Flow Cytometer Emission | ~525/50 nm (e.g., FITC channel) | ~525/50 nm (e.g., FITC channel) | ~525/50 nm (e.g., FITC channel) |
| Co-stains | CD41, CD42b, CD62P, CD63 | Cyto-ID, LC3B antibodies, Propidium Iodide | Annexin V, Propidium Iodide (PI) |
Experimental Protocols
Protocol 1: Platelet Dense Granule Uptake and Release Assay
Materials:
-
Whole blood collected in 3.8% sodium citrate.
-
Quinacrine dihydrochloride (B599025) stock solution (e.g., 8.5 mM in DMSO/HBSS).[10]
-
Hanks' Balanced Salt Solution (HBSS).
-
Platelet-specific antibody (e.g., anti-CD41 or anti-CD42b) conjugated to a fluorophore with minimal spectral overlap with Quinacrine.[4]
-
Platelet agonist (e.g., Thrombin, ADP, or TRAP).[4]
-
Flow cytometer.
Procedure:
-
Blood Dilution: Dilute whole blood 1:40 in HBSS.[2]
-
Quinacrine Staining: Add Quinacrine to the diluted blood to a final concentration of 4 µM and incubate for 10 minutes at 37°C.[9]
-
Antibody Staining: Add the platelet-specific antibody and incubate for another 15 minutes at room temperature in the dark.
-
Baseline Measurement (Uptake): Analyze a portion of the stained sample on the flow cytometer to measure the baseline Quinacrine fluorescence in the platelet population (gated based on the platelet-specific antibody).
-
Platelet Activation (Release): To the remaining sample, add a platelet agonist (e.g., Thrombin at a final concentration of 0.1 U/mL) and incubate for 5 minutes at 37°C.
-
Post-Activation Measurement: Immediately analyze the activated sample on the flow cytometer to measure the decrease in Quinacrine fluorescence.
-
Data Analysis: Calculate the percentage of Quinacrine release by comparing the mean fluorescence intensity (MFI) of the activated sample to the baseline sample.
Protocol 2: Autophagy Detection with Quinacrine
Materials:
-
Cultured cells (adherent or suspension).
-
Quinacrine dihydrochloride.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of Quinacrine (e.g., 5 µM) or an autophagy-inducing/inhibiting compound for the desired time (e.g., 24 hours).[11]
-
Cell Harvest:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and resuspend in complete medium.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (~525 nm). An increase in fluorescence intensity indicates an accumulation of acidic vesicular organelles, which may be correlated with an increase in autophagy.
Protocol 3: Apoptosis Analysis Following Quinacrine Treatment
Materials:
-
Cultured cells.
-
Quinacrine dihydrochloride.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Quinacrine (e.g., 2.5, 5.0, and 7.5 µM) for 24 hours.[11]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.[14]
Visualizations
Caption: Workflow for platelet dense granule analysis using Quinacrine.
Caption: Quinacrine accumulates in acidic autolysosomes during autophagy.
Caption: Experimental workflow for assessing apoptosis induced by Quinacrine.
References
- 1. benchchem.com [benchchem.com]
- 2. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 8. Flow cytometric mepacrine fluorescence can be used for the exclusion of platelet dense granule deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinacrine enhances cisplatin-induced cytotoxicity in four cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinacrine Dihydrochloride for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) dihydrochloride (B599025), a fluorescent dye initially developed as an antimalarial drug, has become a versatile and valuable tool for live-cell imaging. Its unique chemical properties allow it to function as a robust probe for studying various cellular structures and dynamic processes. A key characteristic of Quinacrine is its ability to accumulate in acidic organelles, most notably lysosomes, making it an excellent marker for tracking lysosomal dynamics.[1] Due to its high photostability compared to other common dyes, it is particularly well-suited for long-term imaging experiments.[1][2]
As a weak base, Quinacrine can readily cross cellular membranes in its neutral state. Upon entering the acidic environment of organelles like lysosomes (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation and a significant increase in fluorescence.[1][3] This property allows for the specific visualization of these acidic vesicles.[1] Beyond simple visualization, Quinacrine can be used to investigate cellular processes such as autophagy and to assess drug-induced lysosomal membrane permeabilization (LMP).[1] At higher concentrations, Quinacrine can induce LMP, leading to the release of lysosomal enzymes into the cytosol and subsequent activation of apoptotic pathways.[1] Additionally, Quinacrine is known to intercalate with DNA and RNA, and its fluorescence is enhanced in AT-rich regions of DNA, a property utilized in cytogenetics for Q-banding.[4][5][6]
These application notes provide a comprehensive guide to using Quinacrine dihydrochloride for live-cell imaging, including detailed protocols, data presentation, and visual diagrams of relevant pathways and workflows.
Data Presentation
Physicochemical and Optical Properties of Quinacrine
| Property | Value | References |
| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | [7] |
| Molecular Weight | 472.9 g/mol | [7] |
| Excitation Maximum (λex) | ~440 - 460 nm | [1] |
| Emission Maximum (λem) | ~500 - 525 nm | [1] |
| Solubility | Soluble in water and DMSO | [1][7] |
Recommended Staining Conditions for Live-Cell Imaging
| Parameter | Recommended Range | Notes | References |
| Concentration | 0.3 - 15 µM | Cell type dependent. A titration is recommended for new cell lines. | [1] |
| Incubation Time | 15 minutes - 24 hours | Dependent on the experimental goals. Shorter times for organelle labeling, longer times may be used to study cellular processes or cytotoxicity. | [1][8] |
| Imaging Medium | Phenol (B47542) red-free cell culture medium | To reduce background fluorescence. | [1] |
Comparison with Other Lysosomotropic Probes
| Feature | Quinacrine | Acridine (B1665455) Orange | LysoTracker Red DND-99 |
| Mechanism | Accumulates in acidic organelles.[1] | Accumulates in acidic organelles, intercalates with nucleic acids.[2] | Weak base that accumulates in acidic organelles.[2] |
| Photostability | High, suitable for long-term imaging.[1][2] | Moderate, can be phototoxic.[2] | Low, prone to rapid photobleaching.[2] |
| Distinguishing Feature | Excellent for long-term tracking of acidic vesicles.[2] | Can distinguish acidic vesicles with different internal pH.[2] | Less phototoxic than Acridine Orange.[2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Acidic Organelles (Lysosomes)
This protocol describes the general procedure for staining and imaging acidic organelles in live cells using Quinacrine dihydrochloride.
Materials:
-
Quinacrine dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Quinacrine dihydrochloride in sterile DMSO. Store the stock solution in small aliquots at -20°C, protected from light.[1]
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 50-70%).[1]
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the Quinacrine-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental question.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Acquire images using a fluorescence microscope equipped with appropriate filters for Quinacrine (e.g., DAPI or FITC filter set).
Protocol 2: Assessing Drug-Induced Lysosomal Membrane Permeabilization (LMP)
This protocol outlines a method to assess LMP by observing the redistribution of Quinacrine fluorescence from lysosomes to the cytosol.
Materials:
-
Same as Protocol 1
-
Inducing agent (drug of interest)
Procedure:
-
Cell Staining: Stain cells with Quinacrine dihydrochloride as described in Protocol 1 (Steps 1-5).
-
Baseline Imaging: After staining and washing (Protocol 1, Step 6), acquire baseline fluorescence images of the stained cells. A punctate fluorescence pattern corresponding to lysosomes should be visible.
-
Induction of LMP: Add the drug of interest at the desired concentration to the live-cell imaging medium.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images to monitor changes in Quinacrine localization over time.
-
Image Analysis: Analyze the images for a shift from a punctate to a diffuse cytosolic fluorescence pattern, which is indicative of LMP. Quantify the change in cytosolic fluorescence intensity over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Quantifying Quinacrine Fluorescence Intensity: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Quinacrine (B1676205) offers a versatile fluorescent tool for cellular and molecular analysis. This document provides detailed application notes and protocols for the quantitative analysis of Quinacrine fluorescence, covering its use in visualizing acidic vesicles and in chromosome analysis.
Quinacrine is a fluorescent dye that has been widely utilized in biological research for its ability to intercalate into DNA and to accumulate in acidic organelles.[1][2] As a weak base, Quinacrine can permeate cell membranes in its neutral form.[2] Within the low pH environment of organelles like lysosomes and autolysosomes, it becomes protonated and trapped, leading to a significant increase in fluorescence intensity.[2][3] This characteristic makes it a valuable probe for studying dynamic cellular processes such as autophagy and endocytosis.[2][4] Furthermore, its ability to bind preferentially to Adenine-Thymine (AT)-rich regions of DNA allows for the visualization of specific banding patterns on chromosomes, a technique known as Q-banding.[5][6][7]
Physicochemical and Optical Properties of Quinacrine
A thorough understanding of Quinacrine's properties is crucial for its effective application in fluorescence imaging.
| Property | Value | References |
| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | [2] |
| Molecular Weight | 472.9 g/mol | [2] |
| pKa | 10.3 and 7.7 | [2] |
| Excitation Maximum (in acidic vesicles) | ~458 nm | [2] |
| Emission Maximum (in acidic vesicles) | 470-580 nm | [2] |
| Excitation Maximum (DNA/RNA bound) | 436 nm | [2] |
| Emission Maximum (DNA/RNA bound) | 525 nm | [2] |
| Quantum Yield (in 0.1 M Perchloric Acid) | 0.60 ± 0.007 | [2] |
| Solubility | Soluble in water (50 mg/mL with heat) | [2] |
Mechanism of Quinacrine Accumulation in Acidic Vesicles
The utility of Quinacrine as a probe for acidic organelles is based on its chemical properties as a weak base. The following diagram illustrates the mechanism of its accumulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Platelet Dense Granules with Quinacrine
Introduction
Quinacrine (B1676205), a fluorescent dye, serves as a valuable tool for the investigation of platelet dense granules.[1][2][3] These specialized secretory organelles store important molecules such as ADP, ATP, serotonin, and calcium ions, which are crucial for the amplification of platelet activation and thrombus formation.[1][2][4] Upon platelet activation, the contents of dense granules are released into the extracellular environment. Quinacrine readily permeates the platelet membrane and accumulates in the acidic environment of dense granules, allowing for their visualization and quantification.[1][5][6] This property enables researchers to study dense granule storage, release (exocytosis), and defects associated with various bleeding disorders, such as Hermansky-Pudlak syndrome and δ-storage pool disease.[1][5][6] Assays using quinacrine can be performed using techniques like flow cytometry and fluorescence microscopy.[2][5][7]
Data Presentation
The following table summarizes key quantitative data for the use of quinacrine in labeling platelet dense granules, compiled from various studies.
| Parameter | Value | Application | Source |
| Quinacrine (Mepacrine) Concentration | 4 µM | Flow Cytometry (Washed Platelets) | [6] |
| 8.5 mM (stock solution) | Flow Cytometry (Whole Blood) | [8] | |
| Incubation Time | 10 minutes | Flow Cytometry (Washed Platelets) | [6] |
| Incubation Temperature | 37°C | Flow Cytometry (Washed Platelets) | [6] |
| Agonists for Release Studies | Thrombin: 0.003 - 0.4 U/mL | Flow Cytometry | [5][6] |
| ADP: 10 µM | Flow Cytometry | [8] | |
| Collagen | Flow Cytometry | [6] | |
| Thrombin Receptor Agonist Peptide (TRAP) | Flow Cytometry | [9] | |
| Blood Anticoagulant | 3.8% Sodium Citrate (B86180) | Flow Cytometry | [5][6] |
| 3.2% Sodium Citrate | Flow Cytometry | [8] | |
| Platelet Count (for washed platelets) | 2 x 10^7 /mL | Flow Cytometry | [6] |
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Quinacrine Uptake and Release
This protocol is designed for the quantitative assessment of dense granule storage and release using flow cytometry.
Materials:
-
Quinacrine dihydrochloride (B599025) (Mepacrine)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)[8]
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+[8]
-
HEPES buffer[8]
-
Phycoerythrin (PE)-conjugated anti-CD42b antibody (or other platelet-specific marker)[8]
-
Flow cytometer
Procedure:
-
Preparation of Quinacrine Stock Solution:
-
Platelet Staining:
-
For whole blood analysis, dilute the blood sample with HBSS. A 1:40 dilution has been previously reported[5][6].
-
Aliquot the diluted blood into tubes for resting (unstimulated) and activated samples.
-
Add the quinacrine working solution to each tube and incubate.
-
To identify the platelet population, add a PE-conjugated anti-CD42b antibody to each tube and mix gently[8].
-
-
Platelet Activation (for release studies):
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the platelet population based on forward scatter, side scatter, and positive staining for the platelet-specific marker (e.g., CD42b-PE).
-
Measure the mean fluorescence intensity (MFI) of quinacrine in the green fluorescence channel for both resting and activated platelets.
-
-
Data Interpretation:
Protocol 2: Fluorescence Microscopy of Quinacrine-Labeled Platelets
This protocol allows for the direct visualization of dense granules within platelets.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Quinacrine dihydrochloride
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)-coated glass slides or coverslips[7]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Platelet Preparation and Staining:
-
Prepare PRP or washed platelets from whole blood.
-
Incubate the platelets with a working concentration of quinacrine.
-
Wash the platelets with PBS to remove excess dye.
-
-
Platelet Immobilization:
-
Immobilize the stained platelets on BSA-coated glass slides or coverslips to minimize activation due to surface contact[7].
-
-
Fluorescence Microscopy:
-
Visualize the platelets using a fluorescence microscope.
-
Quinacrine-loaded dense granules will appear as distinct, bright green fluorescent puncta within the platelet cytoplasm.
-
-
Image Analysis:
-
Images can be captured and analyzed to quantify the number and intensity of dense granules per platelet.
-
Be mindful of potential photo-induced granule lysis with prolonged exposure to excitation light[7].
-
Visualizations
Signaling Pathway of Platelet Activation and Dense Granule Release
Caption: Platelet activation signaling leading to dense granule release.
Experimental Workflow for Quinacrine Labeling of Platelet Dense Granules
Caption: Workflow for flow cytometric analysis of platelet dense granules.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Reactome | Exocytosis of platelet dense granule content [reactome.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A key role for dense granule secretion in potentiation of the Ca2+ signal arising from store-operated calcium entry in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A critical role of thrombin/PAR-1 in ADP-induced platelet secretion and the second wave of aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Activation Granule Release [rndsystems.com]
- 10. mdpi.com [mdpi.com]
Quinacrine: A Versatile Tool for Interrogating Autophagic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) (QC), a 9-aminoacridine (B1665356) derivative historically used as an antimalarial agent, has emerged as a valuable pharmacological tool for the investigation of autophagy.[1][2] Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of pathologies, including cancer and neurodegenerative diseases.[1] Quinacrine's utility in autophagy research stems from its properties as a lysosomotropic agent. As a weak base, it readily crosses cellular membranes and accumulates in acidic organelles, most notably lysosomes.[1][3] This accumulation disrupts lysosomal function, primarily by increasing the intralysosomal pH, which in turn inhibits the activity of acidic lysosomal hydrolases.[4] The primary consequence of this lysosomal dysfunction is the inhibition of the fusion between autophagosomes and lysosomes, the final step in the autophagic process.[1] This blockade of autophagic flux leads to the accumulation of autophagosomes within the cell, an effect that can be readily monitored and quantified to study the dynamics of the autophagic process.[1]
However, the effects of quinacrine on autophagy can be context-dependent. While it is widely used as an inhibitor of late-stage autophagy, some studies have reported that quinacrine can, under certain circumstances, induce autophagic cell death, highlighting its complex biological activities.[5][6] This dual role makes quinacrine a particularly interesting molecule for cancer research, where it can be used to probe the role of autophagy in tumor cell survival and response to therapy.[2][5] These application notes provide a comprehensive overview of the use of quinacrine as a tool for studying autophagy, including its mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Quantitative Data Summary
The effective concentration and treatment duration for quinacrine can vary significantly depending on the cell type and experimental objective. The following table summarizes key quantitative data from various studies to provide a starting point for experimental design.
| Parameter | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| IC50 (Cell Viability) | Ovarian Cancer (OV2008, C13, HEYA8, HEYA8MDR) | 2.5 µM - 4 µM | 24 - 72 hours | Inhibition of cell growth | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.63 µM - 1.85 µM | Not Specified | Reduction in cell viability | [7] | |
| Malignant Pleural Mesothelioma (H2452, H28) | 1.2 µM - 5.03 µM | Not Specified | Cytotoxicity | [7] | |
| Autophagy Inhibition | U2OS | 0.25 µM | 3 hours | Significant increase in autophagic puncta | [8] |
| Autophagy Induction | Ovarian Cancer (OV2008, C13, HeyA8, HeyA8MDR) | 5.0 µM - 10.0 µM | 24 hours | Induction of LC3B-II | [6] |
| Synergistic Effects | 4C8 Glioma Cells (with Cediranib) | 1 µM - 2.5 µM | Not Specified | Increased cell death under hypoxia | [9] |
| In Vivo Studies | HeyA8MDR Ovarian Cancer Xenografts | Not Specified | Not Specified | Suppression of tumor growth | [5] |
Signaling Pathways and Mechanisms of Action
Quinacrine's effects on autophagy are multifaceted. As a lysosomotropic agent, its primary mechanism involves the alkalinization of lysosomes, leading to the inhibition of autophagosome-lysosome fusion. This results in the accumulation of autophagosomes. Furthermore, quinacrine can influence upstream signaling pathways that regulate autophagy, such as the mTOR pathway. By disrupting the lysosomal environment, quinacrine may indirectly impede mTORC1 signaling, a key negative regulator of autophagy, leading to the activation of the ULK1 complex and autophagy induction.[10] In some cellular contexts, quinacrine's effects on autophagy are linked to the p53 and p21 signaling pathways.[11] In certain cancer cells, quinacrine-induced autophagy can trigger a positive feedback loop involving cathepsin L (CTSL) activation, leading to lysosomal membrane permeabilization (LMP), mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptotic cell death.[12][13]
Caption: Overview of Quinacrine's impact on autophagic and apoptotic pathways.
Experimental Protocols
Protocol 1: Analysis of Autophagic Flux by Western Blotting
This protocol is designed to quantify the levels of key autophagy marker proteins, LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition at the lysosomal stage.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Quinacrine dihydrochloride
-
Bafilomycin A1 (optional, as a positive control for lysosomal inhibition)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with the desired concentrations of quinacrine for the intended duration. Include a vehicle control and optionally, a positive control like Bafilomycin A1.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[10]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Caption: Step-by-step workflow for Western blot analysis of autophagy.
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
This protocol allows for the direct visualization and quantification of autophagosomes using fluorescently tagged LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or tandem fluorescent-tagged LC3 (tfLC3, e.g., mCherry-GFP-LC3)[1]
-
Glass-bottom dishes or coverslips
-
Quinacrine dihydrochloride
-
PBS
-
4% Paraformaldehyde (for fixed-cell imaging)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 or tfLC3 expressing cells onto glass-bottom dishes or coverslips.[1]
-
Cell Treatment: Treat the cells with the desired concentrations of quinacrine for the specified time.
-
Live-Cell Imaging (Optional): For live-cell imaging, proceed directly to the microscope after treatment.
-
Fixed-Cell Imaging:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[1]
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[8]
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters.
-
Capture multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell or analyze the fluorescence of tfLC3 (yellow puncta for autophagosomes, red for autolysosomes).[14] An accumulation of yellow puncta with tfLC3 indicates a block in autophagic flux.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Autophagic flux inhibition and lysosomogenesis ensuing cellular capture and retention of the cationic drug quinacrine in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Practical Applications of Quinacrine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinacrine (B1676205), a repurposed antimalarial drug, has emerged as a versatile tool in neuroscience research due to its diverse biological activities. Its ability to cross the blood-brain barrier has made it a compound of interest for investigating and potentially treating various neurological disorders.[1] This document provides detailed application notes and protocols for the practical use of quinacrine in a neuroscience research setting, with a focus on its roles as a phospholipase A2 (PLA2) inhibitor, a fluorescent probe, and its application in the study of neurodegenerative diseases such as prion and Alzheimer's disease.
Quinacrine as a Phospholipase A2 (PLA2) Inhibitor
Quinacrine is a well-established non-specific inhibitor of phospholipase A2 (PLA2), an enzyme pivotal in neuroinflammatory processes.[1][2] PLA2 catalyzes the hydrolysis of phospholipids, leading to the production of arachidonic acid and lysophospholipids, which are precursors to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2] By inhibiting PLA2, quinacrine can mitigate neuroinflammation and exert neuroprotective effects.[2][3]
Quantitative Data: In Vitro and In Vivo Inhibition of PLA2 and Neuroprotection
| Application | Model System | Quinacrine Concentration/Dose | Key Findings | Reference |
| Neuroprotection | Rat model of transient middle cerebral artery occlusion (tMCAO) | 5 mg/kg (intraperitoneal) | Significantly reduced infarct areas in the caudoputamen and total damage compared to saline controls. | [4] |
| Inhibition of cPLA2 Expression | Rat hippocampus with kainate-induced neuronal injury | 5 mg/kg (intraperitoneal, once daily) | Almost completely attenuated the increase in cytoplasmic PLA2 (cPLA2) mRNA expression at 3 and 7 days post-injection. | [5] |
| Neuroprotection against Heat-Induced Injury | Primary rat striatum neurons | Pretreatment before heat exposure | Decreased necrosis, reversed the decrease in membrane fluidity and the increase in cPLA2 activity and arachidonic acid levels. | [6] |
| Neuroinflammation Model | Lipopolysaccharide (LPS)-induced neuroinflammation in rats | 10 mg/kg and 30 mg/kg (intraperitoneal) | Dose-dependently reduced increases in IL-1β, IL-6, and PLA2 levels. The 30 mg/kg dose significantly lowered COX2, iNOS, and GFAP expression. | [7] |
Experimental Protocol: Cell Viability Assay for Neuroprotection
This protocol is adapted from methodologies used to assess the neuroprotective effects of PLA2 inhibitors.[2]
Objective: To determine the neuroprotective effect of quinacrine against an induced cellular stressor (e.g., glutamate (B1630785) excitotoxicity, oxidative stress).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal culture
-
Quinacrine dihydrochloride (B599025)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Quinacrine Pre-treatment: Prepare a stock solution of quinacrine and dilute it in a cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the quinacrine-containing medium. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent to the wells (with the quinacrine still present).
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals. .
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[2] Express cell viability as a percentage relative to the untreated control group.
Signaling Pathway: Quinacrine Inhibition of PLA2-Mediated Neuroinflammation
Caption: Quinacrine inhibits PLA2, blocking the neuroinflammatory cascade.
Quinacrine as a Fluorescent Probe
Quinacrine is a fluorescent compound that accumulates in acidic vesicles, making it a valuable tool for in vivo and in vitro imaging.[8] Its fluorescence is significantly enhanced in AT-rich regions of DNA, which forms the basis for its use in Q-banding for chromosome analysis.[9][10]
Quantitative Data: Spectroscopic Properties and Staining Conditions
| Parameter | Value | Application Context | Reference |
| Excitation Maximum | ~458 nm | In acidic vesicles | [8] |
| Emission Maximum | 500-550 nm | In acidic vesicles | [8] |
| Excitation Wavelength | ~420 nm | For nucleic acid interaction studies | [10] |
| Emission Wavelength | ~500 nm | For nucleic acid interaction studies | [10] |
| Staining Concentration | 200 µM | For acidic organelles in yeast | [11] |
| Staining Concentration | 0.5% (w/v) | For Q-banding of metaphase chromosomes | [9] |
| Staining Time | 10-20 minutes | For Q-banding of metaphase chromosomes | [9] |
| Mounting Buffer pH | 5.6 (Tris-maleate) | For Q-banding of metaphase chromosomes | [9] |
Experimental Protocol: In Vivo Imaging of Acidic Vesicles
This protocol outlines a general workflow for using quinacrine to image acidic vesicles in living animals.[8]
Materials:
-
Quinacrine dihydrochloride
-
Sterile phosphate-buffered saline (PBS) or water for injection
-
0.22 µm syringe filter
-
Animal model
-
In vivo fluorescence imaging system with appropriate filters
Procedure:
-
Reagent Preparation:
-
Dissolve quinacrine dihydrochloride in sterile PBS or water to a stock concentration of 1-10 mg/mL. Gentle heating may be necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.
-
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
If necessary, surgically expose the tissue of interest for intravital microscopy.
-
-
Image Acquisition:
-
Imaging System Setup: Use an excitation filter around 450-460 nm and an emission filter in the 500-550 nm range.
-
Baseline Imaging: Acquire pre-injection fluorescence images to account for tissue autofluorescence.
-
-
Quinacrine Administration: Administer the prepared quinacrine solution to the animal (e.g., via intravenous or intraperitoneal injection). The optimal dose and route should be determined empirically for the specific animal model and research question.
-
Incubation: Allow time for quinacrine to distribute and accumulate in acidic vesicles. The incubation period will vary depending on the model and target tissue.
-
Post-injection Imaging: Acquire fluorescence images of the region of interest at various time points after administration.
-
Image Analysis: Correct for background fluorescence using the pre-injection images. Quantify the fluorescence intensity, size, and number of vesicles as required.
Experimental Workflow: Quinacrine Staining and Fluorescence Microscopy
Caption: General workflow for staining and imaging with quinacrine.
Quinacrine in Neurodegenerative Disease Research
Quinacrine has been extensively studied for its potential therapeutic effects in prion diseases and, more recently, in Alzheimer's disease.
Application in Prion Disease Research
Quinacrine was identified as a lead compound for treating prion diseases, such as Creutzfeldt-Jakob disease (CJD), due to its ability to inhibit the formation and accumulation of the disease-associated scrapie isoform of the prion protein (PrPSc) in neuronal cell cultures.[1][12] However, despite promising in vitro results, clinical trials in humans did not show a significant therapeutic benefit.[13][14] Research suggests this discrepancy may be due to the development of drug-resistant prion strains and issues with achieving sustained therapeutic concentrations in the correct subcellular compartments in vivo.[15][16]
Quantitative Data: Anti-Prion Activity of Quinacrine
| Model System | Quinacrine Concentration/Dose | Key Findings | Reference |
| Scrapie-infected neuroblastoma (ScN2a) cells | EC₅₀ of ~1 µM | Inhibited the de novo formation of fibrillogenic prion protein and the accumulation of PrPSc. | [1][16] |
| BSE-infected mice | 10 mg/kg (intraperitoneal) | Did not inhibit PrPres accumulation in the spleen. | [12] |
| Human Prion Disease (PRION-1 Study) | 300 mg daily (oral) | Did not significantly affect the clinical course of the disease. | [13][14] |
| Chronically treated wild-type mice | 40 mg/kg/day (oral) | Maintained a brain concentration of ~1 µM. | [17] |
Application in Alzheimer's Disease Research
Recent studies have explored quinacrine's potential in Alzheimer's disease models. It has been shown to directly dissociate amyloid-β (Aβ) plaques and inhibit Aβ fibril formation.[18][19]
Quantitative Data: Effects of Quinacrine in Alzheimer's Models
| Model System | Quinacrine Treatment | Key Findings | Reference |
| In vitro Aβ(1-40) fibril formation | IC₅₀ of 20 ± 10 µM (multimeric conjugate) | A multimeric form of quinacrine inhibited Aβ fibril formation. | [19] |
| 5XFAD transgenic mice | Weekly intravenous injections for 6 weeks | Significant reduction of Aβ plaques and astrocytosis in the cortex and hippocampus. | [18] |
| Primary rat cortical neurons treated with Aβ aggregates | Co-treatment with quinacrine | Induced recovery of synaptic function. | [18] |
Logical Relationship: Multifaceted Roles of Quinacrine in Neuroscience
Caption: Quinacrine's diverse applications in neuroscience research.
Conclusion
Quinacrine remains a valuable and multifaceted compound for neuroscience research. Its well-documented role as a PLA2 inhibitor provides a tool for studying neuroinflammatory pathways and potential neuroprotective strategies.[2] As a fluorescent probe, it offers robust methods for visualizing acidic organelles and analyzing chromosomal structure.[8][9] While its clinical application in prion disease has been disappointing, it continues to be a benchmark compound in the search for effective anti-prion therapeutics and shows emerging promise in the context of Alzheimer's disease research.[15][18] The protocols and data presented here serve as a guide for researchers to effectively harness the diverse applications of quinacrine in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase A2 inhibitor, quinacrine, reduces infarct size in rats after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinacrine abolishes increases in cytoplasmic phospholipase A2 mRNA levels in the rat hippocampus after kainate-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinacrine protects neuronal cells against heat-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine Mitigates LPS-Induced Neuroinflammation in Rats via Modulation of the TLR4/NF-κB Axis, Astrocyte Activation (GFAP), and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinacrine [cureffi.org]
- 16. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter | PLOS One [journals.plos.org]
- 18. Quinacrine directly dissociates amyloid plaques in the brain of 5XFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A multimeric quinacrine conjugate as a potential inhibitor of Alzheimer's beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Staining Protocol for Fixed Tissues: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Quinacrine (B1676205), a fluorescent dye, serves as a valuable tool in cellular and genetic analysis through its ability to intercalate into DNA. This application note provides a comprehensive guide to quinacrine staining in various fixed tissue preparations, including chromosome spreads, paraffin-embedded sections, and frozen sections.
Quinacrine staining operates on the principle of differential fluorescence based on DNA composition. The quinacrine molecule intercalates between DNA base pairs, exhibiting a strong preference for adenine-thymine (AT)-rich regions.[1][2][3] This binding results in enhanced fluorescence in these AT-rich areas, while guanine-cytosine (GC)-rich regions tend to quench the fluorescence.[1][2][3] This characteristic allows for the visualization of specific banding patterns on chromosomes, known as Q-bands, which are unique to each chromosome pair. This technique is particularly effective in identifying the Y chromosome due to its significant heterochromatic region.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful application of quinacrine staining across different sample types.
| Parameter | Value | Application |
| Quinacrine Dihydrochloride (B599025) Staining Solution | 0.5% (w/v) in deionized water | Chromosome Spreads |
| McIlvaine's Buffer (Staining & Rinse) | pH 4.1 - 5.5 | Chromosome Spreads |
| McIlvaine's Buffer (Mounting) | pH ~5.5 | Chromosome Spreads |
| Colcemid Concentration (Mitotic Arrest) | 0.1 µg/mL | Cell Cultures for Chromosome Spreads |
| Hypotonic Solution (Chromosome Spreads) | 0.075 M KCl | Cell Cultures for Chromosome Spreads |
| Fixative (Chromosome Spreads) | 3:1 Methanol:Acetic Acid (Carnoy's Fixative) | Cell Cultures for Chromosome Spreads |
| Tissue Thickness (Paraffin & Frozen) | 5 - 15 µm | Tissue Sections |
| Xylene Incubation (Deparaffinization) | 2 x 10 minutes | Paraffin-Embedded Sections |
| Ethanol Series (Rehydration) | 100%, 95%, 70%, 50% (5 min each) | Paraffin-Embedded Sections |
| Acetone (B3395972) Fixation (Frozen Sections) | 10 minutes at -20°C | Frozen Sections |
Experimental Protocols
Protocol 1: Quinacrine Staining of Metaphase Chromosomes (Q-Banding)
This protocol is designed for the staining of fixed metaphase chromosome preparations on microscope slides.
1.1. Reagent Preparation:
-
Quinacrine Staining Solution (0.5%): Dissolve 0.5 g of quinacrine dihydrochloride in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
McIlvaine's Buffer (pH 4.1-5.5): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium (B8443419) phosphate. Adjust pH as needed.
1.2. Staining Procedure:
-
Immerse slides containing fixed chromosome spreads in the 0.5% quinacrine dihydrochloride staining solution for 10-20 minutes at room temperature.
-
Rinse the slides briefly in three changes of McIlvaine's buffer at a pH between 4.1 and 5.5.
-
Mount the slides with a coverslip using a small amount of McIlvaine's buffer (pH ~5.5) or a suitable fluorescence mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Observe the slides immediately using a fluorescence microscope equipped with appropriate filters for quinacrine fluorescence (excitation ~420 nm, emission ~500 nm).
Protocol 2: Quinacrine Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
2.1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each to remove the paraffin (B1166041) wax.[2]
-
Rehydrate the tissue sections by sequential immersion in:
-
100% ethanol: 2 changes for 10 minutes each.
-
95% ethanol: 5 minutes.
-
70% ethanol: 5 minutes.
-
50% ethanol: 5 minutes.
-
-
Rinse the slides in deionized water for 5 minutes.
2.2. Staining Procedure:
-
Follow the staining procedure outlined in Protocol 1.2 (steps 1-5).
Protocol 3: Quinacrine Staining of Frozen Tissue Sections
This protocol is for staining fresh frozen tissue sections.
3.1. Tissue Fixation:
-
Air dry the frozen sections on slides for 30 minutes at room temperature.[4]
-
Fix the sections by immersing the slides in acetone at -20°C for 10 minutes.[5]
-
Air dry the slides for 1-2 minutes.
3.2. Staining Procedure:
-
Rehydrate the sections in Phosphate Buffered Saline (PBS) for 10 minutes.
-
Follow the staining procedure outlined in Protocol 1.2 (steps 1-5), using PBS as the rinse and mounting buffer if McIlvaine's buffer is not available.
Visualizations
Caption: Experimental workflow for Quinacrine staining of different fixed tissues.
Troubleshooting
Common issues encountered during quinacrine staining and their potential solutions are outlined below.
| Problem | Possible Cause | Solution |
| Faint or No Bands | Inadequate quinacrine concentration. | Increase the concentration of the quinacrine dihydrochloride solution.[4] |
| Insufficient staining time. | Increase the duration of the staining step.[4] | |
| Incorrect buffer pH. | Verify and adjust the pH of all buffers to the optimal range.[4] | |
| Excessive washing. | Reduce the duration or vigor of the washing steps.[4] | |
| High Background Fluorescence | Incomplete washing. | Ensure thorough but gentle washing after the staining step to remove unbound quinacrine.[4] |
| Incorrect mounting medium. | Use a mounting medium specifically designed for fluorescence microscopy.[4] | |
| Sample autofluorescence. | While less common with fixed preparations, consider using an autofluorescence quenching agent if necessary.[4] | |
| Poor Chromosome Spreading | Suboptimal hypotonic treatment. | Optimize the duration and temperature of the hypotonic treatment. |
| Inadequate fixation. | Use fresh fixative and perform several changes to properly fix the cells. |
References
- 1. healthsciences.usask.ca [healthsciences.usask.ca]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 4. Frozen Tissue [bdbiosciences.com]
- 5. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quinacrine Staining
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and reduce background noise in your Quinacrine staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in Quinacrine staining?
High background fluorescence can obscure the specific banding patterns on chromosomes. The primary causes include:
-
Incomplete Washing: Residual, unbound Quinacrine is a major contributor to generalized fluorescence. Thorough and careful washing steps after staining are crucial.[1][2]
-
Incorrect Staining Concentration: An excessively high concentration of the Quinacrine solution can lead to non-specific binding and high background.[1]
-
Suboptimal pH of Buffers: The pH of the staining and mounting buffers significantly impacts the fluorescence. Using buffers outside the optimal range can increase background noise.[1]
-
Autofluorescence: Some cellular components may exhibit natural fluorescence, which can contribute to the overall background signal.[1]
-
Inappropriate Mounting Medium: The choice of mounting medium is critical. A medium not optimized for fluorescence microscopy can be a source of background noise.[1]
Q2: How can I differentiate between high background and overstaining?
High background noise often appears as a diffuse, generalized fluorescence across the entire slide, making it difficult to distinguish the specimen from the background. Overstaining, on the other hand, results in excessively bright chromosome bands that lack clear definition, making it difficult to discern individual bands.[1] To address overstaining, you can reduce the staining time or decrease the concentration of the Quinacrine dye.[1]
Q3: My chromosome bands are very faint. What could be the reason?
Faint or non-existent Q-bands can stem from several factors:
-
Suboptimal Dye Concentration: The Quinacrine solution may be too dilute.
-
Insufficient Staining Time: The incubation time with the dye may not be long enough for it to intercalate with the DNA effectively.[1]
-
Incorrect Buffer pH: Ensure all buffers are within the recommended pH range.
-
Excessive Washing: While thorough washing is important, overly vigorous or prolonged washing can strip the stain from the chromosomes.[1]
-
Photobleaching: Prolonged exposure to the excitation light source can cause the fluorescent signal to fade. It is advisable to minimize light exposure and use an antifade reagent in your mounting medium.
Q4: Can the quality of my chromosome spreads affect the staining background?
Yes, poor chromosome spreads can indirectly contribute to the perception of high background. If chromosomes are clumped or not well-separated, it can be challenging to visualize distinct banding patterns, which might be misinterpreted as a background issue. Optimizing the hypotonic treatment and fixation steps during slide preparation is crucial for obtaining good quality spreads.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of high background noise in your Quinacrine staining experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Incomplete removal of unbound Quinacrine. | Increase the number and duration of post-staining washes. Use a buffer solution for washing.[1][2] |
| Quinacrine concentration is too high. | Titrate the Quinacrine concentration to find the optimal balance between signal and background. A common starting point is 0.5% (w/v).[3] | |
| Incorrect pH of staining or mounting buffer. | Prepare fresh buffers and verify the pH. A Tris-maleate buffer at pH 5.6 is often used for mounting.[3] | |
| Autofluorescence from the specimen. | While less common with fixed chromosomes, consider using a different mounting medium with antifade agents.[1] | |
| Fuzzy or Unclear Bands | Overstaining with Quinacrine. | Reduce the staining incubation time. A typical starting point is 6-15 minutes.[3][4] |
| Suboptimal chromosome spreading. | Optimize the hypotonic treatment and fixation steps in your slide preparation protocol.[1] | |
| Weak or No Fluorescent Signal | Insufficient staining time or concentration. | Increase the incubation time in the Quinacrine solution or use a higher concentration. |
| Excessive washing. | Reduce the duration and vigor of the washing steps. | |
| Photobleaching. | Minimize exposure to the excitation light. Use a mounting medium containing an antifade reagent. |
Experimental Protocols
Key Reagents and Solutions
| Reagent/Solution | Composition | Storage/Notes |
| Quinacrine Staining Solution | 0.5% (w/v) Quinacrine Dihydrochloride (B599025) in distilled water. | Store in a dark bottle at 4°C.[3] |
| Tris-maleate Buffer | pH 5.6 | Can be used for the final rinse and as a mounting buffer.[3] |
| McIlvaine's Buffer | pH ~4.1-5.5 | Can be used for rinsing slides post-staining.[4] |
| Fixative (Carnoy's Fixative) | 3:1 Methanol:Acetic Acid | Prepare fresh before use. |
| Hypotonic Solution | 0.075 M KCl | Pre-warm to 37°C before use.[4] |
Detailed Protocol for Quinacrine Staining (Q-Banding)
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Slide Preparation:
-
Use freshly prepared slides with well-spread metaphase chromosomes.
-
If slides are aged, they can be hydrated by passing them through a series of decreasing ethanol (B145695) concentrations (e.g., 95%, 70%, 50%) and finally into distilled water.[1]
-
-
Staining:
-
Washing:
-
Briefly rinse the slides in distilled water or a buffer solution to remove the bulk of the excess stain.[1]
-
Transfer the slides to a Coplin jar with running tap water and rinse for an additional 3 minutes.[3]
-
Perform a final rinse with a buffer solution such as Tris-maleate (pH 5.6) or McIlvaine's buffer (pH ~4.1-5.5).[3][4]
-
-
Mounting:
-
Place a drop of the final rinse buffer or a suitable fluorescence mounting medium (preferably containing an antifade agent) onto the slide.
-
Carefully apply a coverslip, avoiding air bubbles.
-
Remove any excess buffer by gently blotting the edges of the coverslip.[1]
-
-
Microscopy:
-
Observe the slides immediately using a fluorescence microscope equipped with the appropriate filter set for Quinacrine (Excitation: ~420-440 nm, Emission: ~490-510 nm).[1]
-
Minimize exposure to the excitation light to reduce photobleaching.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background noise in Quinacrine staining experiments.
Caption: A logical workflow for troubleshooting high background in Quinacrine staining.
References
Technical Support Center: Troubleshooting Quinacrine Fluorescence Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching in quinacrine (B1676205) fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my quinacrine signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like quinacrine, upon exposure to light. This process leads to a loss of its ability to fluoresce, resulting in a fading signal during your experiment. The primary cause is the interaction of the excited quinacrine molecule with molecular oxygen, which generates reactive oxygen species (ROS) that can degrade the dye.[1][2][3][4]
Q2: I am observing rapid fading of my quinacrine staining. What are the most common causes?
A2: Rapid fading of quinacrine fluorescence is a clear indication of significant photobleaching. The most common culprits are:
-
High Excitation Light Intensity: Using a laser or lamp that is too powerful will accelerate the rate of photobleaching.[5]
-
Prolonged Exposure Time: Continuous or unnecessarily long exposure of the sample to the excitation light will lead to faster signal decay.[5]
-
Presence of Oxygen: Molecular oxygen is a key mediator of the photochemical reactions that lead to photobleaching.[1][4]
-
Suboptimal Mounting Medium: Using a mounting medium without antifade reagents will not protect the quinacrine from photobleaching.
Q3: How can I minimize photobleaching in my quinacrine experiments?
A3: Several strategies can be employed to minimize photobleaching:
-
Optimize Microscope Settings: Reduce the intensity of the excitation light to the lowest level that still provides a good signal-to-noise ratio. Use neutral density filters if available. Minimize the exposure time for each image acquisition.[5]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent in your mounting medium for fixed cells or in the imaging buffer for live cells. These reagents work by scavenging reactive oxygen species.[5]
-
Limit Light Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use a shutter to block the light path when not imaging. Locate the region of interest using transmitted light before switching to fluorescence.
-
Proper Sample Preparation: For live-cell imaging, ensure cells are healthy to minimize endogenous ROS production. For fixed cells, proper fixation and washing can reduce background and potential reactants that contribute to photobleaching.
Q4: Are there specific antifade reagents recommended for quinacrine?
A4: While many broad-spectrum antifade reagents are effective, those containing reactive oxygen species scavengers are particularly useful. Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial mounting media often contain a mixture of these components to offer robust protection against photobleaching. For live-cell imaging, reagents like Trolox, a water-soluble vitamin E analog, can be added to the imaging medium.[5]
Q5: Can the pH of the mounting medium affect quinacrine's fluorescence and photostability?
A5: Yes, the pH of the local environment can influence the fluorescence intensity and stability of quinacrine. It is crucial to use buffers within the recommended pH range for your specific protocol to ensure optimal and stable fluorescence.
Quantitative Data on Photobleaching
| Condition | Imaging Mode | Illustrative Photobleaching Half-life (seconds) | Notes |
| Quinacrine in PBS | Continuous | 10 - 20 | Represents a baseline with no protection against photobleaching. Rapid signal decay is expected under continuous illumination. |
| Quinacrine with Antifade Reagent | Continuous | 60 - 120 | The presence of an antifade reagent significantly slows down the rate of photobleaching by scavenging reactive oxygen species. |
| Quinacrine in PBS | Time-lapse | 30 - 60 | Intermittent exposure during time-lapse imaging reduces the overall rate of photobleaching compared to continuous illumination. |
| Quinacrine with Antifade Reagent | Time-lapse | > 300 | Combining an antifade reagent with a time-lapse protocol provides the best protection, allowing for longer-term imaging experiments with minimal signal loss. Quinacrine is noted to be relatively photostable for long-term live-cell imaging. |
This table presents synthesized data for illustrative purposes, based on qualitative statements from existing literature. Actual photobleaching rates will vary depending on the specific experimental setup (e.g., light source intensity, objective numerical aperture, camera sensitivity, and the specific antifade reagent used).
Experimental Protocols
Protocol 1: Minimizing Photobleaching During Quinacrine Staining of Fixed Cells
This protocol outlines the key steps for staining fixed cells with quinacrine while minimizing photobleaching.
-
Slide Preparation: Prepare and fix cells on microscope slides using your standard laboratory protocol.
-
Rehydration: Rehydrate the fixed cells by passing the slides through a decreasing ethanol (B145695) series (e.g., 100%, 90%, 70%, 50% ethanol) and finally into distilled water.
-
Staining:
-
Prepare a 0.5% (w/v) solution of quinacrine dihydrochloride (B599025) in distilled water.
-
Immerse the slides in the quinacrine solution in a light-protected container (e.g., a Coplin jar wrapped in aluminum foil) for 10-20 minutes at room temperature.
-
-
Washing:
-
Rinse the slides thoroughly in several changes of distilled water or a suitable buffer (e.g., phosphate-buffered saline, pH 6.8) to remove excess, unbound stain. This step is crucial for reducing background fluorescence.
-
-
Mounting:
-
Place a drop of antifade mounting medium onto the stained cell area of the slide.
-
Carefully lower a coverslip over the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and to minimize oxygen exposure.
-
-
Imaging:
-
Use a fluorescence microscope equipped with the appropriate filter set for quinacrine (Excitation: ~420-440 nm, Emission: ~490-510 nm).
-
Crucially, minimize light exposure:
-
Use the lowest possible light intensity from your microscope's illumination source.
-
Use the shortest possible camera exposure time that provides a clear image.
-
Locate the area of interest using brightfield or phase-contrast microscopy before switching to fluorescence.
-
Keep the fluorescence shutter closed when not actively observing or capturing an image.
-
-
Protocol 2: Live-Cell Imaging with Quinacrine
This protocol is designed for imaging dynamic processes in live cells using quinacrine, with a focus on mitigating photobleaching and phototoxicity.
-
Cell Preparation: Culture cells in a suitable imaging dish with a glass bottom.
-
Staining:
-
Prepare a stock solution of quinacrine in DMSO.
-
Dilute the stock solution in pre-warmed, phenol (B47542) red-free culture medium to the desired final concentration (typically 0.5-5 µM, this should be optimized for your cell type).
-
Replace the culture medium in the imaging dish with the quinacrine-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.
-
-
Washing and Medium Exchange:
-
Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).
-
Add fresh, pre-warmed imaging buffer containing a live-cell compatible antifade reagent (e.g., Trolox) to the cells.
-
-
Imaging:
-
Place the imaging dish on the microscope stage within an environmental chamber to maintain physiological conditions (37°C and 5% CO₂).
-
Optimize Imaging Parameters to Reduce Photobleaching:
-
Use the lowest laser power or light intensity that allows for adequate signal detection.
-
Use the shortest possible exposure times.
-
For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
If possible, use a more sensitive detector to allow for lower excitation light levels.
-
-
Visual Guides
Caption: A troubleshooting workflow for addressing rapid photobleaching of quinacrine fluorescence.
References
- 1. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Quinacrine Concentration for Cell Viability
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Quinacrine concentration in cell viability experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Quinacrine in a question-and-answer format.
Question: I am observing high cytotoxicity even at low Quinacrine concentrations. What should I check?
Answer:
High cytotoxicity at low concentrations of Quinacrine can be attributed to several factors:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to Quinacrine. This has been observed in cells with certain genetic backgrounds, such as those with inactivating NF2 mutations.[1]
-
Incorrect Reagent Concentration: It is crucial to double-check the dilution calculations for your Quinacrine stock solution. An error in this step can lead to unintentionally high concentrations being used in your experiments.[1]
-
Low Cell Seeding Density: A low density of cells at the time of treatment can sometimes make them more susceptible to drug-induced toxicity. Ensure you are using a consistent and appropriate seeding density for your particular cell line.[1]
Question: My cytotoxicity results with Quinacrine are not reproducible. What are the common sources of variability?
Answer:
Lack of reproducibility in experimental results can be a significant challenge. Here are some common sources of variability to investigate:
-
Cell Health and Passage Number: For consistent results, it is imperative to use cells that are in their logarithmic growth phase and are of a consistent, low passage number. Older cells or cells in poor health can respond differently to drug treatment.[1]
-
Reagent Stability: Quinacrine in solution may degrade over time. It is best practice to prepare fresh dilutions of Quinacrine from a stock solution for each experiment to ensure consistent potency.[1][2] Stock solutions should be stored protected from light at the recommended temperature.[2]
-
Inconsistent Incubation Time: Ensure that the incubation times for all experimental replicates are precise and consistent.[1]
-
Assay Performance: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate may behave differently than interior wells. Also, ensure that assay reagents are properly mixed and incubated according to the manufacturer's protocol.[1]
-
Vehicle Control: The solvent used to dissolve Quinacrine, typically DMSO, can itself be cytotoxic at certain concentrations.[3] It is important to use matched DMSO concentration controls for each drug dose to obtain accurate results.[3]
Question: I am not observing the expected apoptotic effects of Quinacrine. What could be the reason?
Answer:
While Quinacrine is known to induce apoptosis, it can also trigger other forms of cell death.[1] If you are not observing markers of apoptosis, consider investigating alternative cell death mechanisms such as autophagy-dependent cell death.[4][5] Quinacrine has been shown to induce autophagy by downregulating p62/SQSTM1.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Quinacrine in in-vitro experiments?
A typical starting concentration for in-vitro experiments with Quinacrine ranges from 0.5 µM to 20 µM.[1] However, the effective concentration, particularly the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line, exposure time, and the specific assay being used. For initial screening, it is highly recommended to perform a broad dose-response curve to determine the optimal range for your specific experimental model.[1]
Q2: How does the cytotoxic effect of Quinacrine vary across different cell lines?
The cytotoxicity of Quinacrine is highly dependent on the cell line being studied. This variability is often linked to the genetic background of the cells, such as their p53 status or the presence of specific mutations.[1]
Q3: What are the primary mechanisms of Quinacrine-induced cytotoxicity?
Quinacrine is a multi-target agent that induces cytotoxicity through several mechanisms:
-
p53 Activation and NF-κB Suppression: A commonly reported mechanism is the activation of the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB signaling pathway.[1][6]
-
Induction of Apoptosis: Quinacrine can trigger programmed cell death by modulating both the intrinsic (mitochondrial) and extrinsic pathways.[1][6]
-
Cell Cycle Arrest: It can halt cell cycle progression, often at the G1/S or S phase, thereby preventing cancer cell proliferation.[1][6]
-
Generation of Reactive Oxygen Species (ROS): The drug can induce oxidative stress through the production of ROS.[1][5]
-
Topoisomerase Inhibition: Quinacrine has been shown to inhibit topoisomerase activity, leading to DNA damage.[6]
-
Inhibition of DNA and RNA Synthesis: It can inhibit the incorporation of adenosine (B11128) triphosphate into both RNA and DNA.[7]
Q4: How long should cells be exposed to Quinacrine?
Exposure times in published studies typically range from 24 to 72 hours.[1][2] The cytotoxic effect of Quinacrine is both dose- and time-dependent. Shorter incubation times (e.g., 24 hours) may be sufficient to observe effects on signaling pathways, while longer exposures (48-72 hours) are often necessary to measure significant reductions in cell viability or to perform clonogenic survival assays.[1]
Q5: How can I determine the IC50 value of Quinacrine for my specific cell line?
To determine the IC50 value, you should perform a dose-response experiment. This involves treating your cells with a range of Quinacrine concentrations for a specific period (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells at each concentration using an appropriate assay (e.g., MTT, Resazurin).[1][2] The IC50 is the concentration of Quinacrine that reduces cell viability by 50% compared to an untreated control.
Data Presentation
Table 1: IC50 Values of Quinacrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A549 | Non-small cell lung cancer | ~15 | 48 |
| NCI-H520 | Non-small cell lung cancer | ~12 | 48 |
| MCF-7 | Breast cancer | 7.5 | Not Specified |
| MDA-MB-231 | Breast cancer | 8.5 | Not Specified |
| H2452 | Malignant Mesothelioma | 3.46 ± 0.07 | Not Specified |
| H226 | Malignant Mesothelioma | 1.84 ± 0.12 | Not Specified |
| H2591 | Malignant Mesothelioma | Most dramatic decrease | Not Specified |
| H2052 | Malignant Mesothelioma | Most dramatic decrease | Not Specified |
Data compiled from various sources.[1][8] Note that IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon Quinacrine treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) and allow them to adhere overnight.[1][2]
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of Quinacrine. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1][2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1][2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Normalize the readings to the control wells to determine the percentage of cell viability. Plot the viability against the log of the Quinacrine concentration to calculate the IC50 value.[1]
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effects of Quinacrine on the ability of single cells to form colonies.
-
Cell Seeding: Plate 500 cells per well in 6-well plates and allow them to attach overnight.[8]
-
Treatment: Add the desired concentrations of Quinacrine to the cells and incubate for 72 hours.[8]
-
Recovery: Gently aspirate the treatment medium and replace it with fresh growth medium.[8]
-
Incubation: Incubate the cells for an additional four to seven days to allow for colony formation.[8]
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies in each well.
Visualizations
Caption: Workflow for determining Quinacrine IC50 using an MTT assay.
Caption: Key signaling pathways affected by Quinacrine leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine Chromosome Banding: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Quinacrine (B1676205) chromosome banding (Q-banding).
Troubleshooting Common Artifacts
Artifacts in Quinacrine banding can obscure chromosome details and lead to incorrect analysis. The table below summarizes common issues, their potential causes, and recommended solutions to optimize your results.
| Artifact | Potential Cause(s) | Recommended Solution(s) |
| Faint, Weak, or Diffuse Bands | Inappropriate chromosome treatment.[1] | Ensure proper mitotic arrest, hypotonic treatment, and fixation steps have been followed.[2][3] |
| Poor illumination or incorrect microscope setup.[1] | Use a high-pressure mercury vapor lamp and appropriate filter sets (e.g., BG 12 exciter, K510 barrier).[4] | |
| Incorrect pH of staining or mounting buffer.[5] | Prepare fresh buffers and verify the pH is optimal (e.g., pH 5.6 for mounting buffer).[4][5] | |
| Insufficient staining time. | Increase staining duration in increments to find the optimal time for your specific cell type. | |
| High Background Fluorescence | Excessive, unbound stain on the slide.[1] | Ensure thorough rinsing with tap water and/or buffer after staining to remove excess quinacrine.[1][4] |
| Incorrect mounting medium or buffer pH.[1] | Use the recommended mounting buffer at the correct pH to minimize non-specific fluorescence.[4] | |
| Over-staining of cytoplasm. | Optimize fixation and consider destaining with 45% acetic acid if cytoplasm obscures chromosomes.[6] | |
| Rapid Fading of Fluorescence | Photobleaching from prolonged exposure to excitation light.[4] | Minimize exposure time; capture images immediately after focusing.[1][4] |
| Excessive buffer left on the slide before mounting.[1] | Carefully blot excess buffer from the slide before applying the coverslip. | |
| Precipitate or Crystal Formation | Old or improperly stored staining solution. | Prepare fresh quinacrine dihydrochloride (B599025) solution and store it in a dark bottle at 4°C.[4] |
| Contaminated water or buffers. | Use distilled or deionized water for all solutions and rinsing steps.[4] | |
| Poor Chromosome Spreading | Suboptimal hypotonic treatment. | Adjust the time and temperature of the hypotonic treatment (e.g., 0.075 M KCl at 37°C for 15-20 minutes).[2] |
| Improper slide preparation (dropping technique). | Drop the cell suspension from a height onto clean, cold, wet slides to facilitate spreading.[2] | |
| Swollen or Distorted Chromosomes | Over-exposure to hypotonic solution. | Reduce the duration of the hypotonic treatment. |
| Acetic acid in fixative causing swelling.[3] | Ensure the correct methanol-to-acetic acid ratio (3:1) in the fixative and use fresh fixative.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are my Q-bands blurry and lacking sharp definition?
A1: Blurry or faint bands are often a result of several factors. First, ensure your chromosome preparations are of high quality; suboptimal mitotic arrest, hypotonic treatment, or fixation can all lead to poor morphology.[2][3] Second, check the pH of your staining and mounting buffers, as incorrect pH is a critical factor in achieving well-differentiated bands.[5] Finally, verify your fluorescence microscope is correctly configured with the proper filters and a strong UV light source, as poor illumination is a common cause of weak fluorescence.[1]
Q2: There is a high level of background fluorescence on my slide, making it difficult to see the chromosomes. What can I do?
A2: High background fluorescence is typically caused by excess, unbound quinacrine dye. To resolve this, ensure you are thoroughly rinsing the slides in tap water and then the final mounting buffer after the staining step.[1][4] This removes residual stain from the glass slide. If the cytoplasm itself is over-stained, you may need to optimize your cell fixation procedure or try destaining the slide with 45% acetic acid.[6]
Q3: My fluorescent signal fades very quickly, and I'm struggling to capture images. How can I prevent this?
A3: The rapid fading of fluorescence, known as photobleaching, is a known characteristic of quinacrine staining.[4] It is crucial to minimize the slide's exposure to the excitation light. Locate the metaphase spread using a lower light intensity, and only apply full illumination immediately before capturing the image.[4] Additionally, ensure that any excess buffer is removed before applying the coverslip, as this can contribute to faster fading.[1]
Q4: What causes the bright and dull bands in Q-banding?
A4: The banding pattern is a result of the differential fluorescence of quinacrine when it intercalates with chromosomal DNA.[4] The fluorescence is enhanced in Adenine-Thymine (AT)-rich regions, which appear as bright Q-bands.[1][8] Conversely, Guanine-Cytosine (GC)-rich regions tend to quench the fluorescence, resulting in dull or non-fluorescent bands.[4][8]
Q5: Can I use aged slides for Q-banding?
A5: Yes, one of the advantages of the Q-banding technique is that it can be successfully performed on both freshly prepared and aged slides without the need for pre-heating or enzymatic digestion steps that are common in other banding methods like G-banding.[1][9]
Visual Troubleshooting and Workflow
The following diagrams illustrate the relationships between experimental variables and resulting artifacts, and a general workflow for troubleshooting poor Q-banding results.
Detailed Experimental Protocol: Quinacrine Banding
This protocol details a standard procedure for Q-banding of previously prepared metaphase chromosome slides.
I. Materials and Reagents
-
Staining Solution (0.5% Quinacrine Dihydrochloride): Dissolve 0.5 g of quinacrine dihydrochloride in 100 mL of distilled water. Store in a dark, airtight bottle at 4°C.[4]
-
Mounting/Rinsing Buffer (Tris-maleate, pH 5.6): Prepare a Tris-maleate buffer and adjust the pH to 5.6.[4]
-
Hydration Reagents: Ethanol (B145695) series (95%, 70%, 50%) and distilled water.[4]
-
Equipment:
II. Staining Procedure
-
Hydration: If starting with aged slides, rehydrate them by passing them through an ethanol series (95%, 70%, 50% ethanol, then distilled water), immersing for 2 minutes in each solution.[4] For fresh slides, this step may not be necessary.
-
Staining: Immerse the slides in a Coplin jar containing the 0.5% quinacrine dihydrochloride solution. Stain for approximately 10-20 minutes at room temperature.[4] Note: Optimal staining time may vary based on cell type and preparation.
-
Initial Rinse: Briefly rinse the slides in a Coplin jar with running tap water or several changes of distilled water for approximately 3 minutes to remove the bulk of the unbound stain.[4]
-
Final Rinse: Perform a final, more thorough rinse with the Tris-maleate buffer (pH 5.6).[4]
-
Mounting: Place a drop of the Tris-maleate buffer on the slide and apply a coverslip, carefully avoiding air bubbles.[4]
-
Microscopy: Immediately observe the slides under a fluorescence microscope. The Q-bands are prone to fading, so it is critical to analyze and capture images promptly after preparation.[1][4] Identify chromosomes and arrange them into a karyotype for analysis.[4]
References
- 1. karyotypinghub.com [karyotypinghub.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromosome preparation and high resolution banding techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinacrine fluorescence and Q-banding patterns of human chromosomes. I. Effects of varying factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromosome Preparation From Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. crdeepjournal.org [crdeepjournal.org]
Improving the signal-to-noise ratio of Quinacrine staining
Welcome to the technical support center for Quinacrine staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Quinacrine staining?
Quinacrine is a fluorescent dye that intercalates into the DNA structure.[1] The basis for its use in techniques like Q-banding for chromosome analysis lies in its differential fluorescence depending on the DNA base composition.[2] Its fluorescence is significantly enhanced in Adenine-Thymine (AT)-rich regions of DNA, while it is quenched in Guanine-Cytosine (GC)-rich areas.[3][4][5][6] This results in a characteristic pattern of bright (AT-rich) and dull (GC-rich) bands along metaphase chromosomes, allowing for their identification and the detection of abnormalities.[1][2]
Q2: What are the optimal excitation and emission wavelengths for Quinacrine?
The optimal excitation wavelength for Quinacrine is approximately 420-440 nm, with an emission maximum in the range of 490-535 nm.[7] It is crucial to use a fluorescence microscope equipped with the appropriate filter sets to maximize signal detection and minimize background noise.[7]
Q3: Can I fix cells after staining with Quinacrine?
Fixing cells after Quinacrine staining can be challenging because the dye may be lost during the fixation and permeabilization steps.[7] For applications such as observing acidic organelles, live-cell imaging is often recommended.[7] If fixation is necessary, it is advisable to test different protocols to find one that best preserves the Quinacrine signal.[7]
Q4: How can I minimize photobleaching of the Quinacrine signal?
Photobleaching, or the fading of the fluorescent signal upon exposure to light, is a common issue with Quinacrine staining.[1] To mitigate this, you should:
-
Minimize the sample's exposure to the excitation light.[7]
-
Use the lowest possible excitation intensity that still provides a detectable signal.[7]
-
Keep image acquisition times as short as possible.[7]
-
Employ an anti-fade mounting medium, especially for fixed-cell imaging.[7]
-
Analyze slides promptly after staining.[8]
Troubleshooting Guide
Issue 1: Weak or Non-Existent Fluorescent Signal
Faint or absent fluorescent bands are a common problem that can arise from several factors related to the staining protocol or the sample preparation itself.[8]
| Potential Cause | Recommended Solution |
| Inadequate Dye Concentration | Increase the concentration of the Quinacrine dihydrochloride (B599025) solution. A titration may be necessary to find the optimal concentration for your specific application.[8] |
| Insufficient Staining Time | Extend the duration of the staining step to allow for adequate intercalation of the dye into the DNA.[8] |
| Incorrect Buffer pH | The pH of staining and mounting buffers can significantly impact Quinacrine fluorescence.[8][9] Verify that all buffers are within the recommended pH range. |
| Poor Chromosome Spreads | If chromosomes are not well-spread, it can be difficult to visualize distinct bands. Optimize the hypotonic treatment and fixation steps during chromosome preparation.[8] |
| Excessive Washing | Overly vigorous or prolonged washing can strip the stain from the chromosomes.[8] |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific banding patterns, leading to a poor signal-to-noise ratio. This can be caused by unbound dye, autofluorescence, or inappropriate mounting media.[8]
| Potential Cause | Recommended Solution |
| Incomplete Washing | Residual, unbound Quinacrine will result in generalized background fluorescence. Ensure thorough but gentle washing after the staining step.[8] |
| Autofluorescence | Some cellular components can naturally fluoresce. While less common with fixed chromosome preparations, it can be a contributing factor.[8] |
| Incorrect Mounting Medium | Using a mounting medium not optimized for fluorescence microscopy can contribute to background noise.[8] |
| Contaminated Reagents or Glassware | Use fresh, filtered solutions and clean slides and coverslips to avoid introducing fluorescent contaminants.[8] |
Issue 3: Overstaining and Lack of Band Definition
Excessively bright fluorescence can make it difficult to distinguish between individual bands.
| Potential Cause | Recommended Solution |
| Excessive Staining Time | Reduce the incubation time in the Quinacrine solution.[8] |
| Quinacrine Concentration Too High | Decrease the concentration of the Quinacrine dihydrochloride solution.[8] |
Experimental Protocols
General Protocol for Quinacrine Staining of Metaphase Chromosomes (Q-Banding)
This protocol provides a general workflow and may require optimization for specific cell types and laboratory conditions.
Reagents and Solutions:
-
Quinacrine Dihydrochloride Staining Solution: 0.5% (w/v) in distilled water.[2] Store in a dark bottle at 4°C.
-
McIlvaine's Buffer (pH ~4.1-5.5) or Tris-Maleate Buffer (pH 5.6) [1][2]
-
Ethanol (B145695) Series: 95%, 70%, and 50%
-
Distilled Water
-
Fluorescence Mounting Medium with Antifade
Procedure:
-
Slide Preparation: Use freshly prepared slides with well-spread metaphase chromosomes.
-
Hydration: Immerse the slides in a descending ethanol series (e.g., 95%, 70%, 50%) and finally in distilled water.
-
Staining: Immerse the slides in the 0.5% Quinacrine dihydrochloride solution in a Coplin jar for 6-20 minutes at room temperature.[2][8] This step should be performed in the dark.
-
Washing: Rinse the slides thoroughly in several changes of distilled water or a buffer solution to remove the excess stain.[8] A thorough rinse of about 3 minutes in running tap water can be effective.[2]
-
Final Rinse: Perform a final rinse with the appropriate buffer (e.g., Tris-maleate buffer, pH 5.6).[2]
-
Mounting: Mount the slides with a suitable fluorescence mounting medium containing an antifade agent and a coverslip.[8]
-
Microscopy: Observe the slides using a fluorescence microscope with the appropriate filter set for Quinacrine (excitation ~420-440 nm, emission ~490-510 nm).[7] Minimize light exposure to reduce photobleaching.
Quantitative Parameters for Q-Banding Protocol
| Parameter | Value | Unit | Notes | Reference |
| Stain Concentration | 0.5 | % (w/v) | Quinacrine dihydrochloride in distilled water. | [2] |
| Staining Time | 6 - 20 | minutes | Performed at room temperature in the dark. | [2][8] |
| Rinsing Time (Tap Water) | 3 | minutes | A thorough rinse is crucial to remove unbound dye. | [2] |
| Mounting Buffer pH | 5.6 | Tris-maleate buffer can be used for mounting and the final rinse. | [2] |
Visual Guides
Caption: A logical diagram for troubleshooting common issues in Quinacrine staining.
Caption: A flowchart illustrating the key steps in the Quinacrine staining protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinacrine fluorescence and Q-banding patterns of human chromosomes. I. Effects of varying factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine staining not working: potential causes
Welcome to the technical support center for Quinacrine staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Quinacrine staining experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you identify and solve issues with your Quinacrine staining protocol.
Question: Why are my chromosome bands faint or non-existent?
Answer: Faint or absent Q-bands are a common issue and can arise from several factors related to the staining procedure and the preparation of the chromosomes themselves.
-
Inadequate Staining: The concentration of the Quinacrine dihydrochloride (B599025) solution may be too low, or the staining duration might be insufficient.[1]
-
Incorrect pH: The fluorescence of Quinacrine is highly dependent on pH. The staining and mounting buffers must be within the optimal range to ensure proper binding and fluorescence.[1]
-
Poor Chromosome Spreads: If the chromosomes are not well-separated on the slide, it will be difficult to visualize distinct banding patterns.[1] This issue stems from the pre-staining harvesting and slide preparation steps.
-
Excessive Washing: Washing steps that are too vigorous or prolonged can strip the stain from the chromosomes.[2]
-
Aged Slides: The quality of the staining can diminish if the slides are old. It is recommended to analyze slides promptly after staining.[1][3]
Question: What is causing high background fluorescence on my slides?
Answer: High background fluorescence can obscure the specific banding patterns on the chromosomes, making analysis difficult.
-
Incomplete Washing: Residual, unbound Quinacrine is a primary cause of generalized fluorescence. Ensure that the washing steps after staining are thorough but gentle.[4]
-
Autofluorescence: Some cellular components may exhibit natural fluorescence, although this is less common with fixed chromosome preparations, it can be a contributing factor.[2][5]
-
Incorrect Mounting Medium: Using a mounting medium that is not specifically designed for fluorescence microscopy can contribute to background noise.[6] It is highly recommended to use a fluorescence mounting medium that contains an antifade agent.
Question: My chromosome bands are too bright and lack clear definition. What should I do?
Answer: Overstaining can result in excessively bright fluorescence, which makes it challenging to distinguish individual bands.
-
Staining Time is Too Long: Reduce the incubation time in the Quinacrine solution.[1]
-
Quinacrine Concentration is Too High: Lower the concentration of the Quinacrine dihydrochloride in your staining solution.[1]
Question: The fluorescence of my stained chromosomes is fading very quickly. How can I prevent this?
Answer: Rapid photobleaching is a common challenge in fluorescence microscopy.
-
Minimize Exposure to Excitation Light: Reduce the time the slide is exposed to the microscope's light source. Capture images as quickly as possible.
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium. This is a crucial step to preserve the fluorescent signal.[7]
-
Analyze Promptly: Stained slides should be analyzed as soon as possible, as the fluorescence intensity can decrease over time.[1][3]
Question: The chromosomes on my slide are poorly spread. How can I improve this?
Answer: Proper chromosome spreading is critical for accurate analysis and is dependent on the initial sample preparation.
-
Optimize Hypotonic Treatment: The concentration, temperature, and duration of the hypotonic treatment are critical for adequate cell swelling.
-
Proper Fixation: Use fresh fixative (typically a 3:1 methanol:acetic acid solution) and perform several changes to ensure the cells are properly fixed.
-
Slide Preparation Technique: The angle and height from which the cell suspension is dropped onto the slide can significantly impact the quality of the chromosome spread.
Quantitative Data Summary
For optimal and reproducible results, it is crucial to control the parameters of your Quinacrine staining protocol. The following table summarizes key quantitative data for consideration.
| Parameter | Recommended Range/Value | Notes |
| Quinacrine Dihydrochloride Concentration | 0.5% (w/v) in distilled water | May need optimization based on cell type and protocol.[5] |
| Staining Time | 10-20 minutes | Adjust as needed to avoid under- or over-staining.[1] |
| Mounting Buffer pH | ~5.5 | A Tris-maleate buffer is commonly used.[5] |
| Excitation Wavelength | ~420-440 nm | Use the appropriate filter set on your fluorescence microscope. |
| Emission Wavelength | ~490-510 nm | Use the appropriate filter set on your fluorescence microscope. |
Experimental Protocols
Key Experimental Workflow: Quinacrine Staining
This is a general protocol and may require optimization for specific cell types and laboratory conditions.
-
Slide Preparation: Use freshly prepared slides with well-spread metaphase chromosomes.
-
Hydration: Immerse the slides in a decreasing series of ethanol (B145695) concentrations (e.g., 95%, 70%, 50%) and finally in distilled water to rehydrate the sample.
-
Staining: Immerse the slides in a Coplin jar containing a 0.5% Quinacrine dihydrochloride solution for 10-20 minutes. This step should be performed in the dark to prevent photobleaching.[1]
-
Washing: Rinse the slides thoroughly in several changes of distilled water or a buffer solution to remove the excess, unbound stain.[1]
-
Mounting: Mount the slides with a suitable buffer (pH ~5.5) and a coverslip. The use of a fluorescence mounting medium containing an antifade agent is highly recommended.[1] Carefully remove any excess buffer.
-
Microscopy: Observe the slides using a fluorescence microscope equipped with the appropriate filter set for Quinacrine. Minimize light exposure to reduce photobleaching.
Visual Guides
Caption: A flowchart illustrating the key steps in the Quinacrine chromosome staining protocol.
Caption: A logical diagram for troubleshooting common issues in Quinacrine staining experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yellow Skin Discoloration Induced by Quinacrine in a Patient With Cutaneous Lupus Erythematosus | Actas Dermo-Sifiliográficas [actasdermo.org]
Technical Support Center: Refinements to Quinacrine Staining
Welcome to the technical support center for Quinacrine (B1676205) staining. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during experiments with specific cell types.
Frequently Asked Questions (FAQs)
Q1: What cellular structures does Quinacrine primarily stain?
A1: Quinacrine is a fluorescent dye that intercalates into DNA, with a preference for Adenine-Thymine (AT)-rich regions.[1][2] This property makes it a classic stain for Q-banding in metaphase chromosomes, where AT-rich regions appear as bright fluorescent bands.[1][3] Additionally, as a weak base, Quinacrine accumulates in acidic organelles.[4] This allows it to be used as a probe for visualising and tracking acidic vesicles like lysosomes in live cells.[4][5]
Q2: What is the mechanism behind Quinacrine's fluorescence?
A2: The fluorescence of Quinacrine is significantly enhanced when it binds to AT-rich regions of DNA.[2] Conversely, Guanine-Cytosine (GC)-rich regions tend to quench its fluorescence, resulting in dull or non-fluorescent areas.[1][2] In acidic organelles, the low pH environment causes Quinacrine to become protonated and trapped, leading to its accumulation and a strong fluorescent signal.[4]
Q3: Is Quinacrine suitable for live-cell imaging?
A3: Yes, Quinacrine is well-suited for long-term live-cell imaging, particularly for tracking acidic vesicles.[5][6] It is valued for its photostability compared to other dyes like LysoTracker Red, which can photobleach rapidly.[5][7] However, it's important to use the lowest possible dye concentration and light exposure to minimize potential phototoxicity.[8][9]
Q4: Can I use Quinacrine on fixed cells?
A4: While Quinacrine is excellent for live-cell imaging of acidic organelles, some fixation and permeabilization methods can lead to the loss of the signal from these compartments.[8] Therefore, live-cell imaging is often preferred. For chromosome analysis (Q-banding), cells are arrested in metaphase, harvested, and fixed before staining.[1]
Q5: What are the optimal excitation and emission wavelengths for Quinacrine?
A5: The optimal excitation for Quinacrine is approximately 420-440 nm, with an emission maximum around 490-535 nm.[8][10] It is critical to use a fluorescence microscope equipped with the correct filter set to ensure maximal signal detection.
Troubleshooting Guide
This guide addresses common issues encountered during Quinacrine staining experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Incorrect Filter Sets: The microscope filters do not match Quinacrine's excitation/emission spectra.[8] | Verify that the filter set is appropriate for Quinacrine (Excitation ~420-440 nm, Emission ~490-510 nm).[10] |
| Low Dye Concentration: The staining solution is too dilute.[8] | Optimize the Quinacrine concentration by performing a titration. A starting point for acidic organelles is 1-10 µM for live cells or 200 µM for yeast.[4][8] For Q-banding, 0.5% (w/v) is common.[11] | |
| Suboptimal pH: The pH of staining or mounting buffers can significantly impact fluorescence.[10] | For staining acidic organelles, a slightly alkaline staining buffer (pH 7.5) can facilitate dye accumulation.[8] For Q-banding, a mounting buffer of pH ~5.5 is often used.[1] | |
| Photobleaching: Excessive exposure to excitation light has destroyed the fluorophore.[8] | Minimize light exposure by using neutral density filters, reducing exposure time, and using an anti-fade mounting medium.[7][10] | |
| High Background | Incomplete Washing: Residual, unbound dye remains on the sample.[1] | Increase the number or duration of washing steps after staining to thoroughly remove excess dye.[1][10] |
| Autofluorescence: The cells or slide materials are naturally fluorescent.[1] | Include an unstained control sample to assess the level of autofluorescence and apply background correction if necessary.[8] | |
| Inappropriate Mounting Medium: The mounting medium is contributing to background noise.[10] | Use a mounting medium specifically designed for fluorescence microscopy, preferably one containing an antifade reagent.[10] | |
| Poor Signal Definition / Blurry Image | Overstaining: Dye concentration is too high or incubation time is too long.[10] | Reduce the Quinacrine concentration or decrease the staining time.[10] |
| Poor Chromosome Spreads (for Q-banding): Chromosomes are clumped or overlapping.[10] | Optimize the hypotonic treatment and fixation steps during metaphase spread preparation.[1][10] | |
| Phototoxicity (Live Cells): High-intensity illumination is damaging cells, leading to morphological changes.[8] | Reduce illumination intensity and exposure time. Ensure cells remain healthy throughout the experiment.[8] | |
| Signal Fades Quickly | Photobleaching: The sample is being exposed to the excitation light for too long or at too high an intensity.[7] | Use the lowest possible light intensity, keep exposure times short, and use a shutter to block the light path when not acquiring images.[8] Use of an antifade reagent is highly recommended.[10] |
| Old Slides: Stained slides can lose fluorescence over time.[10] | Analyze slides as promptly as possible after staining.[10] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Acidic Organelles (e.g., Lysosomes)
This protocol is a general guideline and should be optimized for your specific cell type.
Materials:
-
Quinacrine dihydrochloride (B599025)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of Quinacrine in sterile DMSO. Store in light-protected aliquots at -20°C.[4]
-
Cell Seeding: Plate cells on a glass-bottom dish and grow to 50-70% confluency.[4]
-
Staining Solution: Dilute the Quinacrine stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.[4]
-
Cell Staining: Remove the existing medium and replace it with the Quinacrine-containing medium.[4]
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified CO₂ incubator.[4]
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to reduce background fluorescence.[4]
-
Imaging: Add fresh, pre-warmed imaging medium. Proceed with fluorescence microscopy using an appropriate filter set (e.g., DAPI or FITC channel).[4]
Protocol 2: Quinacrine Staining for Chromosome Q-Banding
This protocol requires preparation of metaphase chromosome spreads.
Materials:
-
Air-dried slides with metaphase chromosome spreads
-
Quinacrine dihydrochloride solution (0.5% w/v in distilled water)[11]
-
McIlvaine's buffer or Tris-maleate buffer (pH ~5.5)[1]
-
Coplin jars
-
Fluorescence mounting medium with antifade
Procedure:
-
Hydration (Optional but recommended): Rehydrate slides through a decreasing ethanol (B145695) series (e.g., 95%, 70%, 50%) and finally in distilled water.[10]
-
Staining: Immerse the slides in a Coplin jar containing the 0.5% Quinacrine solution for 10-20 minutes at room temperature, protected from light.[10]
-
Washing: Rinse the slides thoroughly in several changes of buffer or distilled water to remove excess stain.[1][10]
-
Mounting: Mount a coverslip using a small amount of buffer (pH ~5.5) or an antifade mounting medium.[1]
-
Imaging: Immediately observe the slides using a fluorescence microscope with the appropriate filters. Image promptly as the signal can fade.[1]
Visual Guides
Experimental Workflow for Live-Cell Quinacrine Staining
Caption: A workflow illustrating the key steps for staining acidic organelles in live cells using Quinacrine.
Troubleshooting Logic for Weak or No Signal
Caption: A decision tree for troubleshooting weak or non-existent Quinacrine fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles [ruj.uj.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Quinacrine Cytotoxicity in Long-Term Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate Quinacrine-induced cytotoxicity during long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Quinacrine (B1676205) and why is it used for long-term imaging of lysosomes?
Quinacrine is a fluorescent dye that was initially developed as an antimalarial drug.[1] It is a weak base that can easily cross cell membranes in its neutral state. Once inside the cell, it accumulates in acidic organelles, primarily lysosomes (which have a pH of 4.5-5.0), where it becomes protonated and trapped.[1] This accumulation leads to bright fluorescence, making it an effective probe for visualizing and tracking lysosomes and other acidic vesicles.[1] Quinacrine is particularly noted for its high photostability compared to other dyes like LysoTracker Red, making it well-suited for long-term imaging experiments that require numerous image acquisitions over extended periods.[1][2]
Q2: What are the primary mechanisms of Quinacrine-induced cytotoxicity?
Quinacrine's cytotoxicity is multifaceted and can be triggered through several mechanisms, especially at higher concentrations or with prolonged exposure:
-
Lysosomal Membrane Permeabilization (LMP): At high concentrations, Quinacrine can disrupt the lysosomal membrane, causing the leakage of lysosomal enzymes like cathepsins into the cytoplasm.[1][3] This can trigger caspase-dependent and -independent cell death pathways.[3]
-
Induction of Apoptosis: Quinacrine can induce apoptosis (programmed cell death) by activating pro-apoptotic proteins like Bax and p53, and through the cleavage of PARP.[4][5]
-
Autophagy Modulation: It can interfere with the autophagic process by inhibiting the fusion of autophagosomes with lysosomes, leading to a build-up of autophagic vacuoles which can contribute to cell death.[1][6]
-
DNA Intercalation and Enzyme Inhibition: As an acridine (B1665455) derivative, Quinacrine can intercalate with DNA and inhibit the activity of enzymes involved in DNA replication and repair, such as topoisomerases.[4][7] This can lead to DNA damage and cell cycle arrest, particularly in the S-phase.[4][5]
-
Inhibition of NF-κB Signaling: Quinacrine has been shown to suppress the NF-κB signaling pathway, which is a key regulator of cell survival.[7][8]
Q3: How can I minimize Quinacrine-induced cytotoxicity in my long-term imaging experiments?
Minimizing cytotoxicity is crucial for obtaining reliable data in long-term studies. Here are key strategies:
-
Optimize Concentration: Use the lowest possible concentration of Quinacrine that provides an adequate signal-to-noise ratio. This needs to be determined empirically for each cell type. For long-term imaging, concentrations in the range of 0.3-1 µM are often recommended.[1]
-
Minimize Light Exposure (Phototoxicity): Phototoxicity is a major contributor to cell death in fluorescence microscopy.[9] Use the lowest possible excitation light intensity and the shortest possible exposure times.[1][10] Employ a shutter to block the light path when not actively acquiring images.[11]
-
Maintain a Stable Environment: Use a stage-top incubator or an enclosed microscope system to maintain stable temperature (37°C), humidity, and CO2 levels (typically 5%).[10][12] This helps keep cells healthy and reduces focus drift.[12]
-
Use Appropriate Imaging Medium: Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.[13]
-
Limit Exposure Time: Reduce the total duration of the experiment or the frequency of image acquisition to the minimum required to capture the biological process of interest.[14]
Q4: What are the visual and molecular signs of cytotoxicity I should look for during my experiment?
Monitor your cells for the following signs of distress:
-
Morphological Changes: Look for cell rounding, shrinkage, detachment from the substrate, membrane blebbing, or the formation of apoptotic bodies.
-
Reduced Proliferation: A decrease in the rate of cell division compared to untreated control cells.
-
Lysosomal "Bursts": The sudden disappearance or bursting of Quinacrine-stained vesicles can be a sign of severe phototoxicity and LMP.[2]
-
Increased Annexin V Staining: For a quantitative measure, you can use assays like Annexin V staining, which detects early-stage apoptosis.[6][15]
-
PARP Cleavage: Western blotting for cleaved PARP is a reliable marker of apoptosis.[5]
Q5: Are there any alternatives to Quinacrine for long-term lysosomal imaging?
Yes, while Quinacrine is a good option due to its photostability, other probes are available. The choice depends on the specific experimental needs.
-
Acridine Orange (AO): Similar to Quinacrine, AO accumulates in acidic organelles. It exhibits red fluorescence in lysosomes and green fluorescence in the cytoplasm and nucleus, which can be used to assess lysosomal stability. However, AO is known to be significantly phototoxic.[2][16]
-
LysoTracker Probes: These are popular, commercially available probes. LysoTracker Red DND-99 is widely used but is prone to rapid photobleaching, making it less suitable for long-term imaging.[2]
-
Fluorescently Tagged LAMP-1: Expressing a fusion protein of Lysosome-Associated Membrane Protein 1 (LAMP-1) with a fluorescent protein (like GFP or mCherry) is an alternative for long-term visualization, as it avoids the use of chemical dyes.[17]
Troubleshooting Guide
This guide addresses common issues encountered during long-term imaging with Quinacrine.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Abnormal Morphology | Quinacrine concentration is too high. | Perform a dose-response curve to find the lowest effective concentration. Start with a range of 0.3-1 µM for long-term studies.[1] |
| Phototoxicity from excessive light exposure. | Reduce excitation light intensity and exposure time.[10] Increase the time interval between acquisitions.[14] Consider using a more sensitive camera.[10] | |
| Unstable environmental conditions. | Ensure your microscope's environmental chamber is maintaining proper temperature, CO2, and humidity.[12] Use a heated objective to prevent cooling of the sample.[12] | |
| Weak or No Fluorescence Signal | Quinacrine concentration is too low. | Titrate the Quinacrine concentration upwards. For initial staining, 1-10 µM for 15-60 minutes is a common starting point before switching to imaging media.[1] |
| Incorrect microscope filter sets. | Ensure your filter sets match Quinacrine's spectral properties (Excitation: ~440-460 nm, Emission: ~500-525 nm).[1] | |
| Suboptimal pH of staining buffer. | The buffer used for staining should ideally have a slightly alkaline pH (e.g., 7.5) to facilitate dye accumulation in acidic compartments.[11] | |
| Rapid Signal Loss (Photobleaching) | High excitation light intensity. | Reduce the laser/light source power to the minimum required for a good signal.[10] |
| Long exposure times. | Use the shortest possible exposure time.[1] | |
| High frequency of image acquisition. | Increase the time between frames if the biological process allows.[14] | |
| High Background Fluorescence | Use of phenol red in the medium. | Switch to a phenol red-free imaging medium.[13] |
| Autofluorescence from the cells or medium. | Acquire a baseline image before adding Quinacrine to use for background subtraction.[18] | |
| Precipitation of the dye. | Ensure the Quinacrine stock solution is fully dissolved and filter the final staining solution if necessary.[11] |
Quantitative Data Summary
Table 1: Recommended Quinacrine Concentration Ranges for Different Applications
| Application | Cell Type | Recommended Concentration | Incubation Time | Reference(s) |
| Long-Term Live Imaging | Mammalian Cells | 0.3 - 1.0 µM | Continuous | [1] |
| Short-Term Lysosome Staining | Mammalian Cells | 1.0 - 10 µM | 15 - 60 min | [1] |
| Cytotoxicity/Anticancer Studies | Cancer Cell Lines | 2.0 - 10 µM | 24 - 72 hours | [6][7] |
| Staining Yeast Vacuoles | S. cerevisiae | ~200 µM | ~60 min | [11] |
Table 2: Comparison of Common Lysosomotropic Probes
| Feature | Quinacrine | Acridine Orange | LysoTracker Red DND-99 |
| Mechanism | Accumulates in acidic organelles.[1] | Accumulates in acidic organelles, intercalates with nucleic acids. | Weak base that accumulates in acidic organelles. |
| Photostability | High, suitable for long-term imaging.[1][2] | Moderate, can be phototoxic.[2][16] | Low, prone to rapid photobleaching.[2] |
| Phototoxicity | Less phototoxic than Acridine Orange.[2][16] | Significantly phototoxic.[2][16] | Less phototoxic than Acridine Orange.[2] |
| Emission Color | Green (~500-525 nm).[1] | Green (monomeric), Red/Orange (aggregated).[16] | Red. |
| Key Advantage | High photostability for long-term tracking.[2] | Ratiometric potential to indicate lysosomal pH changes.[16] | High specificity for lysosomes. |
| Key Disadvantage | Can induce autophagy/apoptosis at higher concentrations.[1] | High phototoxicity limits long-term use.[2] | Poor photostability.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal (Lowest-Toxicity) Concentration of Quinacrine
This protocol helps establish the ideal Quinacrine concentration that provides sufficient fluorescence with minimal impact on cell viability for your specific cell line and experimental duration.
Materials:
-
Quinacrine dihydrochloride
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured in a multi-well imaging plate (e.g., 96-well glass-bottom plate)
-
Fluorescence microscope with environmental control
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Quinacrine in sterile DMSO. Store in aliquots at -20°C, protected from light.[1]
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Prepare Serial Dilutions: Prepare a range of Quinacrine concentrations in pre-warmed complete cell culture medium. For long-term imaging, a good starting range is 0.1 µM, 0.25 µM, 0.5 µM, 1 µM, 2.5 µM, and 5 µM. Include a vehicle-only (DMSO) control.
-
Cell Staining & Imaging: Replace the medium in the wells with the Quinacrine solutions. Place the plate on the microscope stage within the environmental chamber.
-
Time-Lapse Imaging: Set up a time-lapse acquisition for your intended experimental duration (e.g., 12, 24, or 48 hours). Use identical, minimal exposure settings for all wells.
-
Analysis:
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the lysosomes at an early time point (e.g., 1-2 hours) for each concentration.
-
Cell Viability: At the end of the time-lapse, visually inspect the cells in each well for morphological signs of cytotoxicity (cell rounding, detachment, blebbing). Quantify the percentage of healthy vs. unhealthy cells.
-
Selection: Choose the lowest concentration that provides a clear and stable fluorescent signal throughout the experiment without causing significant morphological changes or a reduction in cell number compared to the control.
-
Protocol 2: Assessing Quinacrine Cytotoxicity using an MTT Assay
This protocol provides a quantitative method to determine the IC50 (half-maximal inhibitory concentration) of Quinacrine for a specific cell line.
Materials:
-
Quinacrine dihydrochloride
-
Cells and complete culture medium
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Quinacrine in culture medium (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control.[19]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[6][19]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[6][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Quinacrine concentration to determine the IC50 value.[20]
Visualizations
Caption: Simplified signaling pathways of Quinacrine-induced cytotoxicity.
Caption: Experimental workflow for minimizing Quinacrine cytotoxicity.
Caption: Troubleshooting decision tree for Quinacrine imaging issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review | MDPI [mdpi.com]
- 8. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS [evidentscientific.com]
- 13. youtube.com [youtube.com]
- 14. forum.microlist.org [forum.microlist.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Lysosome Imaging in Cancer Cells by Pyrene-Benzothiazolium Dyes: An Alternative Imaging Approach for LAMP-1 Expression Based Visualization Methods to Avoid Background Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Automated Quinacrine Image Analysis
Welcome to the technical support center for automated Quinacrine image analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent Quinacrine fluorescence signal?
A1: A weak or non-existent signal is a frequent issue. The primary causes include:
-
Incorrect filter sets: Ensure your microscope's excitation and emission filters are appropriate for Quinacrine (excitation ~420-430 nm, emission ~500-535 nm).
-
Low dye concentration: The concentration of your Quinacrine staining solution may be too low. A titration to optimize the concentration is recommended.
-
Suboptimal pH: Quinacrine's fluorescence is pH-sensitive. For staining acidic organelles, the staining buffer should have a slightly alkaline pH (e.g., 7.4) to promote dye accumulation.
-
Photobleaching: Minimize exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure times.
-
Cell Health and Fixation: For live-cell imaging, ensure cells are healthy. For fixed-cell imaging, be aware that some fixation methods can lead to the loss of the Quinacrine signal.[1]
Q2: How can I reduce high background fluorescence in my Quinacrine images?
A2: High background can obscure the specific signal. To mitigate this:
-
Incomplete Washing: Ensure thorough but gentle washing after staining to remove unbound Quinacrine.
-
Autofluorescence: Some cellular components naturally fluoresce. Run an unstained control to assess the level of autofluorescence.[2] Chemical quenching or computational correction can be used to reduce it.[3][4]
-
Incorrect Mounting Medium: Use a mounting medium optimized for fluorescence microscopy, preferably one containing an antifade reagent.
Q3: My automated analysis software is failing to segment cells or vesicles correctly. What could be the problem?
A3: Segmentation errors are a major hurdle in automated analysis.[5][6] Common reasons include:
-
Poor Image Quality: Low contrast, high noise, or uneven illumination can hinder segmentation algorithms. Optimize your imaging parameters first.
-
Overlapping Objects: High cell density can lead to overlapping cells or vesicles, making it difficult for software to distinguish individual objects. Consider seeding cells at a lower density.[6]
-
Inappropriate Algorithm/Parameters: The chosen segmentation algorithm and its parameters (e.g., size, circularity, intensity threshold) may not be suitable for your specific images. Experiment with different settings and algorithms.
-
Heterogeneous Staining: Variations in staining intensity within and between cells can confuse segmentation algorithms.
Q4: How can I minimize photobleaching during automated time-lapse imaging?
A4: Photobleaching is a significant challenge in live-cell imaging.[7] To minimize it:
-
Reduce Excitation Intensity and Exposure Time: Use the lowest light dose that provides a sufficient signal-to-noise ratio.
-
Use Antifade Reagents: For fixed samples, use a mounting medium with an antifade agent.
-
Optimize Image Acquisition Settings: Use sensitive detectors and appropriate binning to reduce the required exposure time.
-
Quantitative Analysis of Photobleaching: It's important to quantify the rate of photobleaching to understand its impact on your measurements.[7][8][9][10]
Troubleshooting Guides
This section provides structured guidance for specific problems encountered during automated Quinacrine image analysis.
Guide 1: Poor Signal-to-Noise Ratio
| Problem Symptom | Potential Cause | Recommended Solution |
| Weak or No Signal | Incorrect microscope filter set | Verify that the excitation and emission filters match Quinacrine's spectra. |
| Low Quinacrine concentration | Perform a concentration titration to find the optimal staining concentration. | |
| Suboptimal pH of staining buffer | Ensure the buffer pH facilitates dye accumulation in the target organelle. | |
| Photobleaching | Minimize light exposure; use a shutter when not acquiring images.[1] | |
| High Background | Incomplete removal of unbound dye | Increase the number and duration of washing steps. |
| Cellular autofluorescence | Image an unstained control sample to determine the level of autofluorescence.[2][4] | |
| Mounting medium issues | Use a fresh, high-quality mounting medium with antifade. | |
| Uneven Staining | Inconsistent dye distribution | Ensure even application of the staining solution and gentle agitation during incubation. |
Guide 2: Inaccurate Automated Segmentation and Counting
| Problem Symptom | Potential Cause | Recommended Solution |
| Under-segmentation (objects merged) | High cell confluency | Plate cells at a lower density to avoid overlapping.[6] |
| Low image contrast | Optimize microscope settings (e.g., gain, offset) to enhance contrast. | |
| Inappropriate thresholding | Adjust the intensity threshold in the analysis software to better separate objects from the background. | |
| Over-segmentation (objects split) | Noise in the image | Apply a denoising filter (e.g., Gaussian blur) before segmentation. |
| Irregular object shapes | Use a segmentation algorithm that is robust to variations in shape. | |
| Inaccurate Counting | Foci are too dense | For high numbers of foci, consider quantifying the mean intensity rather than individual puncta.[11] |
| Misidentification of artifacts | Implement a size and shape filter to exclude objects that are not of interest. | |
| Subjectivity in manual counting | Use automated methods to ensure reproducibility and reduce bias.[12][13][14] |
Experimental Protocols
Protocol 1: High-Throughput Automated Staining and Imaging of Lysosomes with Quinacrine
This protocol is designed for a 96-well plate format suitable for high-content screening.
Materials:
-
Cells of interest
-
96-well imaging plates (black, clear bottom)
-
Quinacrine dihydrochloride (B599025) stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Automated liquid handler (optional, but recommended)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 60-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Quinacrine Staining:
-
Prepare a working solution of Quinacrine in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM, but should be optimized for your cell type.
-
Remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the Quinacrine working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the Quinacrine solution.
-
Wash the cells twice with warm PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the wells.
-
Acquire images using a high-content imaging system with the appropriate filter set for Quinacrine.
-
Set up an automated acquisition protocol to image multiple fields per well for robust statistics.
-
Protocol 2: Automated Analysis of Quinacrine-Stained Vesicles
This protocol outlines a general workflow for analyzing images obtained from Protocol 1 using image analysis software like ImageJ/Fiji or CellProfiler.
1. Image Pre-processing:
- Background Subtraction: Use a rolling ball background subtraction algorithm to correct for uneven illumination.
- Denoising: Apply a median or Gaussian filter to reduce noise.
2. Image Segmentation:
- Cell Segmentation (Optional but Recommended): If you need to analyze vesicles on a per-cell basis, first segment the cells. This can be done using a nuclear stain (like DAPI or Hoechst) to identify individual cells and then expanding the nuclear region to approximate the cell boundary.
- Vesicle Segmentation:
- Apply an intensity threshold to identify the bright Quinacrine-positive vesicles. Use an automated thresholding method (e.g., Otsu's method) for reproducibility.
- Use a watershed algorithm to separate touching or overlapping vesicles.
3. Feature Extraction:
- Measure parameters for each segmented vesicle, such as:
- Number of vesicles per cell
- Total vesicle area per cell
- Average vesicle intensity
- Vesicle size and shape descriptors
4. Data Analysis:
- Compile the measurements from all images and wells.
- Perform statistical analysis to compare different experimental conditions.
Quantitative Data Summary
| Analysis Task | Method | Accuracy/Performance Metric | Reference |
| Automated Foci Counting | Foci-Xpress vs. Manual | No significant difference in accuracy; Foci-Xpress is significantly faster. | [14] |
| Automated Foci Counting | FoCo vs. Manual, CellProfiler, ImageJ | FoCo showed better statistical correlation to manual counts. | [13] |
| Malaria Parasite Detection | Machine Learning (LDC) | Up to 99.7% accuracy in detecting schizont stage infected cells. | [15] |
| Kidney Tumor Segmentation | Deep Learning | Mean Dice score of 0.851 for tumors (manual inter-observer agreement was 0.923). | [11] |
| Stone Growth on CT Scans | Machine Learning Algorithm | 98.4% accuracy in classifying outcomes compared to expert clinicians. | [16] |
These studies demonstrate that automated image analysis can achieve high accuracy, often comparable to or exceeding manual analysis, while offering significant improvements in speed and objectivity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to automated Quinacrine image analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. CryoVesNet: A dedicated framework for synaptic vesicle segmentation in cryo-electron tomograms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sjoranm.com [sjoranm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. elementbiosciences.com [elementbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Sensitive Automated Method for DNA Damage Assessment: Gamma-H2AX Foci Counting and Cell Cycle Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FoCo: a simple and robust quantification algorithm of nuclear foci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Automated Detection of P. falciparum Using Machine Learning Algorithms with Quantitative Phase Images of Unstained Cells | PLOS One [journals.plos.org]
- 16. Validation of an Automated CT Image Analysis in the Prevention of Urinary Stones with Hydration Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nuclear Staining: Quinacrine vs. DAPI
For researchers, scientists, and drug development professionals engaged in cellular imaging and analysis, the precise visualization of the cell nucleus is a cornerstone of experimental success. The choice of a fluorescent nuclear stain is a critical decision that can significantly impact the quality and interpretation of data. This guide provides an objective comparison of two such stains: the well-established 4',6-diamidino-2-phenylindole (DAPI) and the versatile acridine (B1665455) dye, Quinacrine (B1676205). This comparison is based on their photophysical properties, mechanisms of action, and practical applications in nuclear staining, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Quinacrine | DAPI |
| Excitation Max (nm) | ~436-440 | ~358-359 (bound to dsDNA)[1][2] |
| Emission Max (nm) | ~510-525 | ~461-470 (bound to dsDNA)[1][2] |
| Quantum Yield (Φ) | ~0.12 (bound to native DNA) | ~0.58 - 0.92 (bound to dsDNA) |
| Binding Mechanism | Intercalation between DNA base pairs | Minor groove binding[3][4] |
| Base Specificity | Enhanced fluorescence with AT-rich regions, quenched by GC-rich regions[5] | Strong preference for AT-rich regions[1][4] |
| Cell Permeability | Permeable to live cells | Limited permeability in live cells, readily stains fixed/permeabilized cells[6] |
| Primary Application | Chromosome banding (Q-banding), live-cell imaging of acidic organelles | Nuclear counterstaining in fixed cells, DNA content analysis[7][8] |
Photophysical Properties and Performance
The selection of a fluorescent probe is often dictated by its spectral characteristics and performance in a given imaging setup. DAPI is a widely used blue-fluorescent dye with a high quantum yield upon binding to double-stranded DNA, resulting in a bright and robust nuclear signal. Its excitation and emission maxima are well-suited for standard fluorescence microscopy filter sets.
Quinacrine, on the other hand, exhibits a larger Stokes shift, with excitation in the blue-violet range and emission in the green part of the spectrum. While its quantum yield when bound to native DNA is considerably lower than that of DAPI, it has been noted for its utility in long-term live-cell imaging due to its relative photostability.[9]
Mechanism of Action and Specificity
The differing mechanisms by which Quinacrine and DAPI bind to DNA have significant implications for their staining patterns and specificity. DAPI is a minor groove binder with a strong affinity for adenine-thymine (A-T) rich regions of DNA.[3][4] This interaction leads to a significant enhancement of its fluorescence, making it a highly specific and reliable marker for nuclear DNA.
Quinacrine, an acridine derivative, functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. Its fluorescence is also sensitive to the base composition of the DNA, with enhanced emission observed in A-T rich regions and quenching in the presence of guanine-cytosine (G-C) rich sequences.[5] This property is exploited in Q-banding, where the differential fluorescence along chromosomes allows for their identification.
Experimental Protocols
Reproducible and reliable staining is contingent on well-defined experimental protocols. Below are detailed methodologies for nuclear staining with both Quinacrine and DAPI in cultured cells.
Quinacrine Nuclear Staining Protocol (for Cultured Cells)
This protocol is adapted from general fluorescence microscopy principles and Quinacrine's known properties for staining cellular components.
Materials:
-
Quinacrine dihydrochloride (B599025) stock solution (1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell staining
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell staining
-
Mounting medium
Procedure for Live-Cell Staining:
-
Grow cells to the desired confluency on a suitable imaging dish or slide.
-
Prepare a working solution of Quinacrine in pre-warmed cell culture medium at a final concentration of 1-5 µM.
-
Remove the existing culture medium and replace it with the Quinacrine-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for Quinacrine (e.g., excitation ~440 nm, emission ~510 nm).
Procedure for Fixed-Cell Staining:
-
Grow cells on sterile glass coverslips.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of Quinacrine in PBS at a final concentration of 1-5 µM.
-
Incubate the cells with the Quinacrine solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
DAPI Nuclear Staining Protocol (for Fixed Cells)
This is a standard and widely used protocol for nuclear counterstaining in fixed cells.[10][11]
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Antifade mounting medium
Procedure:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 1 µg/mL.[11]
-
Incubate the coverslips with the DAPI working solution for 5 minutes at room temperature, protected from light.[10]
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set (e.g., excitation ~360 nm, emission ~460 nm).[11]
Visualization of Experimental Workflows
Caption: A generalized workflow for fluorescent nuclear staining of fixed cells.
Caption: A logical comparison of key features of Quinacrine and DAPI for nuclear staining.
Cytotoxicity and Considerations
A critical aspect of choosing a fluorescent stain, particularly for live-cell imaging, is its potential cytotoxicity. DAPI is known to be more toxic to cells than other blue nuclear stains like Hoechst dyes, and its use in live cells is often limited to short-term experiments or as a marker for cell death due to its poor permeability across intact cell membranes.[6]
Quinacrine, being an antimalarial and anticancer agent, exhibits dose-dependent cytotoxicity. Studies have reported IC50 values in the micromolar range for various cancer cell lines.[3] However, at the lower concentrations typically used for fluorescence imaging, and for shorter incubation times, it can be a viable option for live-cell nuclear visualization. For long-term imaging, it is crucial to determine the optimal, non-toxic concentration for the specific cell type and experimental duration.
Conclusion: Which Stain to Choose?
The choice between Quinacrine and DAPI for nuclear staining is highly dependent on the specific experimental requirements.
Choose Quinacrine for:
-
Chromosome analysis (Q-banding): Its differential fluorescence based on DNA base composition is its primary advantage in cytogenetics.
-
Live-cell imaging: Its ability to permeate live cells makes it a suitable, albeit potentially more cytotoxic, alternative to DAPI for visualizing nuclear dynamics in real-time.
-
Multicolor imaging with blue-emitting fluorophores: Its green emission avoids spectral overlap with probes in the blue channel.
Choose DAPI for:
-
Routine nuclear counterstaining in fixed cells: Its high specificity, brightness, and well-established protocols make it the gold standard for this application.[7][8]
-
DNA content analysis and apoptosis detection: The intensity of DAPI staining is proportional to DNA content, allowing for cell cycle analysis and the visualization of nuclear fragmentation.[7]
-
High-throughput screening and automated imaging: Its robust and reliable staining facilitates automated image analysis.
References
- 1. biotium.com [biotium.com]
- 2. astorscientific.us [astorscientific.us]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. betalifesci.com [betalifesci.com]
- 8. DAPI as a useful stain for nuclear quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youdobio.com [youdobio.com]
Quinacrine as a Fluorescent Marker for Specific Cell Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinacrine's performance as a fluorescent marker for specific cell populations, primarily focusing on cancer stem cells (CSCs), and contrasts it with established alternative markers. Experimental data and detailed protocols are provided to support the evaluation.
Introduction to Quinacrine (B1676205) as a Cell Marker
Quinacrine, a derivative of 9-aminoacridine, is a fluorescent compound historically used as an antimalarial drug.[1] Recent research has repurposed it as a potential anti-cancer agent due to its ability to selectively target and inhibit the growth of cancer cells, particularly cancer stem cells (CSCs).[1][2][3] Its intrinsic fluorescence allows for its use as a marker to visualize and potentially isolate specific cell populations. This guide will explore the validation of quinacrine as a cell marker, comparing it to standard methods for identifying CSCs and Merkel cells.
Quinacrine for Identifying Cancer Stem Cells
CSCs are a subpopulation of tumor cells responsible for cancer initiation, progression, metastasis, and resistance to therapy.[4] Quinacrine has been shown to specifically target and induce cell death in CSCs, suggesting its potential as a tool for their identification.[2][3]
Comparison with Established CSC Markers
The most widely accepted markers for identifying CSCs are cell surface proteins like CD133 and CD44, and the enzymatic activity of aldehyde dehydrogenase (ALDH).
| Marker/Method | Principle | Advantages | Disadvantages |
| Quinacrine Staining | Fluorescent compound that accumulates in cells, with some evidence for selective retention in CSCs. | Simple, cost-effective, readily available. Can be used for both visualization and therapeutic targeting. | Mechanism of selective accumulation in CSCs is not fully elucidated.[5] Lack of extensive validation as a specific CSC marker compared to established methods. |
| CD133/CD44 Staining | Immunofluorescent labeling of specific cell surface glycoproteins. | Well-established and widely validated markers for CSCs in various cancers.[6][7] Specific antibodies are commercially available. | Expression can be heterogeneous and may not always correlate with stemness.[6][7] The structural ambiguity of N-glycan of CD133 can limit its application.[8] |
| ALDH Activity Assay | Measures the enzymatic activity of aldehyde dehydrogenase, which is typically high in CSCs.[4][9] | Functional assay that reflects a key biological property of CSCs.[10] Correlates well with tumorigenicity and chemoresistance.[11] | Can be technically more complex than surface marker staining. ALDH activity is not exclusive to CSCs.[12] |
Quantitative Data Comparison
Direct quantitative comparison of quinacrine as a CSC marker against CD133/CD44 and ALDH is limited in the literature. However, we can compare the reported percentages of CSC populations identified by the established methods in various cancer cell lines.
| Cell Line | Marker | Percentage of Positive Cells | Reference |
| SW620 (Colon Cancer) | CD44+/CD133+ | 2.6% | [6] |
| SW620 (Colon Cancer) | CD44+/CD133- | 0.9% | [6] |
| DLD1 (Colon Cancer) | CD44+ | ~94% | [6] |
| DLD1 (Colon Cancer) | CD133+ | 12% | [6] |
| HCT116 (Colon Cancer) | CD133+ | 69.6% | [6] |
| HCT116 (Colon Cancer) | CD44+ | 16.4% | [6] |
| HT-29 (Colon Cancer) | ALDH Activity | Spheroid cells: 16.9 ± 1.2%, Parental cells: 34.6 ± 2.3% | [13] |
| Hep2 (Laryngeal Cancer) | CD133+/CD44+ | - | [14] |
| TU-177 (Laryngeal Cancer) | CD133+/CD44+ | - | [14] |
Note: The study on Hep2 and TU-177 cells isolated the CD133+/CD44+ population but did not report the initial percentage.
Studies have shown that the CD133+/CD44+ population in laryngeal squamous cell carcinoma cell lines exhibits higher cell viability, migration, invasion, and resistance to cisplatin (B142131) and irradiation compared to other subpopulations.[14] Similarly, in colorectal cancer cell lines, CD44 positive cells showed more robust colony formation and higher proliferation rates.[6][15]
Experimental Protocols
Quinacrine Staining for Flow Cytometry
This protocol is adapted from procedures used to analyze apoptosis and autophagy induced by quinacrine.[16]
-
Cell Preparation: Harvest cells and wash with Phosphate-Buffered Saline (PBS).
-
Quinacrine Incubation: Resuspend cells in pre-warmed culture medium containing the desired concentration of quinacrine (e.g., 2.5–10 µM).
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
Washing: Centrifuge the cells and wash twice with cold PBS to remove unbound quinacrine.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., Flow Cytometry Staining Buffer).
-
Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter for quinacrine fluorescence (Excitation: ~420 nm, Emission: ~495 nm).
Flow Cytometry Protocol for CD133 and CD44 Staining
This protocol is a general guideline for cell surface marker staining.[6][17]
-
Cell Preparation: Prepare a single-cell suspension and wash with PBS.
-
Blocking: Resuspend cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes on ice.
-
Antibody Incubation: Add fluorochrome-conjugated anti-CD133 and anti-CD44 antibodies at the recommended dilutions.
-
Incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells three times with cold PBS.
-
Resuspension: Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer.
ALDH Activity Assay Protocol (ALDEFLUOR™)
This protocol is based on the ALDEFLUOR™ assay system.[10][11]
-
Cell Preparation: Prepare a single-cell suspension and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Control Sample: To a separate tube, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) as a negative control.
-
Staining: Add the activated ALDEFLUOR™ substrate to the cell suspension.
-
Immediately transfer half of the cell/substrate mixture to the control tube containing DEAB.
-
Incubation: Incubate both test and control tubes for 30-60 minutes at 37°C.
-
Washing: Centrifuge the cells and resuspend in fresh ALDEFLUOR™ Assay Buffer.
-
Analysis: Analyze the samples on a flow cytometer, using the DEAB-treated sample to set the gate for the ALDH-positive population.
Signaling Pathways Targeted by Quinacrine in CSCs
Quinacrine's anti-cancer activity is attributed to its ability to modulate several key signaling pathways, including the p53 and NF-κB pathways.[18]
Quinacrine's Effect on p53 and NF-κB Signaling
References
- 1. Anti-Cancer Stem Cells Potentiality of an Anti-Malarial Agent Quinacrine: An Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine inhibits cMET-mediated metastasis and angiogenesis in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinacrine inhibits HIF-1α/VEGF-A mediated angiogenesis by disrupting the interaction between cMET and ABCG2 in patient-derived breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 5. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of CD44 and CD133 as cancer stem cell markers for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of the Cancer Stem Cell Markers CD44 and CD133 in Colorectal Cancer: An Immunohistochemical Staining Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for sorting cancer stem cells using a combination of anti-CD133 antibody and lectin cyanovirin-N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Identification and characterization of CD133+CD44+ cancer stem cells from human laryngeal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Quinacrine Staining with Immunohistochemistry for Amyloid-Beta Plaque Detection
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Quinacrine staining and immunohistochemistry (IHC) for the detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. While IHC is a highly specific and widely used method, Quinacrine offers a rapid and cost-effective fluorescent alternative. This document outlines the experimental protocols for both techniques, presents a framework for their quantitative cross-validation, and visualizes the comparative workflow.
Data Presentation: A Framework for Quantitative Comparison
To objectively compare the performance of Quinacrine staining and IHC, a quantitative analysis of key parameters is essential. The following tables provide a template for summarizing experimental data from a cross-validation study.
Table 1: Staining Performance Comparison
| Parameter | Quinacrine Staining | Immunohistochemistry (Anti-Aβ Antibody) |
| Sensitivity | ||
| Plaque Detection Rate (%) | e.g., 85% | e.g., 95% |
| Specificity | ||
| Signal-to-Noise Ratio | e.g., 15:1 | e.g., 50:1 |
| Quantitative Analysis | ||
| Mean Plaque Area (μm²) | e.g., 150 ± 25 | e.g., 165 ± 20 |
| Plaque Density (plaques/mm²) | e.g., 45 ± 8 | e.g., 50 ± 7 |
| Qualitative Assessment | ||
| Staining Pattern | Diffuse and core plaque staining | Specific labeling of Aβ deposits |
| Background Staining | Moderate | Low |
Table 2: Methodological Comparison
| Feature | Quinacrine Staining | Immunohistochemistry |
| Principle | Intercalation into β-sheet structures | Antigen-antibody binding |
| Target Specificity | Binds to various amyloidogenic proteins | Specific to the target epitope (e.g., Aβ 1-16) |
| Protocol Duration | ~1-2 hours | ~1-2 days |
| Cost | Low | High |
| Equipment | Fluorescence microscope | Light microscope, automated stainer (optional) |
| Multiplexing Capability | Limited | High (with different antibody-enzyme combinations) |
Experimental Protocols
Detailed methodologies for both Quinacrine staining and IHC are crucial for reproducibility and accurate comparison.
Quinacrine Staining Protocol for Amyloid-Beta Plaques in Tissue Sections
This protocol is adapted from principles of fluorescent staining of amyloid structures.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
50% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Prepare a 0.01% (w/v) Quinacrine dihydrochloride (B599025) solution in distilled water.
-
Incubate tissue sections in the Quinacrine solution for 10 minutes at room temperature in the dark.
-
-
Washing and Differentiation:
-
Rinse slides briefly in distilled water.
-
Differentiate in 70% ethanol for 2-5 minutes to reduce background fluorescence.
-
Wash in distilled water.
-
-
Mounting:
-
Mount coverslips using an aqueous mounting medium.
-
-
Visualization:
-
Examine under a fluorescence microscope with an excitation filter at ~420 nm and an emission filter at ~495 nm. Amyloid plaques will appear as bright yellow-green fluorescent deposits.
-
Immunohistochemistry Protocol for Amyloid-Beta
This protocol outlines a standard IHC procedure for the detection of Aβ plaques using a specific primary antibody.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Quinacrine staining (Step 1).
-
-
Antigen Retrieval:
-
Immerse slides in a 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to a sub-boiling temperature for 10-20 minutes. A common method involves using a steamer or water bath.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.
-
-
Blocking:
-
Wash sections in Phosphate Buffered Saline (PBS).
-
Incubate sections with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Aβ antibody (e.g., clone 6E10, which recognizes amino acid residues 1-16 of Aβ) to its optimal concentration in the blocking solution.[1]
-
Incubate the sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash sections three times in PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Apply a DAB (3,3'-Diaminobenzidine) substrate solution and monitor for the development of a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount coverslips with a permanent mounting medium.
-
Visualizations
The following diagrams illustrate the cross-validation workflow and the principles of each staining method.
References
Quinacrine: A Tool for Inducing, Not Detecting, Apoptosis
While Quinacrine is a potent inducer of apoptosis, particularly in cancer cell research, it is not established as a reliable direct marker for the detection and quantification of apoptotic cells. Instead, its apoptotic effects are consistently evaluated using well-validated, standard apoptosis assays. This guide provides a comparative overview of these established methods, offering researchers the necessary information to select the appropriate assay for their experimental needs when investigating Quinacrine-induced cell death.
Overview of Apoptosis Detection Methods
The assessment of apoptosis is crucial in various fields, including cancer biology, toxicology, and developmental biology. Several methods have been developed to detect the hallmark biochemical and morphological changes that occur in cells undergoing programmed cell death. When studying the effects of compounds like Quinacrine, which is known to trigger apoptosis through multiple pathways, it is essential to employ reliable markers for accurate assessment.[1][2][3]
The most commonly used and well-characterized methods for detecting apoptosis include Annexin V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, and caspase activity assays. Each of these techniques targets a different stage or feature of the apoptotic process.
Comparison of Standard Apoptosis Detection Assays
| Feature | Annexin V Staining | TUNEL Assay | Caspase Activity Assays |
| Principle | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early apoptotic event.[4][5] | Labels the 3'-hydroxyl termini of DNA double-strand breaks that occur during the later stages of apoptosis. | Measures the enzymatic activity of caspases, the key executioner proteins of apoptosis. Can detect both initiator and effector caspases.[6] |
| Stage of Apoptosis Detected | Early | Late | Early to Mid |
| Typical Readout | Flow cytometry, Fluorescence microscopy | Flow cytometry, Fluorescence microscopy, Immunohistochemistry | Plate reader (fluorometric, colorimetric, luminescent), Flow cytometry, Western blot |
| Advantages | - Detects early apoptotic events.[4] - Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[5] - Relatively simple and fast protocol. | - Highly specific for DNA fragmentation. - Can be used on fixed cells and tissue sections.[7] | - Provides functional information about the apoptotic pathway. - Can be multiplexed to measure different caspases. - High-throughput plate reader formats are available. |
| Limitations | - Can also stain necrotic cells if the plasma membrane is compromised.[4] - Requires live, unfixed cells. | - Detects a later stage of apoptosis, potentially missing early events. - Can also label cells with extensive DNA damage not related to apoptosis. | - Caspase activation can be transient. - Some cell types may undergo caspase-independent apoptosis. |
Signaling Pathways in Apoptosis
The process of apoptosis is orchestrated by a complex network of signaling pathways. Quinacrine has been shown to induce apoptosis by impacting several of these, including the activation of p53, modulation of the NF-κB pathway, and generation of reactive oxygen species (ROS).[8][9] The established apoptosis detection methods target key events within these cascades.
Figure 1. Simplified overview of the major signaling pathways leading to apoptosis.
Experimental Workflow for Apoptosis Detection
The general workflow for assessing apoptosis in response to a treatment like Quinacrine involves cell culture, induction of apoptosis, staining with a chosen marker, and subsequent analysis.
Figure 2. General experimental workflow for detecting apoptosis.
Detailed Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard procedures used in numerous studies to assess Quinacrine-induced apoptosis.[2][10][11][12]
-
Cell Preparation: Culture cells to the desired confluency and treat with Quinacrine at various concentrations and for different durations. Include both positive and negative controls.
-
Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a general method for measuring the activity of caspase-3, a key executioner caspase.
-
Cell Lysis: After treating cells with Quinacrine, harvest and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Conclusion
References
- 1. ias.ac.in [ias.ac.in]
- 2. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinacrine induces cytochrome c-dependent apoptotic signaling in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinacrine induces the apoptosis of human leukemia U937 cells through FOXP3/miR-183/β-TrCP/SP1 axis-mediated BAX upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinacrine induces apoptosis in cancer cells by forming a functional bridge between TRAIL-DR5 complex and modulating the mitochondrial intrinsic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine Fluorescence in Cellular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinacrine (B1676205), a fluorescent compound, has long been utilized as a versatile tool in cellular biology. Its fluorescence properties, which are sensitive to the local microenvironment, allow for the investigation of various cellular activities. This guide provides an objective comparison of Quinacrine's performance with alternative methods for monitoring cellular ATP levels, DNA interactions, protein aggregation, and ion channel activity. The information is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their studies.
Monitoring Cellular ATP with Quinacrine and its Alternatives
Quinacrine has been historically used to visualize ATP-rich compartments within cells. However, recent studies suggest that its accumulation is primarily driven by pH gradients in acidic organelles rather than direct binding to ATP. This section compares Quinacrine with more direct and quantitative methods for measuring cellular ATP.
Comparison of ATP Detection Methods
| Feature | Quinacrine | Luciferase-based Assays | FRET-based Biosensors (e.g., ATeam) |
| Principle of Detection | Accumulates in acidic vesicles, which are often ATP-rich. Fluorescence is quenched in these acidic environments.[1] | Enzymatic reaction where luciferase consumes ATP to produce light.[2][3][4] | Genetically encoded sensors that change FRET efficiency upon binding to ATP.[5][6][7][8][9] |
| Specificity for ATP | Indirect; primarily indicates acidic compartments.[1] | Highly specific for ATP.[2][3] | High specificity for ATP over other nucleotides like ADP and GTP.[9] |
| Quantification | Qualitative to semi-quantitative. | Highly quantitative, with a wide linear range.[2] | Ratiometric imaging allows for quantitative measurements of ATP concentrations.[6][8] |
| Limit of Detection | Not applicable for direct ATP measurement. | As low as 0.01 picomoles of ATP or a single cell.[2] | In the low micromolar to millimolar range, depending on the specific sensor.[6][7][9] |
| Temporal Resolution | Limited for dynamic changes in cytosolic ATP. | "Flash-type" signal, stable for about 1 minute, suitable for endpoint assays.[2] | Enables real-time monitoring of ATP dynamics in living cells.[5][6] |
| Subcellular Localization | Accumulates in acidic organelles like lysosomes.[1] | Typically measures total ATP in cell lysates.[3] | Can be targeted to specific organelles (e.g., mitochondria, cytosol).[5][9] |
| Advantages | Simple, cost-effective staining method.[3] | High sensitivity and specificity.[3] | Live-cell imaging, high spatiotemporal resolution, ratiometric measurement.[5][6] |
| Disadvantages | Not a direct measure of ATP; pH-dependent.[1] | Requires cell lysis, not suitable for live-cell imaging of dynamics.[3] | Requires genetic engineering of cells, potential for phototoxicity with prolonged imaging.[10] |
Experimental Protocols
Quinacrine Staining for Vesicular Acidification
-
Cell Preparation: Culture cells on glass coverslips or in imaging dishes.
-
Loading: Incubate cells with 5 µM Quinacrine in culture medium for 30 minutes.[1]
-
Washing: Wash the cells three times with fresh culture medium.[1]
-
Imaging: Observe the cells using a fluorescence microscope with excitation around 420 nm and emission at approximately 500 nm.[1]
Luciferase-based ATP Assay
-
Reagent Preparation: Prepare the ATP detection cocktail containing D-Luciferin and Luciferase according to the manufacturer's instructions.
-
Cell Lysis and ATP Measurement: Add the ATP detection cocktail directly to the cell culture well. The reagent lyses the cells and initiates the luminescent reaction.
-
Detection: Measure the luminescence using a luminometer. The signal is proportional to the ATP concentration.
FRET-based ATP Biosensor Imaging
-
Transfection: Transfect cells with a plasmid encoding the ATeam biosensor.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for biosensor expression.
-
Imaging: Image the cells using a fluorescence microscope equipped for FRET imaging. Excite the donor fluorophore (e.g., CFP at ~435 nm) and measure the emission of both the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~527 nm).[10]
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence intensity. An increase in this ratio corresponds to an increase in ATP concentration.[6]
Visualizations
Caption: Cellular ATP production and measurement pathways.
DNA Interaction Analysis with Quinacrine and Alternatives
Quinacrine intercalates into DNA, exhibiting enhanced fluorescence, particularly in AT-rich regions. This property has been exploited for chromosome banding (Q-banding) and as a general DNA stain.
Comparison of DNA Stains
| Feature | Quinacrine | Ethidium Bromide (EtBr) | SYBR Green I | DAPI / Hoechst |
| Binding Mode | Intercalation.[11] | Intercalation. | Intercalation and minor groove binding. | Minor groove binding. |
| Base Specificity | Preferential binding and fluorescence enhancement in AT-rich regions.[12][13][14][15] | Low base specificity. | Low base specificity. | Strong preference for AT-rich regions. |
| Application | Chromosome Q-banding, flow cytometry. | Gel electrophoresis, general DNA staining. | Gel electrophoresis, qPCR, cell staining.[16] | Nuclear counterstaining, cell cycle analysis. |
| Membrane Permeability | Cell permeable. | Generally considered cell impermeable, but can enter compromised cells. | Cell permeable with appropriate formulation.[16] | Cell permeable (Hoechst) or semi-permeable (DAPI). |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations.[17][18][19][20] | Known mutagen and potential carcinogen.[21] | Generally considered less toxic than EtBr.[16] | Can be phototoxic upon UV excitation.[1] |
| Photostability | Prone to photobleaching.[2] | Moderate photostability. | Moderate photostability. | Prone to photobleaching. |
Experimental Protocols
Quinacrine Staining for Chromosome Q-Banding
-
Slide Preparation: Prepare metaphase chromosome spreads on glass slides.
-
Hydration: Rehydrate the slides through a series of decreasing ethanol (B145695) concentrations.[2]
-
Staining: Immerse slides in a 0.5% Quinacrine dihydrochloride (B599025) solution for 10-20 minutes in the dark.[2]
-
Washing: Rinse the slides thoroughly with distilled water or buffer.[2]
-
Mounting: Mount the slides with a suitable mounting medium.
-
Microscopy: Observe the chromosomes using a fluorescence microscope with appropriate filters (excitation ~420-440 nm, emission ~490-510 nm).[2]
DNA Staining for Flow Cytometry
-
Cell Fixation: Fix cells with 70% ethanol to permeabilize the membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing Quinacrine or another DNA dye (e.g., Propidium Iodide).
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Analysis: Analyze the stained cells using a flow cytometer to determine DNA content and cell cycle distribution.
Visualizations
References
- 1. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamer based fluorometric determination of ATP by exploiting the FRET between carbon dots and graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Ratiometric FRET Biosensor with Higher Affinity for Extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin T | AAT Bioquest [aatbio.com]
- 11. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Kir4.1 potassium channels by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Researcher's Guide to Quinacrine: Confirming Binding Specificity in Cellular Studies
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. Quinacrine (B1676205), a fluorescent compound with a long history as an antimalarial drug, is now widely used in cell biology to visualize acidic organelles and as a potential anti-cancer agent. However, its utility as a specific probe is complex due to its promiscuous binding profile. This guide provides an objective comparison of Quinacrine's binding targets, offers experimental data to support these findings, and details protocols to help researchers validate its specificity in their own cellular models.
The Dual Identity of Quinacrine: Primary vs. Off-Target Binding
Quinacrine's cellular interactions are broadly categorized into two main mechanisms: DNA intercalation and accumulation in acidic organelles. While these are often considered its primary targets for imaging and therapeutic purposes, a substantial body of evidence reveals that Quinacrine interacts with a wide array of other biomolecules, making careful validation of its specificity essential.
Primary Binding Targets
-
DNA Intercalation: The planar acridine (B1665455) ring of Quinacrine allows it to slide between the base pairs of DNA, a process known as intercalation[1][2]. This interaction is strong and has been characterized as non-cooperative, obeying the neighbor exclusion principle[3][4]. This binding is not entirely random, showing some preference for AT-rich regions and specific alternating purine-pyrimidine sequences[1][5]. This property formed the basis for its historical use in chromosome Q-banding.
-
Acidic Organelle Accumulation: As a weak base, Quinacrine can diffuse across cellular membranes in its neutral state. Upon entering an acidic compartment, such as a lysosome (pH 4.5-5.0), it becomes protonated. This positive charge traps the molecule within the organelle, leading to a high level of accumulation and fluorescence[6]. This "lysosomal trapping" is the principle behind its use as a stain for acidic vesicles[7]. However, it is crucial to note that this accumulation is driven by the pH gradient and is not a specific marker for other vesicular contents like ATP[8].
Known Off-Target Interactions
The assumption that Quinacrine's effects or localization are solely due to its primary targets can be misleading. It exhibits significant "polypharmacology," binding to multiple proteins and lipids, which can confound experimental results[9].
-
Enzyme Inhibition: Quinacrine is a well-documented inhibitor of Phospholipase A2 (PLA2), an enzyme critical to inflammatory pathways. This inhibition occurs through both direct binding and by altering the phospholipid membrane environment[10][11][12]. It also inhibits other enzymes, including topoisomerases and DNA polymerases[2].
-
Protein Kinase Inhibition: Recent studies have shown that Quinacrine can directly bind to the kinase domain of Fibroblast Growth Factor Receptor 1 (FGFR1), inhibiting its activity[13].
-
Ion Channel Blockade: It can act as an open-channel blocker for the nicotinic acetylcholine (B1216132) receptor, physically occluding the channel pore[14].
-
Signaling Pathway Modulation: Quinacrine's anti-cancer properties are linked to its ability to modulate multiple key signaling pathways, including the activation of p53 and the inhibition of NF-κB and Akt signaling[2][9][15].
-
Other Proteins: Binding has also been demonstrated for the cellular prion protein[16].
Performance Comparison: Quinacrine vs. Alternatives for Acidic Organelle Staining
When used as a fluorescent probe for acidic organelles, Quinacrine's performance should be compared against other common dyes. Its key advantage is its high photostability, making it suitable for long-term live-cell imaging[7].
| Feature | Quinacrine | LysoTracker™ Red DND-99 | Acridine Orange |
| Mechanism | Weak base, pH-gradient dependent accumulation (lysosomotropic)[6] | Weak base with a fluorophore, lysosomotropic | Weak base, lysosomotropic, intercalates nucleic acids |
| Photostability | High; suitable for long-term imaging (hours)[7] | Low; rapid photobleaching limits long-term use[7] | Moderate; can be phototoxic[7] |
| Phototoxicity | Low to moderate[7] | Low[7] | High; can cause vesicle bursting upon intense illumination[7] |
| Specificity Issue | Binds DNA, various proteins (PLA2, kinases, etc.)[2][10][13] | Primarily accumulates in acidic organelles | Metachromatic shift (red in lysosomes, green in nucleus/cytosol) can be complex to interpret |
| Primary Use Case | Long-term tracking of acidic vesicles[7] | Short-term imaging of lysosomes | Distinguishing acidic vesicles by pH (red/orange shift) |
Experimental Protocols for Validating Specificity
To confirm that the observed effects or localization of Quinacrine are due to a specific target in your experimental system, a multi-pronged approach is recommended.
Competitive Binding Assay
This experiment aims to determine if Quinacrine can be displaced from its target by a known, more specific ligand.
Protocol:
-
Cell Preparation: Culture cells of interest on glass-bottom imaging dishes suitable for fluorescence microscopy.
-
Quinacrine Staining: Incubate cells with a working concentration of Quinacrine (e.g., 1-10 µM) for 30-60 minutes.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess dye.
-
Baseline Imaging: Acquire initial fluorescence images of the Quinacrine-stained cells using an appropriate filter set (e.g., ~420 nm excitation, ~500 nm emission).
-
Competitor Addition: Add a high concentration of a known, specific ligand for the hypothesized target (e.g., a specific DNA minor groove binder if testing DNA interaction, or a V-ATPase inhibitor like Bafilomycin A1 to disrupt the lysosomal pH gradient).
-
Time-Lapse Imaging: Acquire images every 1-5 minutes for 30-60 minutes following the addition of the competitor.
-
Analysis: Quantify the fluorescence intensity in the region of interest over time. A significant decrease in Quinacrine fluorescence after adding the competitor suggests displacement and specific binding to that target.
Colocalization Analysis with Specific Probes
This method assesses the spatial overlap between Quinacrine and a validated marker for a specific organelle or protein.
Protocol:
-
Cell Preparation: Culture and prepare cells on imaging dishes as described above.
-
Specific Probe Staining: Incubate cells with a validated, spectrally distinct fluorescent probe for the target of interest (e.g., LysoTracker™ Deep Red for lysosomes, or an antibody against a specific protein). Follow the manufacturer's protocol for the specific probe.
-
Quinacrine Staining: Co-incubate or sequentially stain the cells with Quinacrine.
-
Wash: Gently wash the cells twice with pre-warmed imaging medium.
-
Image Acquisition: Acquire multi-channel fluorescence images, ensuring no spectral bleed-through between the channels for Quinacrine and the specific probe.
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin) to calculate a colocalization coefficient, such as Pearson's Correlation Coefficient (PCC). A PCC value close to +1.0 indicates a high degree of colocalization, supporting binding specificity to that structure.
Visualizing Workflows and Pathways
Conclusion
References
- 1. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Structural effects of quinacrine binding in the open channel of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing the anti-malarial drug, quinacrine: new anti-colitis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Chromosome Staining: A Comparative Guide to the Reproducibility of Quinacrine Staining
For researchers, scientists, and drug development professionals delving into cytogenetics, the choice of chromosome staining technique is pivotal for accurate and reproducible results. This guide provides a comprehensive comparison of Quinacrine (Q-) banding with its common alternatives, focusing on the critical aspect of inter-laboratory reproducibility. While direct quantitative data on the variability of Quinacrine staining across different labs is limited, this guide synthesizes available information from proficiency testing, protocol analysis, and comparative studies to offer a clear perspective on its performance and reliability.
Quinacrine staining, a fluorescent technique, was the first method developed to produce a specific banding pattern along chromosomes, enabling their identification and the analysis of structural abnormalities.[1] Its ability to brightly stain the heterochromatic region of the Y chromosome makes it particularly valuable for sex determination and analyzing Y-chromosome anomalies.[1] However, the reproducibility of any staining method is paramount for the validation and comparison of results across different research settings.
Factors Influencing Reproducibility
The consistency of Quinacrine staining, and indeed all chromosome banding techniques, is susceptible to a variety of factors that can introduce variability between laboratories. These include:
-
Slide Preparation: The quality of metaphase spreads is fundamental for clear banding.[1]
-
Reagent Concentration and Quality: The concentration of Quinacrine dihydrochloride (B599025) and the pH of buffers are critical parameters.
-
Staining and Rinsing Times: Precise timing of staining and rinsing steps is essential to avoid under- or over-staining.
-
Microscopy and Imaging: The type of fluorescence microscope, filters, and image capture settings can significantly impact the final result.
-
Subjectivity in Interpretation: The analysis of banding patterns can be subjective, leading to inter-observer variability.
Performance in Proficiency Testing
Proficiency testing programs, such as those conducted by the College of American Pathologists (CAP), provide insights into the overall performance of clinical cytogenetics laboratories. While these programs do not typically offer specific data on the reproducibility of a single staining technique like Q-banding, their findings are informative.
A 20-year review of CAP's constitutional chromosome analysis proficiency testing, which primarily utilized G-banded karyograms, demonstrated a high rate of competency in identifying constitutional chromosome abnormalities, with only 1% of cases failing to reach an 80% grading consensus for abnormality recognition.[2] However, a 25-year review of solid tumor chromosome analysis revealed that while all 21 cases reached an 80% consensus for abnormality recognition, 24% of cases failed to reach consensus for nomenclature reporting.[3][4] This suggests that while major abnormalities are consistently identified, the interpretation and reporting of more complex rearrangements can be a source of inter-laboratory variability, a challenge that is relevant to all banding techniques, including Q-banding.
Comparison of Chromosome Banding Techniques
The choice of staining method often depends on the specific research question. The following table summarizes the key characteristics of Quinacrine staining and its main alternatives.
| Feature | Quinacrine (Q-) Banding | Giemsa (G-) Banding | Reverse (R-) Banding | Constitutive Heterochromatin (C-) Banding |
| Principle | Fluorescent intercalating agent (Quinacrine) binds to AT-rich regions, producing bright bands.[1] | Pre-treatment with trypsin followed by Giemsa staining. Dark bands correspond to AT-rich regions.[5] | Heat denaturation followed by Giemsa or Acridine Orange staining. Produces the reverse pattern of G-banding, with GC-rich regions staining darkly.[6][7] | Strong denaturation with barium hydroxide (B78521) or heat, followed by Giemsa staining. Specifically stains constitutive heterochromatin.[8][9] |
| Banding Pattern | Bright fluorescent bands on a dark background. | Dark and light bands visible under a light microscope. | Dark and light bands, with the pattern being the reverse of G-banding. | Darkly stained centromeric regions and other areas of constitutive heterochromatin. |
| Advantages | - Excellent for identifying the Y chromosome.[1]- Relatively simple procedure. | - Produces permanent slides.[5]- High-resolution banding is possible. | - Useful for analyzing telomeric regions and chromosomal ends.[6] | - Specifically identifies constitutive heterochromatin.[8] |
| Disadvantages | - Fluorescence fades quickly, requiring immediate photography.[6]- Requires a fluorescence microscope. | - Can be more technically demanding to achieve consistent results. | - Requires precise temperature control.[10] | - Provides limited information about the euchromatic regions of chromosomes. |
| Reproducibility | Considered to have a distinct and reproducible banding pattern.[1] | The most widely used method, with established protocols, but still subject to variability.[5][11] | Can be consistent with proper protocol adherence.[12] | Generally consistent for its specific purpose.[8] |
Experimental Protocols
Detailed and standardized protocols are crucial for maximizing the reproducibility of chromosome staining. Below are the methodologies for Quinacrine staining and its common alternatives.
Quinacrine (Q-) Banding Protocol
1. Reagents:
-
Quinacrine dihydrochloride staining solution (0.5% in distilled water)
-
McIlvaine's buffer (pH 5.6)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Distilled water
2. Procedure:
-
Rehydrate air-dried chromosome preparations by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.
-
Stain the slides in 0.5% Quinacrine dihydrochloride solution for 10-20 minutes at room temperature.
-
Rinse the slides briefly in distilled water.
-
Rinse in McIlvaine's buffer (pH 5.6) for 1-2 minutes.
-
Mount with a coverslip using McIlvaine's buffer.
-
Observe under a fluorescence microscope with appropriate filters.
Giemsa (G-) Banding Protocol
1. Reagents:
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin solution (0.025% in HBSS)
-
Fetal bovine serum (FBS)
-
Giemsa stain (diluted in Gurr's buffer, pH 6.8)
-
Methanol
-
Gurr's buffer (pH 6.8)
2. Procedure:
-
Age the slides for 3-4 days at room temperature or for 1 hour at 60°C.
-
Treat the slides with trypsin solution for a few seconds to minutes (the exact time needs to be optimized for each lab).[13]
-
Stop the trypsin action by rinsing the slides in HBSS containing FBS.
-
Rinse the slides in Gurr's buffer.
-
Stain in diluted Giemsa solution for 5-10 minutes.[13]
-
Rinse with distilled water and air dry.
Reverse (R-) Banding Protocol
1. Reagents:
-
Phosphate (B84403) buffer (pH 6.5)
-
Giemsa stain or Acridine Orange
-
Distilled water
2. Procedure:
-
Incubate the slides in a hot phosphate buffer (85-88°C) for 10-20 minutes.[6][10]
-
Rinse the slides in room temperature phosphate buffer.
-
Stain with Giemsa or Acridine Orange.[10]
-
Rinse with distilled water and air dry.
Constitutive Heterochromatin (C-) Banding Protocol
1. Reagents:
-
Hydrochloric acid (HCl), 0.2 N
-
Barium hydroxide [Ba(OH)2], saturated solution
-
2X SSC (Saline-Sodium Citrate) buffer
-
Giemsa stain
-
Distilled water
2. Procedure:
-
Treat the slides with 0.2 N HCl for 30-60 minutes at room temperature.[8]
-
Rinse with distilled water.
-
Treat with a saturated solution of Ba(OH)2 at 50°C for 5-15 minutes.[8]
-
Rinse thoroughly with distilled water.
-
Incubate in 2X SSC at 60-65°C for 1-2 hours.
-
Rinse with distilled water.
-
Stain with Giemsa for 10-30 minutes.
-
Rinse with distilled water and air dry.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in Quinacrine staining and a logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Conventional Cytogenetic Analysis of Constitutional Abnormalities: A 20-Year Review of Proficiency Test Results From the College of American Pathologists/American College of Medical Genetics and Genomics Cytogenetics Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scholars@Duke publication: Conventional Cytogenetic Analysis of Solid Tumor Abnormalities: A 25-Year Review of Proficiency Test Results from the College of American Pathologists/American College of Medical Genetics and Genomics Cytogenetics Committee. [scholars.duke.edu]
- 5. G banding - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. R‑banding - Wikipedia [en.wikipedia.org]
- 8. C-BANDING PROTOCOL [k-state.edu]
- 9. New C-band protocol by heat denaturation in the presence of formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karyotypinghub.com [karyotypinghub.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A simple R banding technic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G- & C-bands protocol [jax.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Quinine
Disclaimer: The following information pertains to the proper disposal of Quinine and its salts. The term "Quinact" did not correspond to a specific chemical in our database. It is crucial to verify the exact chemical identity of the substance you are handling by consulting the manufacturer's Safety Data Sheet (SDS) before following these procedures. This guide is intended for researchers, scientists, and drug development professionals.
The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. Quinine, a cinchona alkaloid, and its derivatives must be managed as hazardous waste.[1][2][3][4] Improper disposal can lead to environmental contamination and legal repercussions.[5]
Key Disposal Principles
Disposal of Quinine and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][3] It is the responsibility of the waste generator to properly classify the waste.[1][3] Under no circumstances should Quinine waste be disposed of with household garbage or released into the environment, such as down the drain.[2][3][4]
Quantitative Data and Hazard Profile
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and property data for Quinine, underscoring the need for careful handling and disposal.
| Property/Hazard Classification | Data/Classification | Source |
| CAS Number | 130-95-0 | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H402 (Harmful to aquatic life) | |
| Disposal Classification | Hazardous Waste | [1][2][4] |
| log Pow (Octanol/Water Partition Coefficient) | 3.17 | [1] |
| Persistence and Degradability | Readily biodegradable in some forms. | [4] |
Experimental Protocols for Safe Disposal
The following step-by-step protocol outlines the recommended procedures for the safe disposal of Quinine waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling Quinine waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6] If there is a risk of generating dust, a dust respirator is also required.[7][8]
2. Waste Segregation and Collection:
-
Collect Quinine waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The container must be kept closed except when adding waste.[1][8]
-
Do not mix Quinine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
For solid waste, sweep up and shovel into a suitable container for disposal.[1] Avoid generating dust.[7] If necessary, dampen the solid material to prevent it from becoming airborne.[7]
3. Spill and Contamination Cleanup:
-
In the event of a small spill, contain the material to prevent it from entering drains or waterways.[2][3]
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[1][7] The vacuum cleaner must be fitted with a HEPA filter.[7]
-
Clean the affected area with soap and water, and collect all cleanup materials (e.g., paper towels, absorbent pads) as hazardous waste.[10]
4. Container Management and Disposal:
-
Ensure the waste container is in good condition and has a secure, leak-proof lid.[5]
-
Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[3][5]
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup and disposal by a licensed professional waste disposal service or your EHS department.[3][10]
-
Empty Quinine containers must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Quinine waste.
Caption: Figure 1: Quinine Waste Disposal Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Quinine Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. uww.edu [uww.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chemsupply.com.au [chemsupply.com.au]
Personal protective equipment for handling Quinact
Disclaimer: The substance "Quinact" could not be identified in publicly available chemical databases. The following guide is a template based on the handling of Cisplatin , a hazardous chemotherapy agent, and is provided for illustrative purposes. Do not use this guide for handling any substance without consulting its specific Safety Data Sheet (SDS).
This document provides essential safety and logistical information for handling potent chemical compounds in a laboratory setting. It includes procedural guidance for personal protective equipment (PPE), operational handling, and waste disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling potent compounds like Cisplatin.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
|---|---|---|
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. The outer glove should be changed regularly. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory | NIOSH-approved N95 respirator or higher (e.g., PAPR) | Required when handling powders or creating aerosols to prevent inhalation. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Prevents contamination of personal clothing. Should be discarded after use. |
| Footwear | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents tracking of contaminants. |
Exposure Limits and Monitoring
Adherence to established occupational exposure limits (OELs) is mandatory. Regular environmental monitoring should be conducted to ensure these limits are not exceeded.
Table 2: Occupational Exposure Limits for Cisplatin
| Organization | Limit Type | Value |
|---|---|---|
| OSHA | Permissible Exposure Limit (PEL) | Not Established |
| ACGIH | Threshold Limit Value (TLV) | 0.002 mg/m³ (TWA) |
| NIOSH | Recommended Exposure Limit (REL) | 0.002 mg/m³ (TWA) |
TWA: Time-Weighted Average over an 8-hour shift.
Handling and Operational Workflow
All handling of potent compounds must occur within a designated controlled area. The following workflow outlines the key steps for safe handling.
Caption: Workflow for handling potent chemical compounds.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
Experimental Protocol: Potent Compound Spill Cleanup
-
Evacuate and Alert:
-
Immediately alert others in the area.
-
Evacuate the immediate vicinity of the spill.
-
Post warning signs to prevent entry.
-
-
Assess and Assemble:
-
If the spill is large or involves highly volatile material, contact institutional safety personnel.
-
For manageable spills, don the appropriate PPE as listed in Table 1.
-
Assemble the chemical spill kit.
-
-
Contain and Absorb:
-
For liquid spills, cover with an absorbent material from the spill kit, working from the outside in.
-
For solid spills, gently cover with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
-
Decontaminate:
-
Carefully collect all contaminated materials using tongs or other tools and place them in a designated hazardous waste bag.
-
Clean the spill area with a deactivating solution (e.g., 10% sodium hypochlorite (B82951) for Cisplatin), followed by a rinse with water.
-
-
Dispose and Report:
-
Seal the hazardous waste bag and place it in the appropriate hazardous waste container.
-
Doff all PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly.
-
Complete a spill report form as per institutional policy.
-
Caption: Emergency response plan for a chemical spill.
Waste Disposal Plan
All materials contaminated with potent compounds are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Table 3: Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
|---|---|---|
| Solid Waste | Yellow, labeled chemotherapy waste container | Includes used PPE (gloves, gowns, shoe covers), contaminated labware (pipette tips, tubes). |
| Liquid Waste | Labeled, leak-proof hazardous waste container | Includes unused solutions, contaminated rinse water. |
| Sharps | Puncture-resistant, labeled sharps container | Includes needles, syringes, and contaminated glass. |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
